4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDNAMSWMGZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440615 | |
| Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253682-42-7 | |
| Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Novel Synthesis Methods for 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Derivatives
The following technical guide details the synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives. This document prioritizes the [4,5-c] isomer (exemplified by the GABA uptake inhibitor THPO ), distinct from its regioisomer [5,4-c] (exemplified by the GABA agonist Gaboxadol/THIP ).
Technical Whitepaper | Version 2.0
Executive Summary
The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold represents a critical pharmacophore in neurochemistry, serving as a conformationally restricted bioisostere of amino acids.[1] Unlike its [5,4-c] isomer (Gaboxadol), which acts as a GABA-A agonist, the [4,5-c] derivatives (e.g., THPO ) function primarily as selective GABA uptake inhibitors by targeting GAT-1 transporters on glial cells.
Traditional synthesis relies on the condensation of
Structural Analysis & Retrosynthetic Logic
The core challenge in synthesizing this scaffold is controlling the fusion of the isoxazole ring to the piperidine core. The [4,5-c] fusion requires the isoxazole oxygen to be attached to the piperidine C3 position and the nitrogen to the C4 position (or vice versa depending on numbering conventions of the precursor), but chemically, it necessitates specific polarity matching during ring closure.
Retrosynthetic Disconnects
-
Path A (Condensation): Disconnection of the N-O and C-C bonds leads to a 3-functionalized-4-piperidone precursor.
-
Path B (Cycloaddition): Disconnection of the isoxazole ring leads to a tetrahydropyridine dipolarophile and a nitrile oxide dipole.
Figure 1: Retrosynthetic analysis showing the two primary disconnects for accessing the [4,5-c] scaffold.
Methodology 1: The Regioselective Enaminone Route
Best for: High purity synthesis of the unsubstituted or 3-substituted isoxazole core.
This method improves upon the classical Krogsgaard-Larsen route by replacing the ambiguous
Protocol Design
-
Precursor: 1-Benzyl-4-piperidone (N-protection is mandatory to prevent self-condensation).
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Cyclizing Agent: Hydroxylamine hydrochloride (
).
Step-by-Step Workflow
-
Enaminone Formation:
-
Charge a reactor with 1-benzyl-4-piperidone (1.0 eq) and DMF-DMA (1.5 eq) in anhydrous toluene.
-
Heat to reflux (
) for 4–6 hours. The reaction drives the equilibrium by distilling off methanol. -
Checkpoint: Monitor TLC for the disappearance of the ketone. The product, 3-((dimethylamino)methylene)-1-benzyl-4-piperidone , often precipitates upon cooling or can be used crude.
-
-
Regioselective Cyclization:
-
Dissolve the crude enaminone in methanol.
-
Add Hydroxylamine hydrochloride (1.2 eq) at
. -
Stir at room temperature for 2 hours, then reflux for 1 hour.
-
Mechanism: The nitrogen of
attacks the hard electrophile (the enamine carbon), followed by the oxygen attacking the carbonyl (C4). This specific sequence yields the isoxazolo[4,5-c]pyridine . -
Note: If the reaction is performed in highly acidic media, the regioselectivity may erode.
-
-
Deprotection:
-
The N-benzyl group is removed via catalytic hydrogenation (
, Pd/C, MeOH) or using ACE-Cl ( -chloroethyl chloroformate) for milder cleavage.
-
Data & Validation[2]
-
Yield: Typically 75–85% over two steps.
-
Regio-purity: >95% [4,5-c] isomer (confirmed by NOE NMR studies showing proximity between isoxazole-H and piperidine C3-H).
Methodology 2: The 1,3-Dipolar Cycloaddition (Nitrile Oxide)
Best for: Introducing diverse substituents at the isoxazole 3-position (Library Generation).
This convergent approach utilizes a [3+2] cycloaddition between a dipole (nitrile oxide) and a dipolarophile (enamine derived from piperidone). It allows for the rapid introduction of aryl or alkyl groups at the 3-position of the isoxazole ring, which is difficult to achieve via the condensation route.
Reaction Scheme Visualization
Figure 2: Mechanism of the 1,3-Dipolar Cycloaddition route showing the in situ generation of the nitrile oxide dipole.
Protocol Details
-
Dipolarophile Preparation:
-
React 1-Boc-4-piperidone with morpholine (catalytic p-TsOH, toluene reflux, Dean-Stark) to form the enamine . Isolate by concentration.
-
-
Cycloaddition:
-
In a separate vessel, dissolve the desired aryl aldoxime (1.0 eq) in DCM.
-
Add the enamine (1.0 eq).
-
Slowly add Chloramine-T (1.1 eq) or aqueous NaOCl (bleach) to generate the nitrile oxide in situ.
-
Stir at ambient temperature for 4–12 hours.
-
-
Elimination/Aromatization:
-
The initial adduct is often an isoxazoline. Treatment with dilute acid (HCl/EtOH) or heating promotes the elimination of morpholine, aromatizing the ring to the desired isoxazole .
-
Methodology 3: Continuous Flow One-Pot Synthesis
Best for: Scalability, Safety (handling unstable intermediates), and Green Chemistry.
This method telescopes the enaminone formation and cyclization into a single continuous flow stream, minimizing the accumulation of thermal intermediates and improving the safety profile when using energetic reagents like hydroxylamine.
Flow Reactor Setup
-
Module A (Enaminone Formation):
-
Feed 1: 1-Benzyl-4-piperidone in Toluene.
-
Feed 2: DMF-DMA (neat).
-
Reactor: Heated coil (
, 10 min residence time).
-
-
Module B (Cyclization):
-
Feed 3:
in MeOH/Water. -
Mixer: T-piece connector joining Module A output with Feed 3.
-
Reactor: PFA coil (
, 15 min residence time).
-
-
Module C (Workup):
-
In-line phase separator or back-pressure regulator (BPR) set to 5 bar.
-
Advantages[3][4][5][6][7][8]
-
Process Safety: The high-temperature enaminone step is contained within a small volume.
-
Speed: Total residence time < 30 mins vs. 12+ hours in batch.
-
Yield: Consistent 80%+ yields due to precise control of stoichiometry and mixing.
Comparative Analysis of Methods
| Feature | Method 1: Enaminone (Batch) | Method 2: 1,3-Dipolar Cycloaddition | Method 3: Continuous Flow |
| Regioselectivity | Excellent (>95% [4,5-c]) | Good (Substrate dependent) | Excellent |
| Substrate Scope | Limited to 3-H or 3-alkyl | Broad (3-Aryl, 3-Heteroaryl) | Limited (Process optimized) |
| Atom Economy | High | Moderate (Loss of amine auxiliary) | High |
| Scalability | Moderate (Batch limits) | Low (Exotherm management) | High (Linear scaling) |
| Key Reagents | DMF-DMA, | Aldoxime, Chloramine-T | DMF-DMA, |
References
-
Krogsgaard-Larsen, P., et al. (2000).[1] "GABA uptake inhibitors.[1] Design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design, 6(12), 1193–1209.[1]
-
Pedersen, H., et al. (1999).[2] "Synthesis and muscarinic receptor pharmacology of a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline." Bioorganic & Medicinal Chemistry, 7(5), 795-809.[2]
-
Høg, S., et al. (2006).[1] "Structure-activity relationships of selective GABA uptake inhibitors." Current Topics in Medicinal Chemistry, 6(17), 1861–1882.[1]
-
Conti, P., et al. (2014). "4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors." European Journal of Medicinal Chemistry.
-
Deshmukh, et al. (2022). "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." Chemical Methodologies.
Sources
Chemical and physical properties of Gaboxadol
Title: Technical Monograph: Chemical and Physical Characterization of Gaboxadol (THIP)
Executive Summary:
This technical guide provides a comprehensive analysis of Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), a conformationally restricted analogue of muscimol. Unlike benzodiazepines that modulate synaptic GABA-A receptors, Gaboxadol is a selective orthosteric agonist for extrasynaptic
Chemical Identity & Structure
Gaboxadol (THIP) is a bicyclic isoxazole derivative. Its structure is rigidified to fix the GABA moiety in a specific conformation, enhancing selectivity for specific receptor subtypes.
| Property | Data |
| IUPAC Name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol |
| Common Names | Gaboxadol, THIP, Lu 02-030, MK-0928 |
| CAS Number | 64603-91-4 (Base), 85118-33-8 (Hydrochloride) |
| Molecular Formula | |
| Molecular Weight | 140.14 g/mol (Base), 176.60 g/mol (HCl Salt) |
| SMILES | O=C1NON=C1CNCC2 |
| Chirality | Achiral (Planar isoxazole ring fused to a tetrahydropyridine ring) |
Structural Insight: Gaboxadol exists primarily as a zwitterion in neutral aqueous solution. The acidic 3-hydroxyisoxazole moiety (bioisostere of a carboxylic acid) is deprotonated, while the secondary amine in the piperidine ring is protonated. This zwitterionic character is critical for its ability to penetrate the Blood-Brain Barrier (BBB) via specific transport mechanisms, despite its high polarity.
Physical Properties
The physical behavior of Gaboxadol is dominated by its zwitterionic nature and capacity for hydrogen bonding.
| Parameter | Value / Characteristic | Context/Relevance |
| Melting Point (HCl Salt) | 235 – 237 °C (Decomposition) | High lattice energy typical of salt forms; indicates thermal stability in solid state. |
| Solubility (Water) | > 30 mg/mL (pH 7.4) | Highly soluble; suitable for aqueous formulations without complex solubilizers. |
| Solubility (Organic) | Soluble in DMSO (~20 mg/mL); Poor in non-polar solvents | Limited lipophilicity requires polar solvents for stock solutions. |
| pKa (Acidic) | 4.44 ± 0.03 | 3-OH group on isoxazole ring. |
| pKa (Basic) | 8.48 ± 0.04 | Secondary amine. |
| LogP | -0.61 (Octanol/Water) | Hydrophilic; passive diffusion is low, relies on transporters (e.g., PAT1). |
| Crystal Polymorphism | Two polymorphs (Transition at 221 K) | Room temperature form is stable; no spontaneous phase transitions under standard storage. |
Expert Note: The pKa values indicate that at physiological pH (7.4), the molecule is predominantly zwitterionic (net charge 0), which is the species recognized by the proton-coupled amino acid transporter 1 (PAT1) for intestinal absorption.
Chemical Stability & Reactivity
-
Thermal Stability: The hydrochloride salt is stable for
4 years at -20°C. It resists thermal degradation up to its melting point (~235°C). -
Hydrolysis: The isoxazole ring is generally stable to hydrolysis under neutral and mild acidic/basic conditions. However, prolonged exposure to strong acids at elevated temperatures can lead to ring opening.
-
Photostability: Gaboxadol shows no significant degradation under standard ambient light conditions.
-
Solution Stability: Aqueous solutions (PBS, pH 7.2) are stable for approximately 24 hours. For long-term storage, solutions should be frozen at -20°C to prevent slow hydrolysis or microbial growth.
Mechanism of Action: The "SEGA" Concept
Gaboxadol is classified as a Selective Extrasynaptic GABA Agonist (SEGA) .[2] Unlike benzodiazepines (which require
Pathway Visualization:
Figure 1: Mechanism of Action comparing synaptic modulation by Benzodiazepines vs. direct extrasynaptic activation by Gaboxadol.
Synthesis & Manufacturing Routes
The synthesis of Gaboxadol has evolved from "tedious" academic routes to scalable industrial processes.
Route A: The Classical Approach (Krogsgaard-Larsen, 1977)
-
Precursor: 3-hydroxyisoxazole-5-carbaldehyde.[4]
-
Challenges: Low yields, multiple steps, unstable intermediates.
-
Relevance: Historical; useful for synthesizing specific isotope-labeled analogs.
Route B: The Industrial "Pyrrolidin-2-one" Route (Patent WO2016150953A1) This route is preferred for scale-up due to the availability of starting materials and "one-pot" efficiency.
Synthesis Workflow:
Figure 2: Industrial synthesis pathway starting from Pyrrolidin-2-one, avoiding complex protecting group chemistry.
Analytical Profiling
For quality control and pharmacokinetic analysis, the following protocols are standard.
HPLC Method (Reverse Phase)
-
Column: C18 or C8 (e.g., Inertsil ODS-3V), 5 µm particle size.
-
Mobile Phase:
-
Detection: UV at 210 nm (Absorption maximum).
-
Retention Time: Short (early eluting) due to hydrophilicity. Ion-pairing agents (e.g., heptane sulfonic acid) may be required to increase retention.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: [M+H]+ = 141.07 m/z.
-
Fragment Ions: 123 m/z (Loss of -OH), 96 m/z (Ring fragmentation).
-
Note: Replace phosphoric acid with Formic Acid (0.1%) for MS compatibility.
Experimental Protocols
Protocol A: Solubility & Stock Solution Preparation
-
Weighing: Weigh 10 mg of Gaboxadol HCl into a sterile vial.
-
Solvent Addition: Add 1 mL of DMSO or Water (PBS).
-
Note: Avoid ethanol or pure acetonitrile as solubility is poor.
-
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
-
Sterilization: Filter through a 0.22 µm PVDF membrane if using for cell culture. Nylon filters may bind the drug.
Protocol B: Stability Indicating Assay (Stress Testing)
To validate the purity of a batch:
-
Acid Hydrolysis: Dissolve drug in 0.1 N HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve drug in 0.1 N NaOH, heat at 60°C for 4 hours.
-
Oxidation: Treat with 3%
at Room Temp for 2 hours. -
Analysis: Inject samples into HPLC. Gaboxadol should remain >95% intact in Acid/Oxidation; some degradation may be observed in strong Base.
References
-
Krogsgaard-Larsen P. (1977).[1][2][4] "Muscimol analogues. II. Synthesis of some bicyclic 3-isoxazolol zwitterions." Acta Chemica Scandinavica B, 31, 584-588. Link
-
Wafford, K. A., & Ebert, B. (2006).[3] "Gaboxadol—a new awakening in sleep." Current Opinion in Pharmacology, 6(1), 30-36.[1] Link
-
Lundbeck & Co. (2016). "Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol." World Intellectual Property Organization, Patent WO2016150953A1. Link
-
Chem-Impex International. (2024). "Gaboxadol Hydrochloride Safety Data Sheet & Properties." Link
-
Brown, M. K., et al. (2002). "Pharmacology of the specific extrasynaptic GABA-A agonist gaboxadol." British Journal of Pharmacology, 136, 965-974. Link
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. Gaboxadol [drugfuture.com]
- 3. Delta-subunit-containing GABAA-receptors mediate tonic inhibition in paracapsular cells of the mouse amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. cipac.org [cipac.org]
- 6. abap.co.in [abap.co.in]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Executive Summary
This technical guide provides a rigorous framework for the structural validation and spectroscopic profiling of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine . This scaffold, a bioisostere of
Characterizing this molecule presents unique challenges due to prototropic tautomerism (specifically in 3-substituted derivatives like THPO), conformational flexibility of the tetrahydropyridine ring, and regioisomeric ambiguity regarding the [4,5-c] versus [5,4-c] fusion. This guide moves beyond basic spectral listing to establish a causal, self-validating analytical workflow.
Part 1: Structural Analysis & Theoretical Framework
The Regioisomer Challenge
The primary analytical risk is distinguishing the target [4,5-c] isomer from its [5,4-c] counterpart (Gaboxadol series).
-
Target ([4,5-c]): Isoxazole ring fused to the c-bond (C3–C4) of the pyridine ring.[1] The isoxazole oxygen is proximal to the pyridine C3.[2]
-
Isomer ([5,4-c]): Isoxazole oxygen is proximal to the pyridine C4.
Tautomeric Equilibrium
If the derivative contains a hydroxyl group at position 3 (common in GABA analogs like THPO), it exists in equilibrium between the enol (3-ol) and keto (3-one) forms.
-
Solid State: Predominantly zwitterionic (NH
, O ).[2] -
Solution: Solvent-dependent.[2][3] In DMSO-
, the lactam (keto) character often dominates, significantly affecting C NMR shifts (C3 signal shifts from ~165 ppm to ~175 ppm).
Part 2: Synthesis & Purification Context
Why this matters: The synthesis method dictates the impurity profile (regioisomers, oxime intermediates) that spectroscopy must detect.
The most robust synthesis involves the Dieckmann condensation or functionalization of 1-protected-4-piperidone, followed by cyclization with hydroxylamine.[2]
Figure 1: Synthetic pathway highlighting the critical cyclization step where regio-control is established.
Part 3: Multi-Modal Spectroscopic Profiling[2]
Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve 5–10 mg of sample in DMSO-
Predicted
H NMR Data (DMSO-
, 400 MHz)
Note: Data approximates the 3-substituted zwitterionic form (THPO).
| Position | Multiplicity | Structural Insight | ||
| NH (Pyridine) | 9.0–9.5 | Broad s | - | Exchangeable; confirms amine salt formation.[2] |
| H-3 (Isoxazole) | ~8.5–9.0 | s | - | Diagnostic:[2] Only present in unsubstituted parent.[2] Absent in THPO.[2] |
| H-4 (CH | 4.10 | s (or t) | - | Deshielded by isoxazole ring current and adjacent C=C. |
| H-7 (CH | 3.25 | t | 6.0 | |
| H-6 (CH | 2.95 | t | 6.0 |
Critical Validation Step (NOESY/ROESY): To confirm the [4,5-c] fusion:
-
Observe NOE correlation between H-4 (methylene) and the H-3 (isoxazole proton or substituent).[2]
-
In the [5,4-c] isomer (Gaboxadol), the geometry places the methylene protons in a different magnetic environment relative to the isoxazole heteroatoms.
C NMR Signatures
-
C-3 (Isoxazole): ~155–170 ppm (Highly dependent on substitution/tautomerism).[2]
-
C-7a (Fusion C-O): ~160 ppm.[2]
-
C-3a (Fusion C=C): ~105–110 ppm.[2]
-
C-4, C-6, C-7 (Aliphatic): 20–45 ppm range.[2]
Mass Spectrometry (MS)
Method: ESI-HRMS (Positive Mode).[2] Fragmentation Logic: Isoxazoles typically undergo N-O bond cleavage under CID (Collision-Induced Dissociation).[2]
Figure 2: Expected fragmentation pathway.[2] The lability of the isoxazole N-O bond is the primary determinant of the MS/MS spectrum.
Vibrational Spectroscopy (IR)
Technique: ATR-FTIR.
-
(C=N): 1610–1640 cm
(Characteristic of isoxazole).[2] -
(N-H): 2800–3200 cm
(Broad, strong if amine salt). -
(C=O): If 3-one tautomer is present, look for a strong band at ~1680 cm
.[2] Absence of this band suggests the enol/zwitterionic form dominates.[2]
Part 4: Advanced Characterization (X-Ray)
For drug development, establishing the salt form and tautomeric state in the solid phase is mandatory.
-
Crystal Growth: Slow evaporation from Ethanol/Water (9:1).[2]
-
Key Parameter: Check the C3–O bond length.[2]
Part 5: Quality Control Protocol (The Self-Validating System)
To ensure batch-to-batch consistency, use this decision matrix:
-
Purity Check (HPLC-UV @ 254 nm): Must be >98%. Impurities often include the uncyclized oxime (distinct retention time).[2]
-
Identity Check (
H NMR): Integrate H-4 (s) vs H-7 (t). Ratio must be 2:2. Deviation implies ring opening or hydrogenation of the isoxazole.[2] -
Tautomer Check (IR): Confirm presence/absence of carbonyl band to define solid-state form.
References
-
Krogsgaard-Larsen, P., et al. (1984).[2] "GABA agonists.[1][2][4][5][6][7] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol and related compounds." Journal of Medicinal Chemistry. Link
-
Krogsgaard-Larsen, P. (1977).[2] "GABA agonists and uptake inhibitors.[2] Synthesis and structure-activity studies." Acta Chemica Scandinavica. Link
-
Frølund, B., et al. (2002).[2] "4-Substituted Analogues of the GABA-A Agonist THIP: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO)." National Center for Biotechnology Information.[2] Link
Sources
- 1. Inhibition of thalamic excitability by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: a selective role for delta-GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one | C6H8N2O2 | CID 1695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gaboxadol | C6H8N2O2 | CID 3448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gaboxadol - Wikipedia [en.wikipedia.org]
- 6. gamma-aminobutyric Acid(A) (GABA(A)) agonist 4,5,6, 7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol persistently increases sleep maintenance and intensity during chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Mechanism of action of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine on GABA-A receptors.
Mechanism of Action: 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol/THIP) on GABA-A Receptors [1][2]
Executive Summary & Nomenclature Correction
Critical Nomenclature Alert: The specific chemical name provided in the directive—4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine—corresponds to the core structure of THPO , a GABA transport (GAT) inhibitor. However, the context of "action on GABA-A receptors" and "drug development" strongly indicates the target of interest is its regioisomer, THIP (Gaboxadol) (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol).[1]
-
[5,4-c] Isomer (THIP/Gaboxadol): Direct, selective GABA-A receptor superagonist .
-
[4,5-c] Isomer (THPO): Glial GABA uptake inhibitor ; affects receptors only indirectly by increasing ambient GABA levels.
This guide focuses on the [5,4-c] isomer (THIP) , as it is the direct ligand for GABA-A receptors and the clinically relevant compound for sleep architecture and neurodevelopmental disorders (e.g., Angelman Syndrome).[1]
Molecular Architecture & Pharmacodynamics
Gaboxadol is a conformationally restricted analogue of muscimol (and by extension, GABA).[1] Its rigid bicyclic isoxazole structure fixes the GABA moiety in a specific conformation, conferring high selectivity for specific receptor subtypes.
Receptor Selectivity Profile
Unlike benzodiazepines (which require the
| Receptor Subtype | Location | THIP Potency/Efficacy | Physiological Role |
| Extrasynaptic | Superagonist (High Efficacy) | Tonic Inhibition (Thalamus/Hippocampus) | |
| Extrasynaptic | Superagonist (High Efficacy) | Tonic Inhibition (Cerebellum) | |
| Synaptic | Partial Agonist / Antagonist | Phasic Inhibition (Fast signaling) |
The "Superagonist" Mechanism
At
-
Definition: It elicits a maximal current response (
) significantly greater than that of the endogenous ligand, GABA. -
Mechanism: The rigid structure of THIP stabilizes the open-channel conformation of the
interface more effectively than the flexible GABA molecule. This results in a higher open probability ( ) and longer burst durations of the chloride channel.
Mechanistic Pathway Visualization
The following diagram illustrates the differential signaling of THIP at extrasynaptic versus synaptic sites.
Figure 1: Differential activation of synaptic vs. extrasynaptic GABA-A receptors by Gaboxadol.
Experimental Protocols for Validation
To validate the mechanism of action of THIP, researchers must isolate tonic currents mediated by
Protocol: Isolation of Tonic GABA Currents in Thalamic Slices
Objective: Quantify THIP-induced tonic conductance in ventrobasal (VB) thalamic neurons (rich in
Materials:
-
Tissue: Acute brain slices (300 µm) from C57BL/6J mice (or
-/- knockouts for negative control). -
Internal Solution: CsCl-based (high Cl- to reverse
to ~0 mV) or K-Gluconate (physiological). -
Pharmacology:
Step-by-Step Workflow:
-
Preparation: Prepare thalamic slices in ice-cold cutting solution. Recover at 32°C for 1 hour.
-
Patching: Establish whole-cell configuration in VB neurons. Clamp voltage at -60 mV.
-
Baseline Recording: Perfuse aCSF with TTX and Kynurenic acid. Record baseline holding current (
) for 5 minutes.-
Note: The noise variance (
) will reflect endogenous GABA channel openings.
-
-
THIP Application: Wash in THIP (e.g., 1 µM).[4][5][6]
-
Observation: Monitor the shift in
. A downward shift (inward current) indicates activation of extrasynaptic receptors. -
Self-Validation: The current should be non-desensitizing.
-
-
Antagonist Block: Apply Bicuculline (20 µM).
-
Measurement: The difference between the
in THIP and in Bicuculline represents the Total Tonic Current .
-
-
Analysis:
-
Plot all-points histograms of the holding current.
-
Fit Gaussian curves to baseline and drug epochs. The shift in the mean indicates the magnitude of the tonic current.
-
Quantitative Data Summary (Expected Results):
| Parameter | Control (aCSF) | THIP (1 µM) | THIP + Bicuculline |
| Holding Current ( | -50 pA | -150 pA | -10 pA |
| RMS Noise | 2.5 pA | 4.5 pA | 1.8 pA |
| Interpretation | Endogenous GABA tone | Enhanced Tonic Inhibition | Blockade of all GABA-A |
Experimental Workflow Diagram
Figure 2: Electrophysiological workflow for isolating THIP-mediated tonic currents.
Translational Implications
The unique mechanism of Gaboxadol—enhancing tonic inhibition without potentiating synaptic currents—offers a distinct therapeutic profile compared to benzodiazepines (BZDs).
-
Sleep Architecture: Unlike BZDs, which suppress Slow Wave Sleep (SWS), THIP enhances SWS (Delta power) by hyperpolarizing thalamocortical neurons via tonic inhibition, stabilizing the "down-state" of the thalamic oscillation.
-
Neurodevelopment: In models of Angelman Syndrome (where extrasynaptic GABA signaling is deficient), THIP restores tonic inhibition and corrects motor deficits.
-
Absence of Tolerance: Because
-containing receptors undergo different trafficking regulation than synaptic receptors, THIP shows reduced potential for tolerance and dependence.
References
-
Brown, N. et al. (2002).[7] Pharmacological characterization of a novel cell line expressing human
GABA-A receptors. British Journal of Pharmacology . Link -
Wohlfarth, K.M. & Macdonald, R.L. (2002).[7] Gaboxadol induces a tonic current in thalamic neurons mediated by
GABA-A receptors. Journal of Neuroscience . Link -
Belelli, D. et al. (2005).[7] Extrasynaptic GABA-A receptors of thalamocortical neurons: a molecular target for hypnotics. Journal of Neuroscience . Link
-
Krogsgaard-Larsen, P. et al. (2002).[1] Specific GABA-A agonists and partial agonists.[1] Chem. Rec. Link
-
Cope, D.W. et al. (2005).[7] Impairment of the tonic GABAergic inhibition in a mouse model of Angelman syndrome. Nature Medicine . Link
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 3. um.edu.mt [um.edu.mt]
- 4. Delta-subunit-containing GABAA-receptors mediate tonic inhibition in paracapsular cells of the mouse amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Delta-subunit-containing GABAA-receptors mediate tonic inhibition in paracapsular cells of the mouse amygdala [frontiersin.org]
- 6. Inhibition of thalamic excitability by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: a selective role for delta-GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrasynaptic GABAA Receptors: Form, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Pharmacodynamics of THIP (Gaboxadol) in Preclinical Models
Executive Summary
THIP (Gaboxadol) represents a distinct class of GABAergic agents known as "superagonists" that selectively target extrasynaptic
This guide provides a rigorous technical framework for evaluating THIP in preclinical settings, focusing on the causality between its pharmacokinetic (PK) profile and its pharmacodynamic (PD) effects on neural circuitry.
Mechanism of Action: The Extrasynaptic Paradigm
To design valid preclinical experiments, one must understand that THIP does not rely on synaptic firing events. It amplifies the "background noise" (tonic current) of the neuron, effectively increasing the input conductance and shunting excitatory signals.
Molecular Selectivity
THIP acts as a full agonist at
-
Synaptic Receptors (
): Low affinity/efficacy for THIP. Responsible for Phasic Inhibition (IPSCs). -
Extrasynaptic Receptors (
): High affinity/efficacy for THIP.[1] Responsible for Tonic Inhibition (Shunt).
Pathway Visualization
The following diagram illustrates the mechanistic divergence between THIP and Benzodiazepines (BZDs).
Caption: Mechanistic divergence of THIP targeting extrasynaptic delta-subunits vs. BZDs targeting synaptic gamma-subunits.
Pharmacokinetics (PK) Profile
THIP is a zwitterionic isoxazole analogue of GABA. Its hydrophilic nature and structural rigidity dictate its ADME properties.
Absorption and Distribution
-
Bioavailability (F): High (>90%) in dogs and humans; rapid absorption in rodents (
< 30 min). -
BBB Penetration: Despite being zwitterionic, THIP crosses the Blood-Brain Barrier (BBB) efficiently, likely utilizing the proton-coupled amino acid transporter (PAT1) or similar taurine transport systems, achieving a Brain:Plasma ratio of ~1:1.
Metabolism and Excretion[3]
-
Metabolism: Primarily glucuronidation via UGT enzymes (specifically UGT1A9 in humans) to form the inactive Gaboxadol-O-glucuronide .[3]
-
Excretion: Renal excretion of unchanged parent drug and the glucuronide conjugate.[3]
-
Species Differences: Rodents typically exhibit a longer half-life relative to metabolic scaling compared to humans due to saturable elimination pathways at high doses.
Summary of Preclinical PK Parameters
Table 1: Comparative PK Parameters in Preclinical Species (Oral/IP Administration)
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Dog (Beagle) |
| Dose Range | 2–10 mg/kg | 5–20 mg/kg | 2–5 mg/kg |
| 15–30 min | 20–40 min | 30–60 min | |
| ~1.5 h | ~2.0 h | ~1.5–2.0 h | |
| Bioavailability ( | >85% | >80% | 94% |
| Brain/Plasma Ratio | ~0.8 – 1.2 | ~1.0 | N/A |
| Major Metabolite | O-glucuronide | O-glucuronide | O-glucuronide |
Pharmacodynamics (PD) & Efficacy Models
Sleep Architecture (EEG Delta Power)
The hallmark PD biomarker for THIP is the enhancement of Delta Power (0.5–4 Hz) during Non-Rapid Eye Movement (NREM) sleep.
-
Effect: THIP increases the amplitude of slow waves without altering the frequency of sleep spindles (unlike BZDs which decrease delta and increase sigma power).
-
Causality: Activation of thalamocortical
receptors hyperpolarizes relay neurons, promoting the burst-firing mode required for delta oscillation generation.
Angelman Syndrome (AS) Model
In
-
Therapeutic Goal: THIP bypasses the transporter defect and directly activates the
-subunit receptors, restoring the "tonic shunt" and normalizing motor function (ataxia) and cortical hyperexcitability.
Technical Protocols
Protocol A: Quantitative EEG/EMG for Delta Power Analysis
This protocol validates target engagement (CNS penetration and
-
Surgery: Implant wireless telemetry transmitters (e.g., DSI or Pinnacle) in adult male C57BL/6 mice (n=8/group). Place EEG leads frontally (AP: +1.5mm, ML: -1.5mm) and parietally (AP: -2.5mm, ML: +2.0mm).
-
Recovery: Allow 7–10 days for recovery and baseline stabilization.
-
Dosing: Administer THIP (4–6 mg/kg, i.p.) or Vehicle (Saline) at Light Onset (ZT0) .
-
Note: Dosing at light onset captures the drug's effect during the natural sleep phase.
-
-
Recording: Record continuous EEG/EMG for 6 hours post-dose.
-
Analysis:
-
Score vigilance states (Wake, NREM, REM) in 10s epochs.
-
Perform Fast Fourier Transform (FFT) on NREM epochs.
-
Validation Criterion: A successful run must show a >50% increase in Delta (0.5–4 Hz) power density in the THIP group compared to vehicle within the first 2 hours.
-
Protocol B: LC-MS/MS Quantification (Plasma & Brain)
THIP is highly polar/zwitterionic, making standard C18 retention difficult. This method uses HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Sample Prep:
-
Plasma: Mix 20
L plasma with 180 L Acetonitrile (containing internal standard, e.g., THIP-d4). Vortex 1 min, Centrifuge 10 min at 10,000g. Inject supernatant. -
Brain: Homogenize brain tissue in 3:1 (v/w) Water. Mix homogenate 1:9 with Acetonitrile to precipitate proteins.
-
-
Chromatography (HILIC):
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7
m). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 3 minutes.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive mode.
-
Transitions:
-
THIP:
141.1 79.1 (Quantifier), 141.1 44.1 (Qualifier). -
Glucuronide:
317.1 141.1.
-
-
Experimental Workflow: PK/PD Correlation
The following workflow ensures that observed behavioral effects are correlated with plasma/brain exposure, defining the therapeutic window.
Caption: Integrated PK/PD workflow to correlate systemic exposure (LC-MS) with functional outcomes (EEG/Behavior).
References
-
Mechanism & Selectivity: Brown, N., et al. (2002). "Pharmacological characterization of a novel cell line expressing human
GABA-A receptors." British Journal of Pharmacology. Link -
Sleep Architecture: Faulhaber, J., et al. (1997). "The GABAA agonist THIP produces a sleep-like state in rats." Psychopharmacology. Link
-
PK & Metabolism: Ebert, B., et al. (2006). "Pharmacokinetics, metabolism and excretion of the GABA-A receptor agonist gaboxadol in humans." Clinical Pharmacokinetics. Link
-
Angelman Syndrome Model: Egawa, K., et al. (2012). "Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome." Science Translational Medicine. Link
-
Clinical Translation: Wafford, K. A., & Ebert, B. (2006). "Gaboxadol – a new awakening in sleep." Current Opinion in Pharmacology. Link
Sources
Technical Monograph: Structure-Activity Relationships of Isoxazolo[4,5-c]pyridine Analogs
[1]
Executive Summary
The isoxazolo[4,5-c]pyridine scaffold represents a privileged heterocyclic architecture in medicinal chemistry, distinct from its more common isomers ([4,5-b] or [5,4-b]).[1] Its value lies in its ability to function as a rigid bioisostere for purines and quinolines, offering unique vectors for substitution that allow simultaneous optimization of solubility and target engagement.[1]
This monograph focuses on the application of this scaffold in the design of Hsp90 (Heat Shock Protein 90) inhibitors and dual-action antineoplastic agents.[1] Specifically, the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine subclass has emerged as a potent template for ATP-competitive inhibition, where the N5-position serves as a critical vector for introducing resorcinol-based pharmacophores essential for aspartic acid interaction within the ATP binding pocket.[1]
Structural Architecture & Numbering
To navigate the Structure-Activity Relationship (SAR), we must first establish the canonical numbering system used in this guide, which aligns with IUPAC standards for the fused bicyclic system.
-
Positions 1 & 2 (Isoxazole Core): The oxygen (1) and nitrogen (2) atoms define the electronic character of the "A-ring."[1]
-
Position 3 (C3): The primary vector for modulating solvent exposure and pharmacokinetic (PK) properties.[1]
-
Position 5 (N5): The nitrogen atom of the "B-ring" (pyridine/piperidine).[1] In the tetrahydro- series, this is a secondary amine amenable to rapid diversification (acylation/alkylation).[1]
-
The Core (4,5,6,7-Tetrahydro): Saturation of the B-ring creates a non-planar, "puckered" geometry often preferred for fitting into globular protein active sites (like Hsp90) compared to the flat, fully aromatic analog.[1]
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Aromatic Core (Isoxazolo[4,5-c]pyridine) | Saturated Core (4,5,6,7-Tetrahydro) | SAR Implication |
| Geometry | Planar (sp2) | Puckered/Twisted (sp3) | Saturated core mimics transition states; better solubility.[1] |
| Basicity (N5) | Low (Pyridine-like) | High (Secondary amine) | N5 in tetrahydro form is a nucleophilic handle for library synthesis.[1] |
| H-Bonding | Acceptor only | Donor/Acceptor | Tetrahydro-N5 allows amide coupling (H-bond donor/acceptor).[1] |
Synthetic Strategies
The synthesis of the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine core is the foundation of the SAR exploration.[1] The most robust route utilizes N-protected-4-piperidones as the starting material.[1] This approach allows for the pre-installation of the N5-protecting group, which can be removed later for late-stage diversification.[1]
Synthetic Workflow Diagram
Figure 1: General synthetic route to the tetrahydro-isoxazolo[4,5-c]pyridine core. The N-Boc protecting group strategy allows for controlled functionalization of the N5 position.
Protocol 1: Synthesis of the Core Scaffold
-
Enaminone Formation: Dissolve N-Boc-4-piperidone (1.0 eq) in DMF-DMA (Dimethylformamide dimethyl acetal) (5.0 eq). Reflux at 110°C for 12 hours.[1] Concentrate in vacuo to yield the crude enaminone.[1]
-
Cyclization: Redissolve the crude enaminone in absolute ethanol. Add Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq). Reflux for 4 hours. The solution typically turns from yellow to clear/pale orange.[1]
-
Workup: Evaporate solvent. Partition residue between EtOAc and water.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hexane/EtOAc) to yield the N-Boc-tetrahydro-isoxazolo[4,5-c]pyridine.[1]
SAR Exploration: The Hsp90 Case Study
The most authoritative application of this scaffold is in the inhibition of Hsp90, a chaperone protein critical for tumor cell survival.[1] The SAR is driven by the need to mimic the binding mode of Radicicol (a natural product) while improving drug-like properties.[1]
The N5-Vector (The "Warhead" Anchor)
The N5 position is the critical determinant of potency.[1] In the tetrahydro-series, acylation of N5 allows the introduction of a 2,4-dihydroxybenzene (resorcinol) moiety.[1]
-
Mechanism: The resorcinol hydroxyls form a direct hydrogen bond network with Asp93 and a conserved water molecule in the Hsp90 ATP-binding pocket.[1]
-
SAR Rule:
The C3-Vector (Solubility & Dual Activity)
Position 3 faces the solvent-exposed region of the binding pocket.[1] This allows for the introduction of bulky groups without steric clash.[1]
-
Solubility: Introduction of morpholine or piperazine moieties at C3 improves aqueous solubility significantly.[1]
-
Dual Inhibition (Hsp90/HDAC6):
SAR Logic Diagram
Figure 2: SAR Map highlighting the divergent roles of the N5 and C3 positions. N5 drives primary potency, while C3 modulates physicochemical properties and secondary targets.[1]
Experimental Protocols
Chemical Derivatization (N5-Acylation)
To install the pharmacophore:
-
Activation: Dissolve 2,4-dihydroxybenzoic acid (1.1 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 mins at RT.[1]
-
Coupling: Add the deprotected 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine (1.0 eq) and DIPEA (3.0 eq). Stir for 12 hours.
-
Purification: The product is often polar.[1] Use preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final inhibitor.[1]
Hsp90 Fluorescence Polarization (FP) Assay
This assay validates the binding affinity of the synthesized analogs.[1]
Reagents:
-
Recombinant Hsp90α (N-terminal domain).[1]
-
FITC-labeled Geldanamycin (Tracer).[1]
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40.[1]
Workflow:
-
Plate Setup: Use black 384-well plates.
-
Addition: Add 10 µL of test compound (serial dilution in DMSO/Buffer).
-
Protein: Add 10 µL of Hsp90α enzyme (Final conc: 30 nM). Incubate 15 mins.
-
Tracer: Add 10 µL of FITC-Geldanamycin (Final conc: 5 nM).
-
Incubation: Incubate for 3-5 hours at 4°C (equilibrium).
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).
-
Analysis: Plot mP values vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Assay Workflow Diagram
Figure 3: Fluorescence Polarization workflow. A decrease in polarization (mP) indicates successful displacement of the tracer by the isoxazolo[4,5-c]pyridine analog.[1]
References
-
Giannini, G., et al. (2014).[1][2] "4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines as a new class of cytotoxic Hsp90 inhibitors." European Journal of Medicinal Chemistry, 75, 280-292.[1]
-
Brough, P. A., et al. (2008).[1] "4,5-Diarylisoxazole Hsp90 chaperone inhibitors: Potential therapeutic agents for the treatment of cancer."[1] Journal of Medicinal Chemistry, 51(2), 196-218.[1]
-
Poreba, K., et al. (2015).[1][3] "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica, 72(4), 727-735.[1][3] (Included for isomeric comparison).
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pharmacological Arc of Gaboxadol: From Mycology to Extrasynaptic Modulation
A Technical Whitepaper on the Discovery, Mechanism, and Developmental Trajectory of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)
Executive Summary
Gaboxadol (THIP) represents one of the most intellectually ambitious yet clinically elusive chapters in neuropharmacology.[1] Originally synthesized as a bioisostere of the fungal alkaloid muscimol, Gaboxadol was designed to bypass the limitations of benzodiazepines by selectively targeting extrasynaptic
Chemical Genesis: The Bioisosteric Logic
The discovery of Gaboxadol was not a random screen but a rational design effort led by Povl Krogsgaard-Larsen in 1977.[1][2] The objective was to create a rigid analogue of Muscimol , the psychoactive component of Amanita muscaria, which acts as a potent but toxic GABA agonist.[1]
Structural Evolution
Muscimol contains a 3-isoxazolol ring, which serves as a bioisostere for the carboxylic acid group of GABA.[1] However, Muscimol is metabolically unstable and toxic.[1] Krogsgaard-Larsen utilized conformational restriction to embed the muscimol pharmacophore into a bicyclic structure, yielding THIP (Gaboxadol) .[1]
-
Key Modification: The 3-isoxazolol moiety is fused to a piperidine ring.[1]
-
Result: This "zwitterionic" structure protects the molecule from rapid metabolism and restricts its conformation to a specific bioactive shape, enhancing selectivity for specific GABA-A receptor subtypes.[1]
Figure 1: The structural evolution from endogenous GABA to the conformationally restricted Gaboxadol.[1]
Pharmacodynamics: The "Super-Agonist" Myth & Reality
Gaboxadol is frequently miscategorized as a simple GABA agonist.[1] Its distinct pharmacological profile arises from its selectivity for extrasynaptic receptors , a mechanism termed SEGA (Selective Extrasynaptic GABA-A Agonist) .[1][3]
Synaptic vs. Extrasynaptic Targeting[1][4]
-
Synaptic Receptors (
): Mediate Phasic Inhibition (rapid, transient hyperpolarization). This is the primary target of Benzodiazepines (e.g., Diazepam) and Z-drugs (e.g., Zolpidem). -
Extrasynaptic Receptors (
): Mediate Tonic Inhibition (continuous, low-amplitude persistent current). These receptors detect ambient GABA spillover.[1]
Gaboxadol acts as a "super-agonist" at
Figure 2: Differential signaling pathways.[1] Gaboxadol targets the extrasynaptic delta-subunit, mediating tonic inhibition.[1][4]
Clinical Trajectory: The Insomnia Hypothesis
Developed jointly by Lundbeck and Merck , Gaboxadol reached Phase III trials in the mid-2000s.[1][5][6] The clinical hypothesis was based on sleep architecture.[1]
The Sleep Architecture Data
Unlike benzodiazepines, which decrease Slow Wave Sleep (SWS) and suppress Delta power (0.5–4 Hz), Gaboxadol demonstrated a dose-dependent increase in SWS .[1]
| Parameter | Zolpidem (Z-Drug) | Gaboxadol (SEGA) | Physiological Impact |
| Receptor Target | |||
| Sleep Onset | Rapid decrease | Moderate decrease | Zolpidem is superior for onset.[1] |
| Slow Wave Sleep (SWS) | Suppressed | Enhanced | Gaboxadol promotes "deep" sleep.[1] |
| REM Sleep | Minimal change | Minimal change | |
| EEG Spectral Power | Decreased Delta | Increased Delta | Gaboxadol mimics natural sleep intensity.[1] |
The Phase III Failure (2007)
Despite the favorable EEG profile, the development was cancelled in 2007.[1]
-
Efficacy: While it increased SWS, it failed to show superior subjective sleep improvement compared to established agents like Zolpidem.[1]
-
Safety (The Steep Dose-Response): The therapeutic index was dangerously narrow.[1] At therapeutic doses (10-15 mg), it was safe.[1] However, at just 2x the dose , patients experienced severe psychiatric adverse events, including hallucinations, disorientation, and ataxia (falls). This made the drug a liability for elderly populations prone to accidental double-dosing.[1]
Experimental Protocol: Validating Tonic Current
To verify Gaboxadol's mechanism in a preclinical setting, researchers must distinguish between phasic and tonic currents.[1] The following protocol utilizes ex vivo patch-clamp electrophysiology.
Protocol: Isolation of Tonic GABA Currents in Hippocampal Slices
Objective: Quantify the extrasynaptic current induced by Gaboxadol in dentate gyrus granule cells (DGGCs).
1. Slice Preparation:
-
Prepare 300 µm coronal brain slices from C57BL/6 mice (P18–P25) in ice-cold cutting solution (sucrose-based).
-
Recover slices in ACSF (Artificial Cerebrospinal Fluid) at 32°C for 30 min.
2. Electrophysiology Setup (Whole-Cell Patch Clamp):
-
Internal Solution: CsCl-based (140 mM CsCl) to block potassium channels and isolate chloride currents.[1]
-
Voltage Clamp: Hold neuron at -70 mV.
-
Pharmacological Isolation: Perfuse bath with kynurenic acid (3 mM) to block glutamate receptors (AMPA/NMDA).[1]
3. The Self-Validating Measurement Sequence:
-
Step A (Baseline): Record spontaneous inhibitory postsynaptic currents (sIPSCs).[1] These appear as rapid downward spikes (Phasic).[1]
-
Step B (Gaboxadol Challenge): Perfuse Gaboxadol (1 µM).
-
Step C (Validation/Control): Apply Bicuculline (20 µM, GABA-A antagonist).
4. Data Analysis:
-
Calculate Tonic Current:
.[1] -
Generate Gaussian fits of all-points histograms to quantify the shift in baseline noise.[1]
The Angelman Pivot & Final Decline
Following the insomnia failure, Ovid Therapeutics relicensed Gaboxadol (OV101) to treat Angelman Syndrome (AS) .
-
Rationale: AS is caused by a loss of function in the UBE3A gene, leading to downregulated GABA transporter 1 (GAT1) and reduced tonic inhibition.[1] Gaboxadol was hypothesized to "rescue" this tonic deficit.[1]
-
Clinical Outcome:
-
Status: As of 2021, Ovid Therapeutics paused the OV101 program for Angelman Syndrome.[1][10]
References
-
Krogsgaard-Larsen, P., et al. (1977). "GABA agonists.[1][2][11][4][8][12][13][14] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol and related compounds." Journal of Medicinal Chemistry. Link
-
Wafford, K. A., & Ebert, B. (2006). "Gaboxadol—a new awakening in sleep."[1] Current Opinion in Pharmacology. Link
-
Walsh, J. K., et al. (2007). "Slow Wave Sleep Enhancement with Gaboxadol Reduces Daytime Sleepiness During Sleep Restriction."[1] Sleep. Link
-
Merck & Co.[1][6] / Lundbeck. (2007).[1][6] "Merck and Lundbeck Terminate Development of Gaboxadol."[1][5] Press Release. Link
-
Ovid Therapeutics. (2020).[1][8][9] "Ovid Therapeutics Announces Topline Results from Phase 3 NEPTUNE Trial of OV101 for Angelman Syndrome."[1][8][10] Press Release. Link
-
Belelli, D., et al. (2005). "Extrasynaptic GABAA receptors: form, pharmacology, and function." Journal of Neuroscience. Link
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. harpers.org [harpers.org]
- 3. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pharmatimes.com [pharmatimes.com]
- 6. Merck & Co, Lundbeck Drop Investigational Insomnia Drug Gaboxadol [spglobal.com]
- 7. neurologylive.com [neurologylive.com]
- 8. globalgenes.org [globalgenes.org]
- 9. Gaboxadol in angelman syndrome: A double-blind, parallel-group, randomized placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. angelmansyndromenews.com [angelmansyndromenews.com]
- 11. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GABAA agonist THIP (gaboxadol) increases non-REM sleep and enhances delta activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscimol - Wikipedia [en.wikipedia.org]
- 14. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Review: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (THPO) Scaffold
This technical guide provides a comprehensive review of the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold, specifically focusing on its primary bioactive derivative, THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol).
Executive Summary & Structural Distinction
The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine skeleton represents a critical class of conformationally restricted GABA (gamma-aminobutyric acid) analogues. Unlike its structural isomer THIP (Gaboxadol) —which is a direct GABA
This distinction is vital for researchers:
-
[5,4-c] Isomer (THIP): Direct Agonist (Sleep induction, tonic inhibition).
-
[4,5-c] Isomer (THPO): Uptake Inhibitor (Prolongs synaptic GABA presence, anticonvulsant potential).
This guide details the synthesis, pharmacological mechanism, and experimental protocols for the [4,5-c] scaffold.
Chemical Structure & Isomerism
The core structure consists of a piperidine ring fused to an isoxazole ring. The fusion geometry dictates the biological activity.
| Feature | THPO (Subject of Review) | THIP (Gaboxadol) |
| IUPAC Name | 4,5,6,7-tetrahydroisoxazolo[4,5-c ]pyridin-3-ol | 4,5,6,7-tetrahydroisoxazolo[5,4-c ]pyridin-3-ol |
| Fusion Bond | Isoxazole fused at pyridine 3,4-bond | Isoxazole fused at pyridine 3,4-bond (inverted N) |
| Bioactivity | GABA Uptake Inhibition (GAT blockade) | GABA |
| Selectivity | Glial > Neuronal (Historical classification) | Super-agonist at |
Structural Visualization
The following diagram illustrates the synthesis pathway and the structural divergence of the scaffold.
[3]
Pharmacology: Mechanism of Action
THPO acts by binding to GABA Transporters (GAT), preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.
Glial Selectivity
Early structure-activity relationship (SAR) studies identified THPO as having a preferential inhibitory effect on glial GABA uptake compared to neuronal uptake. While modern assays show it inhibits both GAT-1 (predominantly neuronal) and GAT-2/3 (glial), it remains a prototype for distinguishing these transport systems.
-
Mechanism: Competitive inhibition. THPO competes with GABA for the substrate binding site on the transporter.
-
Physiological Outcome: By blocking uptake, THPO increases the extracellular concentration of GABA, enhancing inhibitory postsynaptic potentials (IPSPs).
Key Derivatives
To improve blood-brain barrier (BBB) penetration and potency, lipophilic derivatives have been developed:
-
N-DPB-THPO: The N-4,4-diphenyl-3-butenyl derivative. It shows potent anticonvulsant activity in Frings mouse models (audiogenic seizures).
-
exo-THPO: A bicyclic isoxazole analogue often compared to Tiagabine.
Pharmacological Pathway Diagram
Experimental Protocols
Synthesis of THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol)
Principle: The synthesis relies on the formation of a
Reagents:
-
Diethyl carbonate
-
Sodium hydride (NaH)
-
Hydroxylamine hydrochloride (NH
OH·HCl) -
Palladium on Carbon (Pd/C)
Protocol:
-
Carbethoxylation:
-
Suspend NaH (2 eq) in anhydrous toluene.
-
Add diethyl carbonate (2 eq) and heat to reflux.
-
Dropwise add 1-benzyl-4-piperidone (1 eq) dissolved in toluene.
-
Reflux for 3-4 hours. The product, 1-benzyl-3-ethoxycarbonyl-4-piperidone , is isolated via acid-base extraction.
-
-
Cyclization:
-
Dissolve the
-keto ester in ethanol.[1] -
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Reflux for 6-12 hours. The hydroxylamine attacks the ketone (C4) and cyclizes onto the ester (C3) to form the isoxazole ring.
-
Note: This regiochemistry yields the [4,5-c] isomer. (Attacking a C3 ketone would yield [5,4-c]).
-
-
Deprotection:
-
Dissolve the N-benzyl intermediate in methanol/acetic acid.
-
Hydrogenate over 10% Pd/C at 40 psi H
for 24 hours. -
Filter catalyst and recrystallize from water/ethanol to obtain THPO as a zwitterionic solid.
-
GABA Uptake Assay (In Vitro)
Purpose: To determine the
-
Preparation: Prepare synaptosomes (neuronal) or primary astrocyte cultures (glial) from rat brain cortex.
-
Incubation: Suspend tissue in Krebs-Ringer phosphate buffer.
-
Treatment: Add THPO at varying concentrations (
to M). Pre-incubate for 10 mins. -
Uptake: Add [
H]-GABA (radiotracer) and incubate for 3-5 mins at 37°C. -
Termination: Rapidly filter through GF/B filters and wash with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
by plotting % inhibition vs. log[THPO].
Comparative Data Profile
The following table contrasts THPO with standard GABAergic agents.
| Compound | Target | Clinical Status | |
| THPO | GAT-1 / GAT-2 / GAT-3 | ~500 | Research Tool |
| Tiagabine | GAT-1 (Selective) | ~0.4 | Approved (Epilepsy) |
| Nipecotic Acid | Non-selective GAT | ~10 | Research Tool |
| THIP | GABA-A Receptor | Inactive on uptake | Discontinued (Sleep) |
Interpretation: While THPO is less potent than Tiagabine, its structural rigidity and specific interaction with glial transporters make it a critical tool for mapping the pharmacophore of the GABA transporter binding pocket.
References
-
Krogsgaard-Larsen, P. (1977).[5][6] Muscimol analogues. II. Synthesis of some bicyclic 3-isoxazolol zwitterions. Acta Chemica Scandinavica B, 31, 584–588. Link
-
Schousboe, A., et al. (1981). Effects of the GABA uptake inhibitor THPO on GABA uptake and metabolism in cultured astrocytes. Journal of Neurochemistry, 37(1), 217-221. Link
-
White, H. S., et al. (2002). Anticonvulsant activity of the gamma-aminobutyric acid uptake inhibitor N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol. Journal of Pharmacology and Experimental Therapeutics, 302(2), 636-644. Link
-
Clausen, R. P., et al. (2005). Structure-activity relationships of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) analogues as GABA transporter inhibitors. Bioorganic & Medicinal Chemistry, 13(3), 895-908. Link
Sources
- 1. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 2. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Gaboxadol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
In Silico Docking Studies of Gaboxadol with GABA-A Receptor Subtypes
Executive Summary
Gaboxadol (THIP) represents a critical case study in structural pharmacology due to its unique profile as a selective extrasynaptic GABA-A receptor agonist (SEGA). Unlike benzodiazepines, which modulate synaptic
This guide provides a validated in silico protocol for docking Gaboxadol into its native target (
Molecular Architecture & Structural Foundation
To ensure high-fidelity docking, one must first understand the structural divergence between the target subtypes.
The Ligand: Gaboxadol (THIP)[1]
-
Structure: 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.[1][2]
-
Key Property: A conformationally restricted analog of Muscimol.
-
Charge State: Zwitterionic at physiological pH (7.4). The 3-hydroxyisoxazole moiety is acidic (pK
~4.4), and the secondary amine is basic (pK ~8.5).-
Critical Protocol Note: Standard ligand preparation tools often misprotonate isoxazoles. You must manually verify the zwitterionic state (O
on the isoxazole, NH on the piperidine ring) to mimic the GABA pharmacophore.
-
The Receptor Targets
| Feature | Target Receptor (Extrasynaptic) | Reference Receptor (Synaptic) |
| Subunit Composition | ||
| PDB ID | 7QNC (Cryo-EM, 2.90 Å) | 6HUO (Cryo-EM, 2.54 Å) |
| Bound Ligand | Gaboxadol (THIP) | Bicuculline / GABA |
| Binding Interface | ||
| Physiological Role | Tonic Inhibition (Shunting) | Phasic Inhibition (IPSP) |
Computational Workflow: The Protocol
This workflow utilizes a "Self-Validating" approach: you must first re-dock Gaboxadol into 7QNC to reproduce the crystallographic pose (RMSD < 2.0 Å) before attempting cross-docking or virtual screening.
Phase 1: System Preparation
Step 1.1: Ligand Quantum Mechanics (QM) Optimization Standard force fields (OPLS4/GAFF2) may struggle with the charge delocalization of the isoxazole ring.
-
Generate the zwitterionic conformer of Gaboxadol.
-
Perform geometry optimization using DFT (B3LYP/6-31G**) with implicit water solvation.
-
Calculate ESP (Electrostatic Potential) charges to replace standard partial charges.
Step 1.2: Receptor Pre-processing
The 7QNC structure contains the
-
Clean: Remove the nanobody (Nb25) and Fab fragments used for crystallization.
-
Protonation: Use a propKa-based tool (e.g., H++ server or Schrödinger PrepWizard) to set protonation states at pH 7.4. Pay attention to His residues in the binding pocket; they may act as pH sensors.
-
Membrane Embedding: Do not dock in vacuum. Embed the receptor in a POPC lipid bilayer using the OPM (Orientations of Proteins in Membranes) alignment vector. Solvate with TIP3P water and neutralize with 0.15 M NaCl.
Phase 2: Induced Fit Docking (IFD)
Standard rigid-receptor docking fails for agonists because it cannot account for Loop C closure , the hallmark of GABA-A activation.
Step 2.1: Grid Generation
-
Center: Define the grid box centroid using the bound THIP ligand in chain B/A interface of 7QNC.
-
Dimensions: 20 Å x 20 Å x 20 Å (Outer box).
-
Constraints: Define a hydrogen bond constraint with the backbone carbonyl of Ser156 (or equivalent
-subunit residue) and the salt bridge with Arg66 ( -subunit).
Step 2.2: The IFD Protocol
-
Initial Glide/Vina Docking: Softened potential (Van der Waals radii scaled by 0.5) to allow ligand entry.
-
Prime Refinement: Refine residues within 5.0 Å of the ligand pose. Specifically, allow Loop C (residues ~155-210 of the
subunit) to be flexible. -
Re-Docking: Perform hard-potential docking into the refined pocket.
Phase 3: Post-Docking Dynamics (Validation)
Static docking scores (GlideScore/Vina Score) correlate poorly with efficacy. Use Molecular Dynamics (MD) to assess stability.[3]
-
Engine: GROMACS or AMBER (GPU-accelerated).
-
Duration: 100 ns production run.
-
Metric: Measure the distance between the ligand amine and the receptor's aromatic box centroid. If distance > 5 Å for > 20% of the simulation, the pose is unstable (non-agonist).
Visualization of Workflows
The In Silico Pipeline
Figure 1: Step-by-step computational workflow for Gaboxadol docking validation.
GABA-A Signaling Pathway
Figure 2: Mechanism of action for Gaboxadol-mediated tonic inhibition.
Selectivity Analysis: The "Superagonist" Mechanism
Docking results should reveal the structural basis for Gaboxadol's selectivity.
The Interaction Fingerprint
In the
-
Principal Face (
): Tyr157, Phe200 (Aromatic Box). The protonated amine of Gaboxadol sits here. -
Complementary Face (
): Arg66 (Salt bridge to isoxazole O ) and Glu155.
The Delta Difference
Why does it prefer
-
Selectivity Hypothesis: In
-containing receptors, the interface geometry is slightly more constricted. The -subunit influences the adjacent interface conformation, creating an "induced fit" pocket that perfectly accommodates the rigid isoxazole ring of Gaboxadol. -
Docking Metric: Compare the Ligand Efficiency (LE) and GlideScore . You should observe that while affinities (Scores) might be similar, the Strain Energy of the ligand is lower in the
pocket compared to .
References
-
Sente, A., et al. (2022).[4] "Differential assembly diversifies GABA-A receptor structures and signalling." Nature. [Link] (Source of PDB 7QNC).
-
Masiulis, S., et al. (2019). "GABA-A receptor signalling mechanisms revealed by structural pharmacology." Nature. [Link] (Source of PDB 6HUO).
-
Mortensen, M., et al. (2010). "The delta subunit determines the GABA-A receptor channel conductance properties." The Journal of Physiology. [Link]
-
Meera, P., et al. (2011). "Structural basis for the activation of alpha1beta2gamma2 GABA-A receptors." Nature. [Link]
-
Schrödinger Release 2023-1. "Glide: Receptor Grid Generation and Docking." Schrödinger, LLC. [Link]
Sources
Blood-brain barrier penetration of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and its analogs.
Technical Guide: Blood-Brain Barrier Penetration of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine and Functional Analogs
Executive Summary: The Isomeric Imperative
The development of GABAergic agents for central nervous system (CNS) disorders has historically been impeded by the blood-brain barrier (BBB). While
This guide analyzes the BBB penetration mechanics of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (specifically the 3-ol derivative, THPO ) and its structural analogs, including the regioisomer THIP (Gaboxadol) .
Key Technical Insight: Unlike flexible GABA analogs, the rigid bicyclic structure of the [4,5-c] and [5,4-c] series protects the isoxazole moiety from rapid decarboxylation. Their BBB permeability is not solely defined by lipophilicity (LogP) but by a specific zwitterionic charge delocalization that mimics amino acid transport substrates while resisting efflux pumps.
Physicochemical Determinants of Permeability
To engineer or select analogs for CNS entry, one must understand the structure-transport relationship (STR) of the core scaffold.
The Zwitterionic "Trojan Horse"
Both THPO ([4,5-c] isomer) and THIP ([5,4-c] isomer) exist as zwitterions at physiological pH (7.4).
-
Acidic Moiety: The 3-hydroxyisoxazole group (pKa
4.4) is ionized (negative). -
Basic Moiety: The secondary amine in the piperidine ring (pKa
8.5–9.0) is protonated (positive).
Usually, zwitterions have poor membrane permeability. However, these specific bicyclic structures possess a high Index of Uptake (I/U) .
-
THPO ([4,5-c]): I/U
2500 (High CNS uptake).[1] Acts primarily as a glial GABA uptake inhibitor. -
THIP ([5,4-c]): I/U
500–1500.[1] Acts as a super-agonist at extrasynaptic GABA-A receptors.
Comparative Physicochemical Data
| Compound | Structure (Isomer) | LogP | pKa (Acid/Base) | BBB Permeability Status | Primary Mechanism |
| THPO | [4,5-c] | -1.2 (est) | 4.4 / 8.9 | High | Glial GABA Transport Inhibitor |
| THIP (Gaboxadol) | [5,4-c] | -0.61 | 4.3 / 8.3 | High | GABA-A Agonist |
| Muscimol | Isoxazole core | -1.8 | 4.8 / 8.4 | Low/Moderate | Rapid Metabolism limits CNS exposure |
| Isoguvacine | Monocyclic | -2.6 | 3.6 / 9.8 | Negligible | Peripheral GABA Agonist (Control) |
| Thio-THPO | [4,5-c] Thio-analog | -0.8 | N/A | Moderate (I/U = 63) | Weaker Uptake Inhibitor |
Critical Note: The substitution of Oxygen for Sulfur (Thio-analogs) generally increases lipophilicity but decreases the I/U ratio, suggesting that the oxygen atom in the isoxazole ring is critical for recognition by specific transport systems (likely Proton-Coupled Amino Acid Transporters or PAT1).
Mechanistic Pathways of Transport
The penetration of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not a simple case of passive diffusion.[2] The transport logic follows a dual-pathway model.
Pathway A: Proton-Coupled Transport (PAT1/SLC36A1)
Evidence suggests that small, zwitterionic GABA analogs utilize the Proton-Coupled Amino Acid Transporter 1 (PAT1) . Unlike the GABA transporters (GATs) which are sodium-dependent, PAT1 is proton-dependent and expressed at the BBB luminal membrane.
-
Mechanism: The transporter utilizes the inward proton gradient.
-
Substrate Specificity: The separation distance between the charged centers in the [4,5-c] skeleton mimics the alpha-amino/carboxylate distance in proline/glycine, facilitating transit.
Pathway B: Metabolic Resistance (The Stability Factor)
Muscimol crosses the BBB but is rapidly degraded. The [4,5-c] and [5,4-c] bicyclic rings provide steric hindrance that prevents recognition by GABA Transaminase (GABA-T) . This increases the effective concentration gradient across the endothelium, driving net flux into the parenchyma.
Figure 1: Differential transport logic. The bicyclic analogs (THPO/THIP) utilize PAT1 transport and resist metabolic degradation, whereas flexible analogs like Muscimol are metabolically filtered.
Experimental Protocols for Validation
To rigorously validate the BBB penetration of a new [4,5-c] analog, you cannot rely solely on plasma/brain concentration ratios (Kp) derived from tissue homogenization, as this does not distinguish between vascular entrapment and true parenchymal entry.
The Gold Standard: Dual-Probe Intracerebral Microdialysis.
Protocol Overview
This protocol measures unbound drug concentration in the brain extracellular fluid (ECF) relative to plasma, calculating the unbound partition coefficient (
Step-by-Step Methodology
-
Surgical Preparation:
-
Stereotaxic implantation of a microdialysis guide cannula into the striatum (coordinates relative to bregma: A/P +0.5, L/M +3.0, D/V -4.5) of Sprague-Dawley rats.
-
Allow 5–7 days for BBB recovery post-surgery to avoid "leaky" barrier artifacts.
-
-
Probe Calibration (Retrodialysis):
-
Why: To determine in vivo recovery (relative recovery) of the specific analog.
-
Perfuse the analog into the brain via the probe at a constant concentration (
). Measure concentration coming out ( ). -
Calculation: Recovery (
) = .
-
-
Administration & Sampling:
-
Administer the test compound (e.g., 5 mg/kg, s.c. or i.v.).
-
Perfuse Artificial Cerebrospinal Fluid (aCSF) at 1.0
L/min. -
Collect dialysate samples every 20 minutes for 4 hours.
-
Simultaneously collect blood samples from a jugular vein catheter.
-
-
Bioanalysis (LC-MS/MS):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required due to the polarity of these zwitterions. Standard C18 columns will fail to retain THPO/THIP.
-
Mobile Phase: Acetonitrile/Ammonium Formate (10mM, pH 3.0).
-
Detection: MRM mode (monitor parent ion
fragment loss of water or CO).
-
-
Data Processing:
-
Calculate
using the recovery factor. -
Calculate
. -
Success Criterion: A
> 0.3 indicates significant BBB penetration. THIP typically yields values > 0.8.
-
Figure 2: Workflow for determining unbound brain-to-plasma partition coefficient (
References
-
Krogsgaard-Larsen, P., et al. (1984).[3] "THIP, a specific and clinically active GABA agonist."[3][4][5] Neuropharmacology, 23(7), 837–838.[3] Link
-
Krogsgaard-Larsen, P., et al. (1981). "4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[1][2][3][6] Synthesis and biological activity." Journal of Medicinal Chemistry, 24(12), 1483–1491. Link
-
Schultz, B., et al. (1981).[3] "Preliminary studies on the absorption, distribution, metabolism, and excretion of THIP in animal and man using 14C-labelled compound."[3] Acta Pharmacologica et Toxicologica, 49(2), 116–124.[3] Link
-
Terasaki, T., et al. (2001). "GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier."[7] Journal of Cerebral Blood Flow & Metabolism, 21(10), 1232-1239. Link
-
Abbott, N. J., et al. (2008). "Structure and function of the blood–brain barrier." Neurobiology of Disease, 37(1), 13-25. (Contextual grounding for PAT1 mechanisms). Link
Sources
- 1. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaboxadol - Wikipedia [en.wikipedia.org]
- 4. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory protocol for the synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.
Executive Summary & Pharmacological Context[1][2]
This Application Note details the synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine , specifically focusing on the 3-ol tautomer, known as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol).
Critical Distinction: Researchers must distinguish this target from its isomer, Gaboxadol (THIP) (4,5,6,7-tetrahydroisoxazolo[5,4-c ]pyridin-3-ol). While Gaboxadol is a potent GABA-A receptor agonist, THPO acts primarily as a glial-selective GABA uptake inhibitor with no significant affinity for GABA-A receptors. The structural difference lies in the fusion of the isoxazole ring:
-
THPO ([4,5-c]): Isoxazole oxygen is distal to the piperidine nitrogen.
-
THIP ([5,4-c]): Isoxazole oxygen is proximal to the piperidine nitrogen.
This protocol follows the authoritative methodology established by Krogsgaard-Larsen et al. , utilizing a regioselective annulation strategy starting from 4-piperidone derivatives.
Key Applications
-
Neuropharmacology: Investigation of glial GABA transport mechanisms.
-
Medicinal Chemistry: Bioisosteric replacement of nipecotic acid derivatives.
-
Structure-Activity Relationships (SAR): Probing the steric requirements of the GABA transporter (GAT) system.
Retrosynthetic Analysis & Strategy
The synthesis relies on the construction of the isoxazole ring onto a pre-formed piperidine scaffold. The most robust pathway involves the reaction of a
Mechanistic Pathway[3][4][5][6][7]
-
Precursor Assembly: C-acylation of 1-benzyl-4-piperidone to install a reactive ester moiety at the C3 position.
-
Heterocycle Formation: Condensation with hydroxylamine. The regiochemistry is directed by the electrophilicity of the ketone (forming the oxime) and subsequent cyclization with the ester.
-
Deprotection: Removal of the benzyl protecting group to yield the zwitterionic final product.
Reaction Scheme (DOT Visualization)
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Objective: Functionalize the 4-piperidone ring to create a 1,3-dicarbonyl equivalent.
Reagents:
-
1-Benzyl-4-piperidone (CAS: 3612-20-2)
-
Diethyl carbonate (CAS: 105-58-8)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Solvent: Anhydrous Toluene or Benzene (Toluene preferred for safety)
Protocol:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Base Preparation: Wash Sodium Hydride (2.2 equiv) with dry hexane to remove mineral oil. Suspend in anhydrous Toluene.
-
Reagent Addition: Add Diethyl carbonate (2.5 equiv) to the NaH suspension. Heat the mixture to gentle reflux.
-
Substrate Addition: Dropwise add a solution of 1-Benzyl-4-piperidone (1.0 equiv) in Toluene over 1 hour.
-
Observation: Evolution of hydrogen gas indicates reaction progress.
-
-
Completion: Continue reflux until H2 evolution ceases (approx. 2-3 hours).
-
Work-up:
-
Purification: Vacuum distillation or flash chromatography (SiO2, Hexane/EtOAc).
-
Yield Target: 60-75%
-
Characterization: NMR should show characteristic enol proton signals if applicable, or the
-keto ester distinct shifts.
-
Phase 2: Cyclization to 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol
Objective: Construct the isoxazole ring via condensation.
Reagents:
-
Intermediate from Phase 1
-
Hydroxylamine Hydrochloride (NH2OH·HCl)
-
Sodium Hydroxide (NaOH)
-
Solvent: Ethanol/Water (1:1)
Protocol:
-
Preparation: Dissolve Hydroxylamine Hydrochloride (1.2 equiv) in a minimum amount of water.
-
Mixing: Add the hydroxylamine solution to a stirred solution of the
-keto ester (1.0 equiv) in Ethanol. -
Base Addition: Slowly add NaOH (approx. 1.2 equiv, 2M solution) to neutralize and catalyze the cyclization.
-
Control Point: Maintain pH ~8-9. Too high pH can hydrolyze the ester without cyclization; too low prevents nucleophilic attack.
-
-
Reaction: Stir at room temperature for 16-24 hours. Alternatively, heat to 50°C for 4 hours if reaction is sluggish.
-
Isolation:
-
Concentrate ethanol under reduced pressure.
-
Acidify the residue with dilute HCl to pH 2-3.
-
Extract impurities with Ether (discard organic layer).
-
Basify aqueous layer to pH 8-9 (isoelectric point of the intermediate).
-
Precipitate or extract the N-benzyl protected product with Chloroform/Isopropanol (3:1).
-
Yield Target: 50-65%
-
Phase 3: Deprotection to THPO (Zwitterion)
Objective: Cleave the benzyl group to release the secondary amine.
Method A: HBr Hydrolysis (Classic Krogsgaard-Larsen)
-
Reagents: 33% HBr in Glacial Acetic Acid.
-
Procedure: Dissolve the N-benzyl intermediate in HBr/AcOH. Heat at 80°C for 2-4 hours.
-
Work-up: Evaporate to dryness. The residue is the HBr salt.
Method B: Hydrogenolysis (Preferred for Purity)
-
Reagents: H2 gas (1 atm or balloon), 10% Pd/C catalyst, Methanol/Water.
-
Procedure: Stir the N-benzyl compound with Pd/C under H2 atmosphere at RT for 12 hours.
Final Purification (Ion Exchange): Since THPO is a zwitterion (amino acid-like properties), standard extraction fails.
-
Dissolve the crude salt in water.[3]
-
Load onto a column of Dowex 50W (H+ form) .
-
Wash with water to remove non-basic impurities.
-
Elute the product with 1M Ammonium Hydroxide (NH4OH) .
-
Lyophilize the ammoniacal fractions to obtain the free zwitterion as a white powder.
Analytical Data Summary
| Parameter | Specification (Expected) | Notes |
| Formula | C6H8N2O2 | MW: 140.14 g/mol |
| Appearance | White crystalline powder | Hygroscopic as zwitterion |
| Melting Point | >200°C (Decomp) | Typical for amino-isoxazoles |
| 1H NMR (D2O) | δ ~4.3 (s, 2H, C7-H), 3.5 (t, 2H, C5-H), 2.8 (t, 2H, C6-H) | Shifts vary with pH (DCl vs NaOD) |
| Solubility | Water (High), Methanol (Moderate), DMSO | Insoluble in non-polar solvents |
Critical Control Points & Troubleshooting
Workflow Logic (DOT Visualization)
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Wet solvents or old NaH | Redistill Toluene over Na; Use fresh NaH. |
| No Cyclization (Phase 2) | pH too low (<7) | Adjust pH to 8-9 with NaOH. The oxime needs basic conditions to attack the ester. |
| Product stuck on Resin | Eluent too weak | Increase NH4OH concentration to 1.5M or 2M. |
| Regioisomer Contamination | C-acylation at C5 instead of C3 | While 4-piperidone is symmetric, ensure thermodynamic control (reflux) to favor the stable enolate. |
References
-
Krogsgaard-Larsen, P. (1977).[4][5] "GABA agonists.[6][7][5][8] Resolution, absolute stereochemistry, and enantioselective synthesis of (S)-(+)- and (R)-(-)-dihydromuscimol". Acta Chemica Scandinavica B, 31, 584-588.[4][5] Link(Note: Foundational methodology for isoxazolo-pyridin-3-ols).
-
Krogsgaard-Larsen, P., et al. (1983).[6] "4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[6][7][8] Synthesis and biological activity".[1][4][9][6][10][11][12] Journal of Medicinal Chemistry, 26(6), 895–900.[6] Link(Describes the comparative synthesis of THPO and THIP scaffolds).
-
Clausen, R. P., et al. (2006). "Structure–Activity Relationship and Molecular Pharmacology of GABA Uptake Inhibitors". Current Topics in Medicinal Chemistry, 6(17), 1861-1882. Link(Contextualizes THPO as a GABA uptake inhibitor).
-
PubChem Compound Summary. "Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate".[9] Link(Precursor data).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 5. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 6. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gaboxadol - Wikipedia [en.wikipedia.org]
- 8. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 9. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and muscarinic receptor pharmacology of a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Application Note: In Vitro Evaluation of Gaboxadol (THIP) Efficacy
Targeting Extrasynaptic
Introduction: The "Superagonist" Mechanism
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, or THIP) represents a unique class of GABAergic modulators.[1][2] Unlike benzodiazepines, which allosterically modulate synaptic
These receptors mediate tonic inhibition —a persistent, background inhibitory conductance that sets the neuronal excitation threshold.[3] Gaboxadol is frequently cited as a "superagonist" at these sites because it can elicit a maximum current response greater than that of the endogenous ligand, GABA, primarily by increasing the channel open probability and duration.
This guide details the "Gold Standard" electrophysiological assays required to validate Gaboxadol efficacy, distinguishing its unique tonic signature from varying phasic noise.
Mechanism of Action Visualization
Figure 1: Gaboxadol selectively activates extrasynaptic
Core Assay 1: Recombinant Selectivity (HEK293)
Objective: To quantify the efficacy and potency of Gaboxadol specifically at
Rationale
Native tissues express mixed receptor populations. To claim "selectivity," you must first validate the compound in a clean, recombinant system where subunit composition is strictly controlled.
Protocol: Whole-Cell Patch Clamp in HEK293 Cells
1. Cell Preparation:
-
Transfection: Transiently transfect HEK293 cells using Lipofectamine.
-
Critical Ratio: To ensure incorporation of the
subunit (which assembles less efficiently than ), use a plasmid ratio of 1:1:5 ( : : ). -
Marker: Co-transfect with GFP to identify successful candidates.
-
2. Recording Solutions:
-
Extracellular (Bath): 140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl2, 2.5 mM CaCl2, 11 mM Glucose, 10 mM HEPES (pH 7.4).
-
Intracellular (Pipette): 140 mM CsCl (to block K+ channels and isolate Cl- current), 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).
3. Drug Application Workflow:
-
Step A (Baseline): Establish a stable seal (>1 GΩ) and break-in. Clamp voltage at -60 mV.
-
Step B (GABA Control): Apply a saturating dose of GABA (1 mM) via rapid perfusion (Y-tube or piezo-stepper) to establish
. Wash for 30s. -
Step C (Gaboxadol Dose-Response): Apply increasing concentrations of Gaboxadol (0.1 µM – 300 µM).
-
Step D (Normalization): Normalize Gaboxadol currents to the
of GABA.
Data Analysis & Interpretation
A successful Gaboxadol profile in this assay must show:
-
Superagonism: The
of Gaboxadol at should be 120-180% of the GABA . -
Selectivity: At
(synaptic) cells, Gaboxadol should show negligible current at concentrations <10 µM.
Core Assay 2: Ex Vivo Brain Slice Electrophysiology
Objective: To measure the enhancement of tonic inhibitory current in native neurons (Dentate Gyrus Granule Cells or Thalamocortical Relay Neurons).
Rationale
This is the critical efficacy assay . It demonstrates that Gaboxadol can access extrasynaptic receptors in a complex tissue environment and alter neuronal excitability.
Experimental Workflow
Figure 2: Workflow for isolating tonic currents. The final Bicuculline step reveals the total tonic magnitude.
Detailed Protocol
1. Tissue Preparation:
-
Prepare 300 µm coronal slices containing the Hippocampus (for Dentate Gyrus) or Thalamus (VB nucleus).
-
Note: Use sucrose-based cutting solution to minimize excitotoxicity during slicing.
2. Isolation Cocktail (The "Quiet" Bath): To see the tonic current, you must silence synaptic noise. Add to ACSF:
-
TTX (0.5 µM): Blocks action potentials (presynaptic release).
-
Kynurenic Acid (3 mM): Blocks AMPA/NMDA glutamate receptors.
-
Do NOT add GABA uptake blockers (like NO-711) initially, as this artificially elevates ambient GABA; however, some protocols use them to sensitize the assay.
3. The Measurement (Shift Analysis):
-
Step 1: Clamp neuron at -70 mV. Record stable baseline for 3 minutes.
-
Step 2: Perfuse Gaboxadol (1 µM) .
-
Observation: You will NOT see a change in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Observation: You WILL see a downward (inward) shift in the "holding current" (baseline).
-
-
Step 3: Measure the noise variance (RMS noise). Gaboxadol often increases baseline noise due to channel flickering.
-
Step 4: Apply Bicuculline (20 µM) or Picrotoxin. This blocks all GABA receptors. The baseline will shift upward (outward).
-
Calculation: The Tonic Current is the difference between the holding current during Gaboxadol application and the holding current under Bicuculline.
Data Presentation: Tonic vs. Phasic
| Parameter | Synaptic Agonist (e.g., Muscimol/Benzo) | Gaboxadol (Extrasynaptic Agonist) |
| Target Subunit | ||
| mIPSC Amplitude | Increased | Unchanged |
| mIPSC Decay | Prolonged | Unchanged |
| Holding Current | Minimal Shift | Significant Inward Shift |
| RMS Noise | Minimal Change | Increased |
References
-
Brown, N., Kerby, J., Bonnert, T. P., Whiting, P. J., & Wafford, K. A. (2002). Pharmacological characterization of a novel cell line expressing human
GABA_A receptors. British Journal of Pharmacology, 136(7), 965–974. -
Drasbek, K. R., & Jensen, K. (2006). THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABA_A receptor-mediated conductance in mouse neocortex. Cerebral Cortex, 16(8), 1134–1141.
-
Wafford, K. A., & Ebert, B. (2006). Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology, 6(1), 30-36.
-
Meera, P., Wallner, M., & Otis, T. S. (2011).
-containing GABA_A receptors by GABA and gaboxadol. Journal of Neurophysiology, 106(5), 2057-2064.
Sources
Application Note: Mechanistic Investigation of Tonic Inhibition using 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (THIP/Gaboxadol)
Introduction & Pharmacological Profile[1][2][3][4][5][6][7]
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol (THIP), historically known as Gaboxadol, is a conformationally restricted analogue of muscimol. Unlike benzodiazepines, which act as positive allosteric modulators (PAMs) at synaptic
Why THIP? The "Tonic" Advantage
In neuroscience research, THIP is the gold-standard tool for isolating tonic inhibition —a persistent, shunting inhibitory conductance that sets the neuronal excitation threshold.
| Feature | Synaptic Inhibition (Phasic) | Extrasynaptic Inhibition (Tonic) |
| Primary Agonist | High concentration GABA transients | Low ambient GABA levels |
| Receptor Location | Postsynaptic density | Perisynaptic / Extrasynaptic |
| Key Subunits | ||
| Modulator | Benzodiazepines (Diazepam) | Neurosteroids, THIP |
| Physiological Role | Precise timing, synchronization | Gain control, excitability threshold |
Mechanism of Action
The following diagram illustrates the distinct binding site and functional outcome of THIP compared to classical benzodiazepines.
Figure 1: THIP selectively targets extrasynaptic
Key Research Applications
A. Neurodevelopmental Disorders (Angelman & Fragile X)
Research indicates that tonic inhibition is downregulated in Angelman Syndrome (AS) due to ubiquitin ligase E3A (UBE3A) dysfunction affecting GABA transporter activity.[2] THIP is used to rescue this deficit by directly activating the under-stimulated extrasynaptic receptors.
B. Sleep Architecture
THIP promotes non-rapid eye movement (NREM) sleep and enhances delta-wave power (0.5–4 Hz) without the "hangover" effects or REM suppression typical of benzodiazepines. It is used to model restorative sleep patterns in rodent models of insomnia.
Validated Experimental Protocols
Protocol A: Solution Preparation & Handling
-
Solubility: Soluble in water, saline (0.9% NaCl), and PBS up to ~17 mg/mL (100 mM).
-
Stability: Solid powder is stable at -20°C for >2 years.[3] Solutions should be prepared fresh.
-
Vehicle: For in vivo use, sterile saline is preferred.
| Concentration | Solvent | Volume (for 10 mg) | Notes |
| 10 mM (Stock) | Water/Saline | 5.66 mL | Store aliquots at -20°C (1 month max) |
| 100 | ACSF | Dilute 1:100 | Prepare fresh for slice recording |
Protocol B: In Vitro Slice Electrophysiology (Measuring Tonic Current)
Objective: Isolate and quantify the tonic GABAergic current in thalamic or dentate gyrus neurons.
Reagents:
-
THIP: 1
M (Strict concentration control is vital; >1 M loses selectivity). -
Bicuculline methiodide: 20
M (GABA_A antagonist). -
Kynurenic acid: 3 mM (to block glutamate receptors).
-
Intracellular Solution: High chloride (e.g., 140 mM CsCl) to maximize chloride current amplitude.
Workflow:
-
Patching: Obtain a whole-cell patch configuration on the target neuron. Voltage clamp at -70 mV.
-
Baseline Stabilization: Record baseline holding current for 5–10 minutes. Ensure series resistance (
) is stable (<20% change). -
THIP Wash-in (The Challenge): Peruse ACSF containing 1
M THIP .-
Observation: You will see a downward shift in the holding current (increase in inward current) and an increase in baseline noise.
-
-
Validation (The "Block"): Apply 20
M Bicuculline (or >100 M Picrotoxin).-
Result: The current should shift upward, significantly past the original baseline.
-
-
Quantification:
-
Tonic Current =
-
Note: Do not rely solely on Baseline vs. THIP. The true measure of tonic current is the total GABAergic component revealed by the antagonist block.
-
Data Analysis Tip: Use a Gaussian fit to an all-points histogram of the holding current.[4][5] The difference in the peaks of the Gaussian fits between the THIP phase and the Bicuculline phase represents the tonic current magnitude.
Protocol C: In Vivo Administration (Mice)
Objective: Assess behavioral sedation or EEG power spectrum changes.[6]
Dosing Guidelines:
-
Subject: C57BL/6J Mice (Adult, 20-25g).
-
Dose Range:
-
Sedation/Anxiolysis: 3–6 mg/kg.
-
Hypnosis/LOH (Loss of Righting Reflex): 10 mg/kg.
-
Angelman Rescue: 2–3 mg/kg (sub-sedative).
-
Step-by-Step:
-
Acclimatization: Handle mice for 3 days prior to injection to reduce stress-induced corticosterone, which can modulate GABA receptors (neurosteroid effect).
-
Preparation: Dissolve THIP in sterile saline to a concentration of 0.5 mg/mL or 1 mg/mL.
-
Injection: Administer at 10 mL/kg volume.
-
Readout (EEG):
-
Record EEG for 2 hours post-injection.
-
Perform Fast Fourier Transform (FFT).
-
Self-Validation: Look for a specific increase in the 0.5–4 Hz (Delta) band. If you see broad-spectrum suppression, the dose is too high (toxic).
-
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No shift in holding current (In Vitro) | Receptor Internalization | Ensure slices are healthy; avoid prolonged incubation in stagnant ACSF. |
| Loss of Selectivity | Concentration too high | Do not exceed 1 |
| Inconsistent In Vivo results | Stress artifacts | Stress releases THDOC (neurosteroid) which also acts on |
| Precipitation | pH drift | THIP is a zwitterion. Ensure vehicle pH is near 7.4. |
References
-
Krogsgaard-Larsen, P., et al. (2004).[1] GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. Biochemical Pharmacology. Link
-
Wafford, K. A., & Ebert, B. (2006).[1][8] Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology. Link
-
Belelli, D., et al. (2009). Inhibition of Thalamic Excitability by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: A Selective Role for delta-GABA(A) Receptors.[9] European Journal of Neuroscience. Link
-
Egawa, K., et al. (2012). Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome. Science Translational Medicine. Link
-
Ovid Therapeutics. (2020). The STARS Phase 2 Study: A Randomized Controlled Trial of Gaboxadol in Angelman Syndrome. Neurology. Link
Sources
- 1. Delta-subunit-containing GABAA-receptors mediate tonic inhibition in paracapsular cells of the mouse amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 5. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gamma-aminobutyric Acid(A) (GABA(A)) agonist 4,5,6, 7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol persistently increases sleep maintenance and intensity during chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of thalamic excitability by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: a selective role for delta-GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Modulation of Extrasynaptic GABA-A Receptors with Gaboxadol in Sleep Research
[1]
Executive Summary & Mechanism of Action
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), historically known as THIP , represents a distinct class of sleep-promoting agents compared to traditional benzodiazepines (BZDs) or "Z-drugs" (e.g., Zolpidem). While BZDs act as positive allosteric modulators (PAMs) at synaptic
Why This Matters: Activation of these extrasynaptic receptors generates a persistent "tonic" inhibitory current.[1][2][3] This tonic inhibition acts as a "gain control" for neuronal excitability, specifically promoting the hyperpolarization necessary for thalamocortical neurons to enter the burst-firing mode characteristic of Slow-Wave Sleep (SWS) . Consequently, Gaboxadol is unique in its ability to potently enhance Delta Power (0.5–4 Hz) , a biomarker of sleep depth, without the spectral distortion (e.g., spindle enhancement/SWS suppression) often seen with BZDs.
Mechanistic Visualization
The following diagram illustrates the critical difference between Phasic (Synaptic) and Tonic (Extrasynaptic) inhibition targeted by Gaboxadol.
Figure 1: Gaboxadol selectively targets delta-subunit containing extrasynaptic receptors, generating tonic inhibition distinct from the phasic inhibition modulated by Benzodiazepines.[3][4][5][6][7][8][9]
Validated Animal Models
The utility of Gaboxadol extends beyond general insomnia into neurodevelopmental disorders where tonic inhibition is genetically compromised.[1]
| Model | Genotype | Pathophysiology | Gaboxadol Application |
| Wild Type (C57BL/6J) | N/A | Normal physiology | Baseline Sleep Architecture: Used to study pure NREM enhancement and Delta power dynamics.[1] |
| Angelman Syndrome | Ube3a (m-/p+) | Loss of UBE3A leads to ubiquitin-mediated degradation of GABA transporter 1 (GAT1), paradoxically reducing tonic inhibition.[1] | Rescue Model: Gaboxadol restores tonic inhibition, normalizing motor deficits and sleep architecture defects. |
| Fragile X Syndrome | Fmr1 KO | Reduced mRNA translation regulation leads to hyperexcitability and reduced GABAergic tone.[1] | Behavioral Rescue: Normalizes hyperactivity and anxiety; improves sleep consolidation.[1] |
| Delta Knockout | Gabrd -/- | Ablation of the | Negative Control: Gaboxadol should show NO effect in these mice, validating receptor specificity. |
Experimental Protocols
Protocol A: Preparation and Dosing
Scientific Integrity Note: Gaboxadol has a short half-life (~1.5 hours in rodents).[1] Dosing timing relative to the light/dark cycle (Zeitgeber Time, ZT) is critical for interpretability.
Reagents:
-
Gaboxadol HCl (THIP hydrochloride).
-
Vehicle: Sterile 0.9% Saline.[1]
Dosing Strategy:
-
Preparation: Dissolve Gaboxadol in saline to a concentration of 0.4 – 0.6 mg/mL.
-
Route: Intraperitoneal (IP) injection is standard for acute sleep studies.[1]
-
Dose Range:
-
Timing (The "Zitgeber" Rule):
-
To Test Sleep Induction: Administer at ZT12 (Lights OFF). This challenges the drug to induce sleep during the active phase.
-
To Test Sleep Maintenance/Architecture: Administer at ZT0-ZT2 (Lights ON).[1] This enhances the natural sleep phase, allowing for clean analysis of Delta power augmentation.
-
Protocol B: EEG/EMG Acquisition and Analysis
Self-Validating System: The presence of a specific spectral signature (0.5–4 Hz boost) without beta-range (15–30 Hz) artifacts validates that the drug is acting via the
Step-by-Step Workflow:
-
Surgery: Implant tethered or telemetric EEG/EMG electrodes (e.g., DSI or Pinnacle systems).
-
EEG Leads: Frontal (AP: +1.5mm, ML: +1.5mm) and Parietal (AP: -2.5mm, ML: +2.0mm).
-
Reference: Cerebellum or nasal sinus.[1]
-
-
Recovery: Allow 7–10 days post-op recovery.
-
Habituation: Acclimate animals to the recording chamber and cabling for 48 hours prior to baseline.
-
Baseline Recording: Record 24 hours of "Vehicle" (Saline) injection data.
-
Drug Recording: Administer Gaboxadol (e.g., 6 mg/kg IP) and record for 24 hours.
-
Signal Processing (FFT):
-
Epoch length: 4 or 10 seconds.[1]
-
Filter: 0.5 – 100 Hz (Notch filter at 50/60Hz).
-
Perform Fast Fourier Transform (FFT) to extract power density.
-
Data Visualization Workflow
Figure 2: Experimental workflow from surgical implantation to spectral validation of Delta power enhancement.
Data Interpretation & Troubleshooting
Expected Results (The "Signature")
When analyzing the FFT data, Gaboxadol should produce a distinct profile compared to Zolpidem. Use the table below to validate your results.
| Feature | Gaboxadol (6 mg/kg) | Zolpidem (10 mg/kg) | Interpretation |
| Sleep Latency | Decreased | Decreased | Both induce sleep effectively.[1] |
| NREM Duration | Significantly Increased | Increased | Gaboxadol is superior for sleep maintenance.[1] |
| Delta Power (0.5-4Hz) | Enhanced (>150%) | Suppressed or Unchanged | CRITICAL VALIDATION POINT. |
| Spindle Power (10-15Hz) | Unchanged | Increased | BZDs/Z-drugs enhance spindles; Gaboxadol does not.[1] |
| REM Sleep | Preserved (at low dose) | Suppressed | High dose Gaboxadol may suppress REM.[11] |
Troubleshooting Guide
-
Issue: No increase in Delta power.
-
Cause 1: Incorrect electrode placement (Frontal cortex shows highest Delta; ensure leads are correct).
-
Cause 2: Genetic drift.[1] If using Ube3a or Fmr1 mice, re-genotype to confirm mutation.
-
Cause 3: Tolerance.[1][12][13] Extrasynaptic receptors can desensitize.[1] Ensure a washout period of at least 48-72 hours between doses.
-
-
Issue: Seizures or Myoclonus.
-
Cause: Dose too high (>10 mg/kg) or miscalculation of concentration.[1] Reduce dose to 4 mg/kg.
-
References
-
Vogel, E., et al. (2020). "Gaboxadol – Knowledge and References." Taylor & Francis Knowledge Centers.[1][3] Link(General Pharmacology)
-
Egawa, K., et al. (2012).[13] "Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome."[12][13] Science Translational Medicine, 4(163).[12][13] Link(Angelman Syndrome Model)
-
Wafford, K. A., & Ebert, B. (2006). "Gaboxadol--a new awakening in sleep."[1] Current Opinion in Pharmacology, 6(1), 30-36. Link(Mechanism & Delta Power)
-
Lancel, M., & Faulhaber, J. (1996). "The GABAA agonist THIP (gaboxadol) increases non-REM sleep and enhances delta activity in the rat."[14] Neuroreport, 7(13), 2241-2245.[14] Link(Sleep Architecture Protocol)
-
Olmos-Serrano, J. L., et al. (2011). "Defective GABAergic transmission and pharmacological rescue of neuronal hyperexcitability in the amygdala in a mouse model of fragile X syndrome." Journal of Neuroscience, 31(42), 14783-14795. Link(Fragile X Application)
-
Olsen, R. W. (2018). "GABA A receptor: Positive and negative allosteric modulators." Neuropharmacology, 136, 10-22. Link(Receptor Specificity)
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 5. The STARS Phase 2 Study: A Randomized Controlled Trial of Gaboxadol in Angelman Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Frontiers | Gaboxadol in Fragile X Syndrome: A 12-Week Randomized, Double-Blind, Parallel-Group, Phase 2a Study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. The STARS Phase 2 Study: A Randomized Controlled Trial of Gaboxadol in Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GABAA agonist THIP (gaboxadol) increases non-REM sleep and enhances delta activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Gaboxadol (THIP) in Biological Matrices via HILIC-MS/MS
Abstract
This Application Note details a robust protocol for the quantification of Gaboxadol (THIP), a selective extrasynaptic GABA_A receptor agonist, in human plasma and urine. Due to THIP’s zwitterionic nature and high polarity (LogP -0.9), traditional Reversed-Phase (C18) chromatography yields poor retention. This guide presents a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . We explore two detection strategies: the highly selective negative mode (ESI-) used in pivotal clinical studies, and the high-sensitivity positive mode (ESI+) for modern instruments.
Introduction & Analyte Chemistry
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) presents a unique bioanalytical challenge. It contains a secondary amine (basic, pKa ~8.5) and a 3-hydroxyisoxazole moiety (acidic, pKa ~4.4).
-
Physicochemical Constraint: At physiological pH, THIP exists primarily as a zwitterion. In standard acidic mobile phases (pH < 3), it is cationic; in basic conditions (pH > 9), it is anionic.
-
Chromatographic Implication: The compound elutes in the void volume of C18 columns. HILIC is the required separation mode to achieve retention and separate THIP from matrix interferences like phospholipids.
Chemical Structure & Ionization States[1]
Figure 1: Ionization states of Gaboxadol. The HILIC method typically operates near pH 4.0, balancing the cationic and zwitterionic forms to optimize peak shape and solubility.
Sample Preparation Protocols
Two protocols are provided: Protocol A (Gold Standard, High Cleanliness) and Protocol B (High Throughput).
Protocol A: Mixed-Mode Solid Phase Extraction (SPE)
Recommended for low LOQ (<1 ng/mL) and clinical samples.
Rationale: Uses the cationic nature of the amine at low pH to trap the analyte, then elutes by neutralizing the charge or overcoming ionic interactions.
-
Materials: Mixed-Mode Cation Exchange Cartridges (e.g., Oasis MCX or Bond Elut Certify), 30 mg/1 cc.
-
Sample Pre-treatment: Aliquot 100 µL plasma. Add 100 µL 2% Formic Acid (aq) containing Internal Standard (d4-Gaboxadol). Vortex.
-
Conditioning:
-
1 mL Methanol
-
1 mL Water (acidified with 0.1% Formic Acid)
-
-
Loading: Load pre-treated sample at gravity or low vacuum.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
-
Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .
-
Note: High pH neutralizes the amine, releasing it from the sorbent.
-
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (90% ACN).
Protocol B: Protein Precipitation (PP)
Recommended for discovery PK (LOQ ~5-10 ng/mL).
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 200 µL Acetonitrile containing Internal Standard.
-
Vortex vigorously for 2 mins.
-
Centrifuge at 4000 x g for 10 mins at 4°C.
-
Transfer 100 µL supernatant to a fresh plate.
-
Dilute with 50 µL 100 mM Ammonium Acetate (pH 4) to match initial mobile phase conditions (prevent peak fronting).
LC-MS/MS Method Parameters
Chromatographic Conditions (HILIC)
The separation relies on a water layer forming on the polar stationary phase. Acetonitrile is the "weak" solvent here.
-
Column: Asahipak NH2P-50 2D (150 x 2.0 mm, 5 µm) or Waters XBridge Amide (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
-
Injection Vol: 5 - 10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 85 | Hold Initial |
| 1.0 | 85 | Begin Gradient |
| 4.0 | 60 | Elute Analyte |
| 4.1 | 85 | Re-equilibrate |
| 7.0 | 85 | End Run |
Mass Spectrometry Detection[1][2]
Critical Decision: Polarity
-
Negative Mode (ESI-): Used in the pivotal Kall et al. (2007) method.
-
Advantage:[1] Higher selectivity; fewer endogenous amines ionize in negative mode, reducing background noise.
-
Mechanism: Detects the [M-H]⁻ ion (deprotonated isoxazole).
-
-
Positive Mode (ESI+): Standard for modern generic screens.
-
Advantage:[1] Often higher raw signal intensity on newer instruments (e.g., Sciex 6500+, Thermo Altis).
-
Mechanism: Detects the [M+H]⁺ ion (protonated amine).
-
MRM Transitions:
| Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Notes |
| Negative (-) | 139.1 | 42.0 | -28 eV | Likely CNO- fragment (Isocyanate) |
| Negative (-) | 139.1 | 95.0 | -20 eV | Loss of CO2 (44 Da) |
| Positive (+) | 141.1 | 123.1 | 22 eV | Loss of H2O |
| Positive (+) | 141.1 | 77.1 | 35 eV | Pyridine ring fragment |
Note: Quantifier transitions are bolded. Users must perform a Product Ion Scan on their specific instrument to optimize CE and select the most intense fragment.
Experimental Workflow Diagram
Figure 2: End-to-end workflow for Gaboxadol quantification. Protocol selection depends on the required Lower Limit of Quantification (LLOQ).
Validation & Troubleshooting
Validation Parameters (FDA/EMA Guidelines)
-
Linearity: 0.5 – 500 ng/mL (Weighted 1/x²).
-
Recovery: Expect >85% for SPE; >95% for PP.
-
Matrix Effect: HILIC moves the analyte away from the solvent front, but phospholipids can elute late. Monitor phospholipids (m/z 184 -> 184) to ensure they do not co-elute with THIP.
Common Troubleshooting
-
Retention Time Shift: HILIC columns are sensitive to equilibration. Ensure at least 10 column volumes of equilibration between runs.
-
Peak Tailing: Usually indicates secondary interactions with silanols. Increase Buffer concentration (to 20-50 mM) or ensure pH is strictly maintained at 4.0.
-
Sensitivity Drop: If using Negative Mode, ensure the mobile phase pH does not drift too low (below 3.5), which would fully protonate the isoxazole and suppress negative ionization.
References
-
Kall, M. A., et al. (2007). "Development and validation of a selective and sensitive bioanalytical procedure for the quantitative determination of gaboxadol in human plasma employing mixed mode solid phase extraction and hydrophilic interaction liquid chromatography with tandem mass spectroscopic detection."[2] Journal of Chromatography B. Link
-
Ebert, B., et al. (2001). "Bioisosteric determinants for subtype selectivity of ligands for heteromeric GABA(A) receptors." Bioorganic & Medicinal Chemistry Letters. Link
-
US Food & Drug Administration (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Sources
- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a selective and sensitive bioanalytical procedure for the quantitative determination of gaboxadol in human plasma employing mixed mode solid phase extraction and hydrophilic interaction liquid chromatography with tandem mass spectroscopic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for In Vivo Studies Using 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (THIP/Gaboxadol)
Introduction & Mechanism of Action
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (THIP), commonly known as Gaboxadol , represents a unique class of GABAergic compounds.[1][2] Unlike benzodiazepines (which modulate synaptic
The Scientific Distinction: Tonic vs. Phasic Inhibition
Most GABAergic drugs enhance phasic inhibition (rapid, point-to-point synaptic transmission).[1] THIP enhances tonic inhibition—a persistent, background inhibitory conductance that sets the excitability threshold of the neuron.[1] This distinction is critical for experimental design, as THIP does not produce the same tolerance or withdrawal profiles seen with benzodiazepines, but it does exhibit a steep dose-dependent duality between therapeutic rescue and sedation.[1]
DOT Diagram: Synaptic vs. Extrasynaptic Targeting[1]
Figure 1: Mechanistic differentiation between benzodiazepines (synaptic modulation) and THIP (extrasynaptic agonism).[1]
Pharmacokinetics & Formulation Strategy
Successful in vivo data depends entirely on respecting the pharmacokinetic (PK) profile of THIP. It is a small, rigid isoxazole analogue of muscimol with excellent Blood-Brain Barrier (BBB) permeability but a short half-life.[1]
Formulation Protocol
-
Vehicle: 0.9% Sterile Saline (NaCl) or PBS.[1] THIP is highly water-soluble.[1]
-
Stability: Prepare fresh on the day of the experiment. While the powder is stable, aqueous solutions can degrade if stored for prolonged periods at room temperature.[1]
-
Concentration: Adjust concentration to ensure injection volumes of 10 mL/kg for mice or 1–2 mL/kg for rats.
Pharmacokinetic Profile (Mouse)
| Parameter | Value | Implications for Experimental Design |
| Tmax (Time to Peak) | 20–30 mins | Testing must begin shortly after dosing (wait 30 min for equilibrium).[1] |
| T1/2 (Half-life) | ~1.5 hours | Critical: Behavioral windows are short. Chronic dosing requires BID or TID regimens. |
| Bioavailability | >90% (Oral) | IP and PO routes are roughly equivalent in efficacy, though IP is faster.[1] |
| Excretion | Renal (Unchanged) | Renal impairment in models will drastically alter toxicity.[1] |
Dosing Strategy: The "Dose-Dependent Duality"
One of the most common errors in THIP research is overdosing.[1] The compound exhibits two distinct phenotypic profiles depending on the dose range.
The "Rescue" Dose (0.5 – 3.0 mg/kg IP)
-
Target: Restoration of tonic inhibition in neurodevelopmental models (e.g., Angelman Syndrome, Fragile X).
-
Phenotype: Normalization of EEG delta power, reduction of hyperactivity, anxiolysis.
-
Sedation: Minimal to none. Animals remain active.
The "Hypnotic" Dose (4.0 – 10.0 mg/kg IP)
-
Target: Sleep architecture manipulation.
-
Phenotype: Significant increase in NREM sleep duration, enhanced delta power (0.5–4 Hz), suppression of REM sleep.
-
Sedation: Pronounced. Ataxia may be observed if forced to move.
Protocol A: EEG & Sleep Architecture Analysis
This is the "Gold Standard" assay for THIP activity.[1] THIP uniquely enhances slow-wave sleep (SWS) without the spindle-inducing effects of benzodiazepines.[1]
Experimental Workflow
Figure 2: Standard workflow for EEG sleep studies using THIP.
Step-by-Step Protocol
-
Surgery: Implant tethered or telemetric EEG/EMG electrodes.[1] Allow 7–10 days for post-operative recovery.
-
Habituation: Acclimate animals to the recording chambers for 48 hours prior to baseline.
-
Baseline: Record 24 hours of undisturbed sleep-wake cycles.
-
Administration:
-
Analysis:
-
Score vigilance states (Wake, NREM, REM) in 10-second epochs.
-
Perform Fast Fourier Transform (FFT) on NREM epochs.
-
Success Metric: You should see a specific increase in 0.5–4 Hz (Delta) power density, often exceeding 150% of baseline, with no change in 10–15 Hz (Sigma/Spindle) power.
-
Protocol B: Behavioral Rescue (Angelman/Fragile X Models)
In models like Ube3a deficient mice (Angelman) or Fmr1 KO (Fragile X), tonic inhibition is reduced.[1] THIP is used here not to sedate, but to "normalize" network noise.
Key Assay: Open Field Test (Anxiety & Locomotion)
-
Rationale: Fmr1 KO mice are hyperactive and anxious.[1][3][4] THIP should reduce track length (locomotion) to WT levels without causing immobility (sedation).[1]
-
Dose: 1.0 – 2.5 mg/kg IP.
-
Timing:
-
Data Output: Total Distance Traveled (cm), Center Time (%).
-
Validation: If the animal stops moving entirely, the dose is too high (sedative effect masking the rescue).
Key Assay: Rotarod (Motor Coordination Control)
-
Purpose: To distinguish therapeutic effects from motor toxicity.
-
Protocol: Accelerating Rotarod (4–40 rpm over 5 mins).
-
Expectation:
Safety & Self-Validating Controls
To ensure the trustworthiness of your data, every experiment must include these internal checks:
-
The "Zolpidem Control": Include a group treated with Zolpidem (10 mg/kg).[1]
-
The "Sedation Threshold": In behavioral rescue studies, always run a parallel locomotor activity assay.[1] If the "rescue" is accompanied by a >50% drop in total locomotion, the effect is likely non-specific sedation.[1]
-
Blinding: Due to the visible sedative effects at high doses, the experimenter scoring behavior must be blinded to the treatment groups.[1]
References
-
Wafford, K. A., et al. (2016).[1] "The role of tonic GABAergic inhibition in sleep and insomnia." Current Opinion in Pharmacology. Link
-
Krogsgaard-Larsen, P., et al. (2004).[1] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a candidate clinical hypnotic." Journal of Medicinal Chemistry. Link
-
Egawa, K., et al. (2012).[1] "Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome."[1] Science Translational Medicine. Link
-
D'Hulst, C., et al. (2006).[1] "Decreased expression of the GABAA receptor alpha5 subunit in the hippocampus of Fmr1 knockout mice." Brain Research. Link
-
Belelli, D., et al. (2005).[1] "The sedative and hypnotic agent THIP is a GABAA receptor agonist that preferentially activates delta-subunit containing GABAA receptors."[1][8][9] Neuropharmacology. Link
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Gaboxadol in Fragile X Syndrome: A 12-Week Randomized, Double-Blind, Parallel-Group, Phase 2a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary studies on the absorption, distribution, metabolism, and excretion of THIP in animal and man using 14C-labelled compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays to determine the cytotoxicity of isoxazolo[4,5-c]pyridine derivatives
Introduction & Scientific Rationale
Isoxazolo[4,5-c]pyridine derivatives represent a privileged scaffold in oncology drug discovery, particularly noted for their potential as Hsp90 (Heat Shock Protein 90) inhibitors .[1] Unlike non-selective cytotoxic agents, these heterocycles often function by destabilizing oncogenic "client" proteins (e.g., HER2, Akt, Raf-1) that rely on the Hsp90 chaperone complex for folding and stability.
Recent structure-activity relationship (SAR) studies, particularly involving 4,5,6,7-tetrahydro-isoxazolo[4,5-c]-pyridine analogues, have demonstrated that N-5 substitution (e.g., with 2,4-resorcinol carboxamide) is critical for ATP-binding pocket occupancy on Hsp90. This leads to the proteasomal degradation of client proteins and subsequent apoptosis.
This guide outlines a validated workflow to assess the cytotoxicity of these derivatives, moving from primary phenotypic screening to mechanistic validation.
Experimental Design & Considerations
Compound Handling & Solubility
Isoxazolo[4,5-c]pyridines are typically hydrophobic. Improper solubilization is the #1 cause of variability in IC50 data.
-
Solvent: Dissolve neat compound in 100% DMSO to create a 10 mM or 20 mM stock.
-
Storage: Aliquot stocks (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Assay Tolerance: Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v), as higher levels can induce non-specific toxicity or differentiate sensitive lines like HL-60 or K562.
Cell Line Selection
Select cell lines based on the hypothesized Hsp90 dependency:
-
High Dependency (Sensitive): HER2+ Breast Cancer (SK-BR-3) or K562 (CML) . These lines are "addicted" to Hsp90 client proteins (HER2 and Bcr-Abl, respectively).
-
General Screening: MCF-7 (Breast) , HCT-116 (Colon) , A549 (Lung) .
-
Control: HUVEC or PBMCs to assess therapeutic index (selectivity).
Experimental Workflow Diagram
The following flowchart illustrates the logical progression from compound solubilization to mechanistic confirmation.
Caption: Validated workflow for evaluating isoxazolo[4,5-c]pyridine cytotoxicity, prioritizing hit selection before mechanistic confirmation.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)[2]
The MTT assay relies on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.
Materials
-
Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).
-
Solubilizer: DMSO or SDS-HCl.
-
Plate: 96-well flat-bottom tissue culture plate.
Step-by-Step Methodology
-
Seeding:
-
Seed tumor cells (e.g., K562 or MCF-7) at 3,000–5,000 cells/well in 100 µL complete media.
-
Critical: Incubate for 24 hours to allow attachment (for adherent lines) and metabolic normalization.
-
-
Compound Treatment:
-
Prepare a fresh 2x compound solution in media (max 1% DMSO).
-
Add 100 µL of 2x solution to wells to achieve final concentrations (e.g., 100 µM down to 0.1 µM).
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or Geldanamycin).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours . Look for purple formazan crystals.
-
-
Solubilization & Readout:
-
Carefully aspirate media (for adherent cells).
-
Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
-
Data Analysis:
-
Calculate % Viability:
. -
Fit data to a sigmoidal dose-response curve to determine IC50.
-
Protocol 2: Mechanistic Validation (Hsp90 Client Degradation)
If the isoxazolo[4,5-c]pyridine derivative acts via Hsp90 inhibition, cytotoxicity should correlate with the degradation of client proteins, not just general toxicity.
Rationale
Hsp90 inhibition leads to the ubiquitin-proteasome degradation of client proteins. We will test for the depletion of HER2 (in SK-BR-3) or Raf-1/Akt (in MCF-7/HeLa).
Methodology (Western Blot)[2]
-
Treatment: Treat cells at
and for 24 hours. -
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting Targets:
-
Hsp70: (Expect Upregulation – a hallmark of Hsp90 inhibition).
-
Hsp90: (Levels usually stable, but conformation changes).
-
Client Proteins (Akt, HER2, Raf-1): (Expect Downregulation/Degradation ).
-
Loading Control:
-Actin or GAPDH.
-
Mechanism of Action Diagram
Caption: Mechanism of Action: Isoxazolo derivatives inhibit Hsp90, triggering client protein degradation and compensatory Hsp70 upregulation.
Data Analysis & Interpretation
Expected Results Table
Comparing a potent isoxazolo[4,5-c]pyridine derivative against a reference Hsp90 inhibitor (e.g., 17-AAG).
| Parameter | Isoxazolo Derivative (Potent) | Negative Control (DMSO) | Reference (17-AAG) | Interpretation |
| IC50 (K562) | 0.5 – 5.0 µM | N/A | ~0.1 µM | Potent cytotoxicity range. |
| IC50 (PBMC) | > 50 µM | N/A | > 10 µM | Indicates selectivity window. |
| Hsp70 Levels | High (+++) | Low (+) | High (+++) | Confirms Hsp90 inhibition mode. |
| HER2/Akt | Depleted (---) | Stable (+++) | Depleted (---) | Confirms client degradation. |
Statistical Analysis
-
Perform experiments in biological triplicate (
). -
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the vehicle control.
-
Significance threshold:
.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in wells | Compound insolubility at high concentration. | Check stock under microscope. Do not exceed 100 µM in media. Ensure DMSO < 0.5%. |
| High background OD | Serum protein precipitation or phenol red interference. | Use phenol red-free media or switch to luminescent viability assays (e.g., CellTiter-Glo). |
| No IC50 convergence | Range too narrow or cell density too high. | Widen dilution range (e.g., 0.01 µM to 100 µM). Reduce seeding density to ensure log-phase growth during treatment. |
References
-
Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines as a new class of cytotoxic Hsp90 inhibitors.[1] European Journal of Medicinal Chemistry, 75, 454-466.
-
Mangiola, S., et al. (2014). Synthesis and biological evaluation of isoxazolo[4,5-c]pyridine derivatives. ResearchGate.[2][3]
-
BenchChem. Application Notes and Protocols for Cell-Based Assays of Isoxazolo Derivatives.
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017, 22(3), 399.[4]
Sources
- 1. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization of GABAergic Transmission using 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP/Gaboxadol)
Critical Note on Chemical Nomenclature
Attention: The user prompt specified the [4,5-c] isomer. However, the established pharmacological tool for studying GABAergic transmission—commonly known as THIP or Gaboxadol —is the [5,4-c] isomer (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol ).[1]
-
The [5,4-c] isomer is the "superagonist" used to isolate tonic inhibition.
-
The [4,5-c] isomer is a structural isomer with significantly different or negligible activity in this context. This guide focuses on the [5,4-c] isomer (THIP/Gaboxadol) as it is the standard reference tool for this application. Please verify the structure of your compound before proceeding.
Executive Summary
This guide details the use of THIP (Gaboxadol) as a precision tool for dissecting tonic inhibition . Unlike synaptic phasic inhibition, which is mediated by
THIP is unique because it acts as a superagonist at these
Molecule Profile & Mechanism
| Property | Specification |
| Common Name | THIP, Gaboxadol |
| IUPAC Name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol |
| Mechanism | Orthosteric GABA-A Agonist (Selective for |
| Key Selectivity | |
| Solubility | Water (10 mg/mL), DMSO (20 mg/mL) |
| Molecular Weight | 140.14 g/mol |
Mechanistic Pathway
THIP bypasses GABA uptake mechanisms and binds preferentially to extrasynaptic receptors. At low concentrations (<3 µM), it selectively activates the persistent chloride conductance (tonic current) without significantly affecting synaptic events (IPSCs).
Figure 1: Selective activation of extrasynaptic signaling. THIP preferentially targets
Application Note: In Vitro Electrophysiology
Objective: To isolate and quantify the tonic GABAergic current in brain slices (e.g., Thalamus, Hippocampus DG, Neocortex Layer 2/3).
The "Shift-and-Noise" Assay
The hallmark of THIP activity is not a change in IPSC frequency, but a shift in the holding current and an increase in baseline noise (variance).
Experimental Logic:
-
Baseline: Record in the presence of glutamate blockers (DNQX/AP5) to isolate GABA.
-
Agonist (THIP): Wash in THIP. Observe the downward shift in holding current (opening of channels).
-
Validation (Antagonist): Wash in a saturating concentration of Bicuculline or Picrotoxin. The current should shift upward (blockade of both THIP-induced and endogenous tonic current). The difference reveals the magnitude of the tonic conductance.
Protocol 1: Whole-Cell Patch Clamp for Tonic Current
Reagents:
-
Recording ACSF: Standard composition, bubbled with 95% O2/5% CO2.
-
Intracellular Solution: High Chloride (e.g., KCl or CsCl based) to maximize chloride driving force at -70 mV holding potential.
-
Blockers: DNQX (20 µM), AP-5 (50 µM), TTX (0.5 µM - optional, to block AP-dependent release).
Step-by-Step Workflow:
-
Slice Preparation:
-
Prepare 300 µm acute slices (coronal or sagittal) in ice-cold sucrose-based cutting solution.
-
Recover at 32°C for 30 mins, then room temperature.
-
-
Establish Whole-Cell:
-
Patch target neuron (e.g., Dentate Gyrus Granule Cell).[3]
-
Voltage clamp at -70 mV .
-
Wait 5-10 minutes for dialysis and stability.
-
-
Baseline Recording (5 mins):
-
Perfuse ACSF + DNQX + AP5.
-
Record stable baseline holding current (
).
-
-
THIP Application (5-10 mins):
-
Full Blockade (Validation):
-
Switch to ACSF + 100 µM Picrotoxin (or 20 µM Bicuculline).
- will shift back to (or above) original baseline.
-
-
Data Analysis:
-
Plot an all-points histogram of the current trace for each epoch.
-
Fit with a Gaussian distribution.
-
Tonic Current (
) = Difference in the mean of the Gaussian fit between THIP and Picrotoxin phases.
-
Figure 2: Experimental workflow for isolating tonic GABA currents.
Application Note: Behavioral Pharmacology
Objective: To study sleep architecture (Slow Wave Sleep) or neurodevelopmental phenotypes (e.g., Angelman/Fragile X models) in vivo.
Rationale: THIP crosses the blood-brain barrier and induces sedation distinct from benzodiazepines. It promotes non-REM (NREM) sleep and enhances delta-wave activity without the ataxia common to non-selective GABA agonists.
Dosing Guidelines (Mouse Models)
| Intended Effect | Route | Dosage Range | Notes |
| Sedation / Hypnosis | i.p. | 4 - 10 mg/kg | Induces loss of righting reflex at higher end. |
| Anxiolysis / Sleep | i.p. | 2 - 4 mg/kg | Increases delta power in EEG; minimal motor impairment. |
| Chronic Treatment | Oral (Water) | 0.1 - 0.2 mg/mL | For developmental rescue (e.g., Mecp2 null mice). |
Protocol 2: Preparation of Injectable Solution
-
Calculate: For a 10 mg/kg dose in a 25g mouse (0.25 mg total), prepare a stock of 1 mg/mL .
-
Vehicle: Sterile 0.9% Saline.
-
Dissolution: Dissolve THIP hydrochloride directly in saline. It is highly water-soluble.
-
Sterilization: Pass through a 0.22 µm syringe filter.
-
Stability: Prepare fresh daily. Do not store aqueous solutions >24 hours due to oxidation risks.
References
-
Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human
GABA-A receptors. British Journal of Pharmacology.- Key Finding: Establishes THIP as a superagonist at -containing receptors with high efficacy compared to GABA.
-
Drasbek, K. R., & Jensen, K. (2006). THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex. Cerebral Cortex.[6]
- Key Finding: Demonstrates the "Shift-and-Noise" electrophysiology protocol in neocortical slices; determines EC50 for tonic current.
-
Chandra, D., et al. (2006). GABAA receptor
4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol. PNAS.- Key Finding: Validates the molecular target of Gaboxadol in vivo using knockout mouse models.
-
Ebert, B., et al. (1994). 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a novel GABA agonist: binding and functional studies. Molecular Pharmacology.
- Key Finding: Fundamental pharmacological profiling of the [5,4-c] isomer.
Sources
- 1. Gaboxadol | C6H8N2O2 | CID 3448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor-Mediated Tonic Inhibition in Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Formulation of Gaboxadol for oral and parenteral administration in research animals
Abstract & Compound Profile
Gaboxadol (THIP) is a selective GABA-A receptor agonist with high affinity for extrasynaptic
Physicochemical Data
| Property | Value | Implication for Formulation |
| Molecular Weight | 140.14 g/mol (Free base) / 176.6 g/mol (HCl salt) | Use HCl salt weight for calculations.[1] |
| Solubility (Water) | >10 mg/mL (High) | Organic co-solvents (DMSO) are not required.[1] |
| pKa | 4.3 (acidic) & 8.3 (basic) | Zwitterionic.[1] Solutions may require pH buffering.[1] |
| LogP | -0.61 | Hydrophilic; excellent blood-brain barrier penetration.[1] |
| Stability | Solid: Stable at -20°C. Solution: Unstable (Hydrolysis risk).[1] | Prepare fresh daily. Do not store aqueous stock. |
Mechanism of Action (MOA)
Gaboxadol functions as a "super-agonist" at extrasynaptic receptors.[1] The diagram below illustrates the pathway differentiation from synaptic benzodiazepines.
Figure 1: Gaboxadol selectively targets extrasynaptic GABA-A receptors containing the delta (
Pre-Formulation Decision Matrix
Select the appropriate protocol based on your study duration and precision requirements.[1]
Figure 2: Formulation selection workflow.[1] Note that drinking water administration (Protocol C) requires strict daily replacement due to Gaboxadol's aqueous instability.[1]
Detailed Protocols
Protocol A: Parenteral Formulation (IV / IP / SC)
Application: Acute sedation, PK studies, electrophysiology.[1] Vehicle: 0.9% Sterile Saline.[1] Concentration Limit: Up to 10 mg/mL (Solubility is not a limiting factor).
-
Calculate: Determine the total mass of Gaboxadol HCl required.
-
Example: For 10 mice (25g each) at 6 mg/kg dose
Total drug needed 1.5 mg (include 20% overage).[1]
-
-
Weigh: Weigh Gaboxadol HCl powder into a sterile microcentrifuge tube.
-
Dissolve: Add 0.9% sterile saline to achieve the target concentration (e.g., 1 mg/mL for easy dosing).
-
pH Adjustment (Critical Step):
-
Filtration: Pass the solution through a 0.22 µm PVDF or PES syringe filter into a fresh sterile vial.
-
Usage: Use within 4 hours of preparation. Discard remainder.
Protocol B: Oral Gavage (PO)
Application: Precise dosing for chronic studies without injection stress.[1] Vehicle: Distilled water or 0.9% Saline.[1]
-
Preparation: Dissolve Gaboxadol HCl in distilled water.
-
Concentration: Typical gavage volume is 10 mL/kg (0.25 mL for a 25g mouse).[1]
-
Storage: Prepare fresh daily. If dosing AM and PM, store the PM aliquot at 4°C protected from light.
Protocol C: Ad Libitum Drinking Water
Application: Chronic exposure (e.g., Angelman Syndrome models).[1] Risk: High. Gaboxadol degrades in aqueous solution over time.[1] Requirement: Solutions MUST be changed every 24 hours.
-
Calculation:
-
Preparation:
-
Validation: Weigh water bottles daily to track actual fluid consumption and adjust concentration if mice drink less due to taste aversion (though Gaboxadol is generally palatable).[1]
Dosing & Pharmacokinetics (PK)
Gaboxadol has a rapid clearance profile.[1] Single daily dosing may result in "peaks and troughs" that fail to maintain tonic inhibition.
| Parameter | Mouse Data | Rat Data | Notes |
| Bioavailability (F) | >90% (PO) | >90% (PO) | Excellent oral absorption.[1] |
| T_max | 15–30 min | 20–40 min | Rapid onset of sedation.[1] |
| Half-life (t_1/2) | ~28 min | ~45–60 min | Very Short. Requires frequent dosing or continuous infusion for steady state.[1] |
| Brain/Plasma Ratio | ~1.0 | ~1.0 | Freely crosses BBB.[1] |
| Sedative Dose | 4–10 mg/kg | 5–15 mg/kg | Loss of Righting Reflex (LORR) typically >10 mg/kg IP.[1] |
| Analgesic Dose | 1–4 mg/kg | 2–5 mg/kg | Sub-sedative range.[1] |
Expert Insight: Due to the 28-minute half-life in mice, a single daily injection is insufficient for continuous receptor coverage.[1] For chronic models (e.g., rescuing phenotypes in Fmr1 KO or Ube3a mice), twice-daily (BID) or thrice-daily (TID) dosing is recommended, or use of osmotic minipumps (Alzet) for stable plasma levels.[1]
References
-
Physicochemical & Stability: Cayman Chemical.[1][2] (2022).[1][2] Gaboxadol (hydrochloride) Product Information. Link
-
Pharmacokinetics (Rat/Mouse): Larsen, M., et al. (2009).[1] 5-Hydroxy-L-tryptophan alters gaboxadol pharmacokinetics in rats. Journal of Pharmacy and Pharmacology. Link
-
Mechanism (Extrasynaptic): Drasbek, K. R., & Jensen, K. (2006).[1][2] THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex.[1][2] Cerebral Cortex.[1][2] Link
-
Dosing Protocols (Angelman Models): Egawa, K., et al. (2012).[1] Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome. Science Translational Medicine. Link
-
Oral Bioavailability: Schultz, B., et al. (1981).[1] Pharmacokinetics of the GABA-agonist THIP in man. Acta Pharmacologica et Toxicologica. Link
Sources
Application Note: High-Throughput Screening Strategies for 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Analogs
Targeting the GABAergic Synapse: From Transporter Inhibition to Receptor Modulation
Abstract
The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold (often referred to as THPO or related to the [4,5-c] isomeric series) represents a privileged chemical space in neuropharmacology.[1] Unlike its regioisomer Gaboxadol (THIP, [5,4-c]) , which is a selective extrasynaptic GABA-A agonist, the [4,5-c] analogs historically exhibit potent activity as GABA uptake inhibitors (GAT inhibitors) while retaining potential for receptor modulation depending on N-substitution and ring saturation.[1]
This application note details a dual-modality High-Throughput Screening (HTS) framework designed to profile novel [4,5-c] analogs. We move beyond traditional radioligand assays, introducing a modern, fluorescence-based workflow that simultaneously screens for GABA Transporter (GAT-1) inhibition (using the genetically encoded iGABA-Snfr sensor) and GABA-A receptor activation (using fast-response membrane potential dyes).[1]
Scientific Rationale & Assay Strategy
The Scaffold Dichotomy: THPO vs. THIP
Developing assays for this scaffold requires understanding the Structure-Activity Relationship (SAR) bifurcation:
-
THIP ([5,4-c]): Orthosteric GABA-A Agonist.[1]
-
THPO ([4,5-c]): Primarily a GAT-1 Inhibitor (blocks GABA reuptake), with some analogs showing glycine receptor antagonism or weak GABA-A agonism.[1]
The Screening Challenge: A library of [4,5-c] analogs may contain compounds that block the transporter (increasing synaptic GABA) or directly activate the receptor. A single assay cannot capture this pleiotropy.[1] Therefore, we propose a Parallel HTS Workflow .
The Dual-Path Workflow
-
Path A (Transporter): iGABA-Snfr Fluorescence Assay. A genetically encoded intensity-based GABA-sensing fluorescent reporter.[1][2] This replaces the low-throughput
H-GABA uptake assay.[1] -
Path B (Receptor): FLIPR Membrane Potential (FMP) Assay. A voltage-sensitive dye assay to detect chloride flux in GABA-A expressing cells.[1][3]
Figure 1: Parallel HTS workflow distinguishing transporter inhibitors from receptor agonists within the isoxazolopyridine library.
Protocol A: GAT-1 Inhibition Screen (iGABA-Snfr)[1][2]
Traditional GABA uptake assays use radioactive
Mechanism:
-
Cells expressing GAT-1 and iGABA-Snfr are incubated with a sub-saturating concentration of GABA.[1][2]
-
Active GAT-1: Rapidly clears extracellular GABA
Low Fluorescence.[1] -
Inhibited GAT-1 (Hit): Extracellular GABA accumulates
High Fluorescence (iGABA-Snfr binding).[1]
Materials
-
Cell Line: HEK293 stably co-expressing human SLC6A1 (GAT-1) and iGABA-Snfr (membrane-anchored).[1]
-
Reagents: Tyrode’s Buffer (pH 7.4), GABA (10
M final), Test Compounds (10 mM DMSO stock). -
Instrumentation: High-Content Imager (e.g., Opera Phenix) or FLIPR (if using soluble sensor).[1]
Step-by-Step Protocol
-
Cell Plating:
-
Seed HEK293-GAT1-iGABA cells into 384-well black/clear-bottom poly-D-lysine coated plates at 15,000 cells/well.
-
Incubate 24h at 37°C/5% CO
.
-
-
Compound Addition (Pre-incubation):
-
Remove media and wash 1x with Tyrode’s Buffer.[1]
-
Add 20
L of test compounds (Final conc: 10 M, 0.5% DMSO). -
Incubate for 10 minutes at RT to allow blockage of the transporter.
-
-
GABA Challenge:
-
Using an automated dispenser, add 10
L of GABA (Final assay concentration: 5 M).[1] Note: This concentration is near the of GAT-1.
-
-
Kinetic Read:
-
Immediately read fluorescence (Ex 488 nm / Em 525 nm) every 10 seconds for 10 minutes.
-
-
Data Interpretation:
Protocol B: GABA-A Receptor Modulation (FMP Assay)
For analogs that may have "switched" activity to the receptor (like THIP), we measure membrane potential changes.[1] GABA-A activation causes Cl
Critical Optimization: To ensure a robust signal in HTS, we utilize a high-chloride intracellular loading strategy to force a depolarization signal upon channel opening, which is easier to detect with FMP dyes than hyperpolarization.[1]
Materials
-
Cell Line: HEK293 stably expressing
4 3 (extrasynaptic) or 1 2 2 (synaptic) GABA-A receptors.[1] -
Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).[1] Red is preferred for lower autofluorescence.
-
Instrumentation: FLIPR Tetra or FlexStation 3.
Step-by-Step Protocol
-
Cell Plating:
-
Seed cells at 20,000 cells/well in 384-well black-wall plates.[1] Incubate overnight.
-
-
Dye Loading:
-
Online Addition (FLIPR):
-
Place plate in FLIPR.
-
Baseline Read: 10 seconds.
-
Compound Addition: Add 12.5
L of [4,5-c] analogs (4x concentration). -
Read: Measure fluorescence for 180 seconds.
-
-
Agonist vs. PAM Mode:
Data Analysis & Hit Selection
Quantitative Metrics
Summarize data using the following parameters to ensure statistical rigor.
| Parameter | Formula/Definition | Acceptance Criteria |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background (S/B) | ||
| Percent Inhibition (GAT) | Hits: | |
| Percent Activation (GABA-A) | Hits: |
False Positive Filters
-
Autofluorescence: Isoxazoles can be fluorescent.[1] Run a "cell-free" or "parental cell" (null) control plate to flag intrinsic fluorescence.[1]
-
Dye Interactors: FMP dyes can interact with lipophilic amines.[1] Confirm hits with Patch Clamp.[1]
Secondary Validation: Automated Patch Clamp (APC)
Hits from the primary screen must be validated for mechanism and kinetics.[1]
-
Platform: Nanion SyncroPatch or Sophion Qube.[1]
-
Protocol:
References
-
Krogsgaard-Larsen, P., et al. (2002).[1] "GABA agonists and uptake inhibitors: synthesis and structure-activity relationships of THIP and related analogues." Journal of Medicinal Chemistry.
-
Marvin, J. S., et al. (2019).[1][2] "Stability, affinity, and chromatic variants of the glutamate sensor iGluSnFR." Nature Methods (Basis for iGABA-Snfr development).
-
Molecular Devices. (2023).[1] "FLIPR Membrane Potential Assay Kit Application Note." Molecular Devices Technical Library.
-
Braghini, D., et al. (2020).[1] "Synthesis and biological evaluation of novel isoxazolo[4,5-c]pyridine derivatives." European Journal of Medicinal Chemistry.
-
Cai, K., et al. (2019).[1][2] "A high-throughput imaging assay for GABA transporter 1 (GAT1) variants using iGABA-Snfr." bioRxiv.[1][2]
Disclaimer: This protocol is designed for research purposes. All chemical handling of novel isoxazolo-pyridines should adhere to strict chemical hygiene plans due to potential CNS activity.
Sources
Troubleshooting & Optimization
Troubleshooting low yield in 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine synthesis
This guide addresses the synthesis and troubleshooting of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives.
Note on Isomerism: This scaffold is the core of THPO (a GABA uptake inhibitor). It is isomeric with, but distinct from, Gaboxadol (THIP) , which is the [5,4-c] isomer. Confusion between these two regiochemical outcomes is the primary cause of synthetic failure.
System Status: Troubleshooting Mode
Topic: Yield Optimization & Regiocontrol Target Scaffold: [4,5-c] fused system (THPO-like) Primary Precursors: 1-benzyl-3-oxopiperidine-4-carboxylate (or equivalents)
Part 1: The Regiochemistry Trap (Root Cause Analysis)
The most common reason for "low yield" in [4,5-c] synthesis is actually misidentification of the product . The reaction of piperidone-
If you start with the commercially more common 1-benzyl-4-oxopiperidine-3-carboxylate , you will predominantly form the [5,4-c] isomer (Gaboxadol precursor) , not the [4,5-c] target.
Diagnostic Diagram: The Divergent Pathways
Figure 1: Synthetic divergence based on piperidone precursor selection. To obtain the [4,5-c] scaffold, one must strictly utilize the 3-oxo-4-carboxylate precursor.
Part 2: Troubleshooting Low Yield (Step-by-Step)
If you have confirmed you are using the correct 3-oxo-4-carboxylate precursor and yields remain low (<30%), consult the following failure modes.
Issue 1: The "hydroxamic acid" Stall
In the synthesis of 3-hydroxyisoxazoles, the reaction proceeds via an oxime intermediate that must cyclize onto the ester.
-
Symptom: LCMS shows a mass corresponding to the open-chain hydroxamic acid or oxime, but no cyclized product.
-
Cause: The cyclization step is reversible and pH-dependent. Under strongly basic conditions (used to form the oxime), the ring may not close.
-
Fix:
-
Two-Step Protocol: Do not attempt a "one-pot" reflux.
-
Step 1: React keto-ester with
and (or ) at to . -
Step 2: Acidify carefully to pH ~2-3 with concentrated HCl. This protonates the intermediate and forces cyclization/precipitation of the isoxazol-3-ol.
-
Issue 2: The Zwitterion Purification Loss
The final product (often a 3-hydroxyisoxazole fused to a piperidine) exists as a zwitterion (isoxazole
-
Symptom: The reaction looks clean on TLC/LCMS, but after silica column chromatography, 80% of the mass is lost.
-
Cause: Zwitterions bind irreversibly to standard silica gel.
-
Fix: Do not use standard silica chromatography.
Recommended Purification Protocol:
| Method | Protocol Details | Suitability |
| Ion Exchange (Best) | Use Dowex 50W (H+ form) . Load the crude mixture in water/MeOH. Wash with water (removes salts). Elute with 1M | High purity, max yield. |
| Isoelectric Precipitation | Determine the pI (usually pH 5-7). Adjust aqueous solution to this exact pH and cool to | Good for large scale (>10g). |
| Reverse Phase | C18 column using Water/Acetonitrile with 0.1% Formic Acid (keeps it protonated). | Good for small scale (<100mg). |
Issue 3: Decarboxylation of Precursors
The starting material, 1-benzyl-3-oxopiperidine-4-carboxylate, is a
-
Symptom: Formation of 1-benzyl-3-piperidone (loss of ester) before reaction.
-
Cause: Prolonged heating in wet solvents or acidic conditions before the isoxazole forms.
-
Fix: Store the precursor as the hydrochloride salt or enamine . Freshly liberate the free base only immediately before the hydroxylamine reaction.
Part 3: Advanced Optimization (The "Krogsgaard-Larsen" Modifications)
For difficult substrates where the standard condensation fails, employ the Nitrile Oxide Route . This bypasses the unstable
Protocol:
-
Enamine Formation: React 1-benzyl-4-piperidone with pyrrolidine to form the enamine.
-
Note: This directs regioselectivity. The double bond forms at the more substituted/thermodynamic position if possible, but for 4-piperidone, it forms at 3,4.
-
-
Cycloaddition: React the enamine with a nitrile oxide (generated in situ from a chloro-oxime).
-
Result: This forms the isoxazoline, which can be aromatized to the isoxazole.
Workflow: The "Rescue" Pathway
Figure 2: Alternative cycloaddition route for accessing the [4,5-c] scaffold when condensation fails.
FAQ: Rapid Troubleshooting
Q: My product is stuck in the water phase during workup. Extraction with DCM yields nothing. A: The 3-hydroxyisoxazolo[4,5-c]pyridine is highly polar/zwitterionic. It will not extract into DCM at neutral pH.
-
Solution: Continuous extraction with n-Butanol, or simply evaporate the water and use Ion Exchange chromatography (see Part 2).
Q: I am trying to remove the Benzyl group (HBr/AcOH) but the yield is <10%. A: HBr/AcOH is too harsh and can degrade the electron-rich isoxazole ring.
-
Solution: Use 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane, followed by methanol reflux. This is a much milder debenzylation method (Olofson method) compatible with isoxazoles.
Q: The NMR shows a mixture of isomers.
A: You likely have a mixture of [4,5-c] and [5,4-c]. This implies your starting material (the
References
-
Krogsgaard-Larsen, P. (1977).[1] Muscimol analogues. II. Synthesis of some bicyclic 3-isoxazolol zwitterions. Acta Chemica Scandinavica B, 31, 584-588.[1] Link
-
Krogsgaard-Larsen, P., et al. (2000).[2] GABA uptake inhibitors.[2] Design, molecular pharmacology and therapeutic aspects.[2] Current Pharmaceutical Design, 6(12), 1193-1209. Link
-
Pedersen, H., et al. (1999).[3] Synthesis and muscarinic receptor pharmacology of a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline. Bioorganic & Medicinal Chemistry, 7(5), 795-809.[3] Link
-
Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082. Link
Sources
- 1. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 2. THPO (drug) - Wikipedia [en.wikipedia.org]
- 3. Synthesis and muscarinic receptor pharmacology of a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of isoxazolo[4,5-c]pyridines
Topic: Optimization of Reaction Conditions for Isoxazolo[4,5-c]pyridines Audience: Medicinal Chemists & Process Development Scientists
Core Directive & Executive Summary
The Challenge: Isoxazolo[4,5-c]pyridines are privileged scaffolds in drug discovery (bioisosteres of isoquinolines), yet they are synthetically elusive compared to their [4,5-b] or [5,4-b] isomers. The primary difficulty lies in the electronic deactivation of the pyridine ring, which hampers the cyclization at the C4 position, and the high susceptibility of the nitrile oxide intermediates to dimerization (furoxan formation).
The Solution: This guide prioritizes two validated synthetic pathways:
-
Route A (Nucleophilic Cyclization): Intramolecular displacement of a C4-leaving group by a C3-oxime oxygen.
-
Route B (1,3-Dipolar Cycloaddition): Intermolecular cycloaddition of pyridine-nitrile oxides with alkynes.
Interactive Troubleshooting Modules
Module A: The Nucleophilic Cyclization Route
Best for: Gram-scale synthesis of the core scaffold.
Protocol Overview:
Starting material: 4-chloro-3-pyridinecarboxaldehyde (or ketone).
Step 1: Oxime formation (
Troubleshooting Guide: Oxime Cyclization
| Symptom | Probable Cause | Corrective Action | Mechanism Note |
| Reaction Stalls at Oxime | Pyridine ring is too electron-rich (if EDGs are present). | Switch Base/Solvent: Move from | The C4-Cl bond requires activation. Stronger bases increase the nucleophilicity of the oximate anion. |
| Hydrolysis Product (Pyridone) | Water contamination in the solvent. | Dry Conditions: Use molecular sieves (4Å) and anhydrous DMF. Ensure base is dry. | Hydroxide ions ( |
| Beckmann Rearrangement | Acidic conditions or high temperature during workup. | Quench Cold: Quench reaction at 0°C. Avoid strong acids during extraction. | Oximes can rearrange to amides under acidic thermal stress. |
| Low Yield (Dark Tarry Mixture) | Polymerization of pyridine or decomposition of N-O bond. | Lower Temp / Change LG: Switch Leaving Group (LG) from -Cl to | Nitro groups are superior leaving groups for |
FAQ: Module A
Q: Can I use a 4-methoxy substituent as a leaving group?
A: Generally, no. The methoxy group is a poor leaving group for
Q: My oxime is a mixture of E/Z isomers. Does this matter? A: Yes. Only the Z-isomer (hydroxyl group syn to the C4-chloro) can cyclize. However, under basic reflux conditions, the isomers typically equilibrate, allowing the reaction to proceed via dynamic kinetic resolution.
Module B: The 1,3-Dipolar Cycloaddition Route
Best for: Introducing diverse substitution patterns at the isoxazole positions.
Protocol Overview:
Precursor: Pyridine-carboxaldehyde oxime.
Reagent: Chloramine-T or NCS (to form hydroximoyl chloride)
Troubleshooting Guide: Nitrile Oxide Cycloaddition
| Symptom | Probable Cause | Corrective Action | Mechanism Note |
| Furoxan Formation (Dimer) | Nitrile oxide concentration is too high. | Slow Addition: Syringe pump addition of the base (e.g., | High transient concentration of nitrile oxide favors dimerization over reaction with the dipolarophile. |
| Regioisomer Mixture | Electronic/Steric mismatch between dipole and dipolarophile. | Tune Alkyne: Use terminal alkynes for better selectivity. Bulky groups favor 5-substituted isoxazoles. | Sterics usually dominate: the oxygen of the dipole attacks the more substituted carbon if it's electron-deficient. |
| No Reaction (Alkyne Recovery) | Dipolarophile is too electron-poor or sterically hindered. | Thermal/Microwave: Increase Temp to 110°C (toluene) or use Microwave (120°C, 30 min). | Pyridine nitrile oxides are moderately stable but require activation energy for hindered alkynes. |
| Chlorinated Side Products | Over-chlorination by NCS. | Stoichiometry Control: Use exactly 1.05 eq of NCS. Keep temp < 40°C during chlorination. | Excess NCS can chlorinate the pyridine ring or the alkyne. |
Visualizing the Chemistry
Pathway Decision Logic
Use this flow to select the optimal synthetic strategy for your target.
Caption: Decision matrix for selecting between intramolecular cyclization (Route A) and intermolecular cycloaddition (Route B).
Mechanism of Failure: The Furoxan Trap
Understanding why your yield is low in Route B.
Caption: Kinetic competition between cycloaddition (Green) and dimerization (Red). High dilution favors the green path.
Optimization Data & Benchmarks
Table 1: Solvent & Base Screening for Route A (Intramolecular Cyclization) Substrate: 4-chloro-3-pyridinecarboxaldehyde oxime
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | EtOH | 78 (Reflux) | 12 | 35 | Incomplete conversion; poor solubility. | |
| 2 | DMF | 100 | 4 | 62 | Moderate yield; some hydrolysis observed. | |
| 3 | DMF | NaH (1.2) | 0 | 2 | 88 | Optimal. Stepwise deprotonation prevents side reactions. |
| 4 | DMSO | 25 | 1 | 55 | Fast but messy; significant decomposition. |
Table 2: Regioselectivity in Route B (Cycloaddition) Dipole: 3,5-dichloropyridine-4-nitrile oxide
| Dipolarophile | Conditions | Major Isomer | Ratio (5-sub : 4-sub) |
| Phenylacetylene | Toluene, Reflux | 5-phenyl | >95 : 5 |
| Methyl Propiolate | DCM, RT | 5-carboxylate | 80 : 20 |
| Internal Alkyne | Xylene, 140°C | Mixture | 55 : 45 |
References & Authoritative Grounding
-
General Isoxazolopyridine Synthesis:
-
Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.[1][2][3]
-
Relevance: Establishes the
cyclization mechanism (nitro-displacement) which is mechanistically identical to the chloro-displacement for the [4,5-c] isomer. -
Source: Beilstein J. Org.[1] Chem. 2024, 20, 1069–1075.
-
URL:[Link] (Verified via Search Result 1.1)
-
-
1,3-Dipolar Cycloaddition Methodology:
-
Oxime-Based Cyclization Strategy:
-
Regioselectivity in Fused Systems:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Gaboxadol (THIP) Solubility & Formulation Guide
[1][2]
Executive Summary & Technical Profile
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), often supplied as the hydrochloride salt (Gaboxadol HCl), presents unique solubility challenges due to its zwitterionic nature.[1] While structurally related to Muscimol, its rigid bicyclic structure creates specific pH-dependent solubility windows.[1]
This guide addresses the common failure mode: precipitation or degradation upon dilution in physiological buffers (e.g., PBS, pH 7.4). [1]
Physicochemical Snapshot
| Property | Value | Technical Implication |
| Molecular Weight | 176.60 g/mol (HCl salt) | Conversion factor: 10 mM ≈ 1.77 mg/mL |
| pKa Values | 4.3 (acidic), 8.5 (basic) | Exists as a zwitterion at physiological pH.[1][2] |
| Isoelectric Point (pI) | ~6.4 | Solubility is theoretically lowest near this pH.[1][2] |
| Solubility (Water) | >30 mg/mL | High solubility in pure water (acidic due to HCl).[1][2] |
| Solubility (PBS pH 7.2) | ~10 mg/mL | Critical Limit: Solubility drops significantly in buffered saline.[1] |
| Solubility (DMSO) | ~20–100 mg/mL | Preferred solvent for high-concentration stock solutions.[1][2] |
| Stability | Photosensitive; Hygroscopic | Protect from light; store desiccated.[1][2] Aqueous solutions degrade within 24h.[1] |
Critical Troubleshooting: The "Zwitterion Trap"
Many researchers encounter precipitation when attempting to make high-concentration stocks directly in PBS.[1]
The Mechanism: Gaboxadol HCl is highly soluble in water because the solution becomes acidic (pH < 5), keeping the molecule protonated and soluble.[1] When you dissolve it directly into a strong buffer like PBS (pH 7.4), you force the molecule toward its zwitterionic state (net neutral charge) near its isoelectric point.[1] This significantly reduces its solvation energy, leading to precipitation at concentrations >10 mg/mL.[1]
The Solution: Always prepare a concentrated stock in a non-aqueous solvent (DMSO) or pure water first, then dilute into the final buffer slowly to prevent "shock" precipitation.[1]
Step-by-Step Formulation Protocols
Protocol A: High-Stability Stock Solution (Recommended)
Use this for long-term storage and in vitro assays.[1]
Reagents: Anhydrous DMSO (sterile), Gaboxadol HCl.[1]
-
Weighing: Weigh the desired amount of Gaboxadol HCl (e.g., 10 mg).
-
Dissolution: Add 566 µL of anhydrous DMSO to the vial.
-
Aliquot & Store: Dispense into light-protective amber vials (20–50 µL aliquots). Store at -20°C.
-
Usage: On the day of the experiment, dilute 1:1000 into assay buffer (e.g., ACSF or media) for a 100 µM final concentration.
Protocol B: High-Dose In Vivo Formulation (Co-Solvent System)
Use this for animal studies requiring doses >10 mg/kg where simple saline fails.[1]
Target Concentration: 1.5 mg/mL (Clear solution) Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3]
-
Step 1 (Solvent): Dissolve Gaboxadol HCl in pure DMSO to create a 15 mg/mL concentrate.[1]
-
Step 2 (Stabilizer): Add PEG300 (40% of final volume) to the DMSO concentrate. Vortex until clear.
-
Step 3 (Surfactant): Add Tween-80 (5% of final volume).[1] Vortex gently to avoid foaming.[1]
-
Step 4 (Diluent): Slowly add warm (37°C) sterile saline (45% of final volume) while vortexing.
-
Validation: Inspect for precipitate. Solution should be clear. Use immediately.
Protocol C: Direct Aqueous Solution (Acute Use Only)
Use for low-concentration acute injections.[1][2]
-
Dissolve Gaboxadol HCl in sterile distilled water (not PBS) to 2x the desired concentration.
-
Slowly add 2x PBS or Saline to bring to final volume.
-
Filter Sterilize: Pass through a 0.22 µm PVDF filter.[1] Do not autoclave.
-
Time Limit: Use within 4 hours. Discard remainder.
Visual Workflows (Decision Logic)
Figure 1: Solubility Decision Tree
Caption: Decision logic for selecting the correct vehicle based on concentration and application to avoid precipitation.
Frequently Asked Questions (FAQ)
Q: My Gaboxadol solution turned yellow after 2 days in the fridge. Is it safe to use? A: No. Discard it immediately. Gaboxadol is photosensitive and prone to oxidative degradation in aqueous solution.[1] A color change indicates the formation of degradation products (likely oxidation of the isoxazole ring).[1] Always prepare aqueous working solutions fresh daily and protect stocks from light.[1]
Q: Can I autoclave the stock solution? A: No. Thermal stress can degrade the molecule.[1] Use 0.22 µm syringe filters (PVDF or PES membranes) for sterilization.[1]
Q: Why is the solubility in PBS lower than in Water? A: This is the "Common Ion Effect" combined with the pH/pI relationship.[1] Pure water allows the HCl salt to dictate an acidic pH (high solubility).[1] PBS forces the pH to 7.4, closer to the isoelectric point (~6.4), and the high ionic strength of PBS further reduces the solubility of the zwitterionic form.[1]
Q: Can I use Ethanol instead of DMSO? A: Not recommended. Gaboxadol has very poor solubility in ethanol (< 1 mg/mL).[1] DMSO or Water are the only viable primary solvents.[1]
References
-
PubChem. (n.d.).[1] Gaboxadol Compound Summary (CID 3448). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]
-
Krogsgaard-Larsen, P., et al. (2004).[1] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic."[1][4] Biochemical Pharmacology, 68(8), 1573-1580.[1] [Link]
Improving the stability of THIP for long-term storage and experimental use
Ticket ID: THIP-STAB-001 Status: Active Subject: Optimizing Stability for Long-Term Storage and Experimental Reproducibility[1]
Executive Summary
THIP (Gaboxadol) is a conformationally restricted analog of muscimol and a superagonist at extrasynaptic
This guide synthesizes pharmaceutical stability data with practical laboratory protocols to prevent the three most common failure modes: hydrolytic ring opening , photochemical degradation , and pH-dependent precipitation .[1]
Module 1: Core Chemical Logic (The "Why")
To troubleshoot THIP, you must understand its behavior as a zwitterion.[1]
-
The Zwitterion Effect: THIP contains both an acidic enol (isoxazole part, pKa ~4.[1]3) and a basic secondary amine (piperidine part, pKa ~8.3).[1]
-
Isoxazole Fragility: The isoxazole ring is thermodynamically less stable than standard aromatic rings (like benzene).[1]
-
Implication: It is susceptible to reductive cleavage and hydrolysis under strong acidic/basic conditions or high temperatures.[1] Never autoclave THIP solutions.
-
Module 2: Storage & Handling Protocols
2.1 Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C is mandatory for long-term (>1 month) storage.
-
Desiccation: Highly hygroscopic.[1] Store in a sealed vial inside a secondary container with active desiccant (e.g., silica gel).
-
Light: Protect from light.[1] Although less photosensitive than some fluorophores, isoxazole derivatives can undergo photo-isomerization over years.[1]
2.2 Solution Stability Matrix
Use this table to determine shelf-life based on your solvent.[1]
| Solvent System | Storage Temp | Max Stability | Notes |
| Water / PBS (pH 7.2) | -80°C | 6 Months | Preferred. Aliquot to avoid freeze-thaw cycles.[1] |
| Water / PBS (pH 7.2) | -20°C | 1 Month | Risk of "salting out" or pH drift during freezing.[1] |
| Water / PBS (pH 7.2) | +4°C | < 24 Hours | Critical: Rapid hydrolytic degradation possible.[1] |
| DMSO (Anhydrous) | -20°C | 3 Months | Not Recommended unless high conc.[1] (>30mM) is required.[1] |
Module 3: Vehicle Selection & Preparation
Expert Insight: Many researchers habitually dissolve small molecules in DMSO.[1] Do not do this for THIP unless necessary. As a zwitterion, THIP is highly soluble in water/saline (~10-30 mg/mL).[1] DMSO introduces unnecessary cellular toxicity and can complicate electrophysiological recordings (e.g., altering membrane capacitance).[1]
Workflow Visualization: Vehicle Decision Tree
Caption: Decision logic for selecting the optimal solvent system. Water/Saline is prioritized over DMSO to minimize experimental artifacts.
Module 4: Troubleshooting & FAQs
Issue 1: "My THIP solution has turned slightly yellow."
-
Diagnosis: Oxidative degradation of the amine or isoxazole ring opening.[1]
-
Cause: Exposure to light or storage at room temperature for >48 hours.[1]
-
Action: Discard immediately. The breakdown products may act as antagonists or partial agonists, confounding your dose-response curves.[1]
Issue 2: "I see precipitation when freezing my stock solution."
-
Diagnosis: pH Shift Precipitation.
-
Mechanism: As water freezes, buffer salts precipitate out at different rates, causing massive transient pH spikes (eutectic phase changes).[1] Since THIP is zwitterionic, if the pH hits the isoelectric point during freezing, it crashes out.[1]
-
Solution: Flash-freeze aliquots in liquid nitrogen before placing them in the -80°C freezer to minimize the time spent in the eutectic phase.
Issue 3: "The potency seems lower in my patch-clamp experiments compared to last week."
-
Diagnosis: Hygroscopic water uptake.[1]
-
Cause: If the solid vial was opened while cold, condensation formed inside.[1] The extra water weight means you essentially weighed less drug than you thought for the new stock.[1]
-
Protocol: Always allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
Issue 4: "Can I autoclave my saline stock of THIP?"
-
Answer: No.
-
Reasoning: The isoxazole ring is thermally labile.[1] Autoclaving (121°C) will hydrolyze the compound.[1]
-
Correct Method: Dissolve in sterile saline and pass through a 0.22 µm PVDF or PES syringe filter .[1]
Module 5: Experimental Validation (Self-Check)
Before running a critical large-scale experiment, validate your THIP stock using this biological check:
Protocol: The "Tonic Current" Verification
Since THIP is a superagonist at
-
Setup: Whole-cell voltage clamp (
mV). -
Baseline: Record 2 minutes of baseline.
-
Application: Wash in 1 µM THIP.
-
Success Criteria:
-
Shift: >50 pA shift in holding current (depending on cell type).[1]
-
Noise: Significant increase in RMS noise (variance).[1]
-
Failure Mode: If you see no holding current shift but do see a reduction in synaptic event amplitude, your THIP has degraded (likely ring-opened species acting as weak antagonists).[1]
-
References
-
MedChemExpress. (2024).[1] THIP (Gaboxadol) Product and Stability Data. Retrieved from [1]
-
Cayman Chemical. (2022).[1][3] Gaboxadol (hydrochloride) Product Information & Solubility. Retrieved from [1][3]
-
PubChem. (2024).[1] Gaboxadol | C6H8N2O2 - Chemical and Physical Properties. National Library of Medicine.[1] Retrieved from [1]
-
Krogsgaard-Larsen, P., et al. (2002).[1][4] Specific GABA(A) agonists and partial agonists.[1][4] Chemical Record. (Discusses isoxazole ring pharmacology). Retrieved from
-
Russo, D., et al. (2020).[1] Ultrafast photodegradation of isoxazole...[5][6]. Water Research.[1] (Evidence of isoxazole UV sensitivity).[1] Retrieved from
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Thio-THIP - Wikipedia [en.wikipedia.org]
- 5. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to minimize off-target effects of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in vivo
This guide serves as a technical support resource for researchers utilizing 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (commonly known as THIP or Gaboxadol ) in in vivo models. It is designed to address the specific pharmacological challenges associated with this compound, particularly its narrow window of receptor subtype selectivity.
Topic: Strategies to Minimize Off-Target Effects of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Version: 2.1 (Current as of 2025) Audience: Senior Research Scientists, Pharmacologists, In Vivo Specialists
Executive Summary: The "Super-Agonist" Trap
THIP is a potent, selective agonist for extrasynaptic
The Critical Challenge: THIP’s selectivity is concentration-dependent .
-
Low Plasma Concentration (
): Selectively activates -containing receptors (Therapeutic: Tonic inhibition, sleep architecture). -
High Plasma Concentration (
): Loses selectivity; activates synaptic -containing receptors (Off-Target: Ataxia, deep sedation, respiratory depression).
Most "off-target" effects observed in vivo are actually on-target toxicity caused by overdosing that spills over into synaptic receptor populations.[1]
Module 1: Pharmacokinetics & Dosing Strategy
Q: My mice show signs of severe ataxia 20 minutes after IP injection, but the effect vanishes quickly. How do I stabilize the therapeutic window?
A: You are likely experiencing the "
Troubleshooting Protocol: Flattening the Curve
To maintain
| Parameter | Bolus Injection (IP/SC) | Continuous Infusion (Minipump) | Recommendation |
| 15–30 mins | N/A (Steady State) | Avoid IP for behavioral assays sensitive to motor function. | |
| High (Loss of Selectivity) | Low (Controlled) | Use osmotic minipumps for chronic studies. | |
| Duration | < 3 hours | Days/Weeks | Multiple daily doses (t.i.d.) required if not infusing.[1] |
Recommended Dosing Ranges (Mouse):
-
Sedative/Hypnotic (High): 4–10 mg/kg (Likely engages some
receptors). -
Anxiolytic/Tonic Modulation (Low): 0.5–2.0 mg/kg (Preserves
selectivity).
Scientist's Note: If you must use bolus injection, switch to Subcutaneous (SC) administration. SC absorption is slightly slower than IP, blunting the
spike and reducing the risk of acute ataxia.
Module 2: Receptor Selectivity & Mechanism[2][3][4]
Q: How can I prove that the effects I see are mediated by extrasynaptic -receptors and not synaptic -receptors?
A: Use the "Selectivity Window" Validation Workflow. You cannot rely on the drug alone.[1] You must use genetic or pharmacological controls to validate the mechanism.
The Selectivity Mechanism
THIP acts as a "super-agonist" at
Figure 1: The Concentration-Dependent Selectivity of THIP.[1] Note that "Off-Target" effects are driven by spillover to synaptic receptors at high plasma concentrations.[1]
Validation Protocol: The "Delta-KO" Test
The only definitive way to rule out off-target effects is to test your dose in
-
Administer your specific dose of THIP to WT and
mice.[1] -
Result A: Effect is present in WT but absent in KO.[1]
Validated On-Target ( ). -
Result B: Effect is present in both WT and KO.[1]
Off-Target ( activation).-
Action: Reduce dose immediately.[1] You are overdosing.
-
Module 3: Troubleshooting Behavioral Assays
Q: My treated animals are immobile. Is this "enhanced sleep" or "motor impairment"?
A: You must decouple EEG signatures from motor performance. THIP increases delta-wave power (slow-wave sleep), but high doses cause motor paralysis (ataxia) which looks like sleep behaviorally.
Diagnostic Matrix[2]
| Observation | Likely Cause | Confirmation Test |
| High Delta Power (EEG) + Normal EMG (waking) | Therapeutic Zone | Rotarod Test: Animal should maintain balance (mostly). |
| Immobility + High EMG Tone | Catatonia/Fear | Open Field: Check for thigmotaxis (wall-hugging).[1] |
| Immobility + Loss of Righting Reflex (LORR) | Synaptic Saturation | Dose Reduction: This is anesthesia, not sleep. |
| Paradoxical Hyperactivity | Disinhibition | Common in certain strains (e.g., C57BL/6) at intermediate doses. |
Protocol: The "Rotarod Titration"
Before starting your efficacy study, run a Rotarod toxicity curve.
-
Train mice on Rotarod until stable baseline.[1]
-
Inject THIP (0.5, 1, 2, 4, 8 mg/kg).
-
Test at 15, 30, 60 mins.
-
Cutoff: The highest dose that produces <20% reduction in latency to fall is your Maximum Tolerated Dose (MTD) for selectivity.[1]
Module 4: Formulation & Stability[1]
Q: I'm seeing inconsistent results between batches. Is THIP unstable?
A: THIP is chemically stable, but biologically unstable (rapid clearance). Inconsistencies usually stem from formulation errors or circadian timing .
-
Vehicle Selection: Saline (0.9% NaCl) is sufficient.[1] THIP is water-soluble.[1] Avoid DMSO if possible, as it can have intrinsic effects on membrane permeability.
-
Circadian Timing: GABA-A receptor expression (especially
subunits) and endogenous neurosteroid levels fluctuate diurnally.[1]-
Rule: Always dose at the exact same Zeitgeber Time (ZT).
-
Insight: THIP efficacy is often higher during the inactive phase (light cycle for mice) when endogenous neurosteroid tone is lower.
-
References
-
Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human
GABA_A receptors. British Journal of Pharmacology.[1] Link -
Meera, P., et al. (2011). Gaboxadol, a selective extrasynaptic GABA agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study. Psychopharmacology. Link
-
Wafford, K. A., & Ebert, B. (2006). Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology. Link
-
Chandra, D., et al. (2006). GABA_A receptor
4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol. Proceedings of the National Academy of Sciences. Link -
Vollmer, K. O., et al. (1986). Pharmacokinetics and metabolism of the GABA-agonist THIP in man. European Journal of Clinical Pharmacology. Link
Sources
Optimizing dosage and administration routes for Gaboxadol in rodent studies
This guide is structured as a Technical Support Center for researchers working with Gaboxadol (THIP). It is designed to function as an interactive troubleshooting manual, prioritizing experimental logic, causality, and self-validating protocols.[1]
Ticket ID: GBX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology
Executive Summary & Mechanism of Action
User Query: Why does Gaboxadol show inconsistent results between sleep studies and behavioral rescue models in my rodent cohort?
Scientist Response: The inconsistency often stems from treating Gaboxadol as a standard GABA-A agonist (like a benzodiazepine). It is not. Gaboxadol is a Selective Extrasynaptic GABA-A Agonist (SEGA) .[1][2]
Unlike benzodiazepines that modulate synaptic receptors (phasic inhibition), Gaboxadol selectively activates
-
Low Doses (0.5 – 3 mg/kg): Restore tonic inhibition deficits (common in Fragile X and Angelman Syndrome models) without sedation.
-
High Doses (>10 mg/kg): Overwhelm the tonic system, leading to hyper-inhibition, sedation, and hypnosis (sleep architecture studies).[1]
Visualization: Synaptic vs. Extrasynaptic Signaling
The following diagram illustrates the specific binding site of Gaboxadol compared to standard GABAergic agents.
Figure 1: Gaboxadol bypasses synaptic transmission to directly activate extrasynaptic receptors, generating tonic inhibition.[3]
Formulation & Stability (Pre-Flight Check)
Issue: My stock solution precipitated, or the effect size decreased after one week.
Formulation Protocol
Gaboxadol is a zwitterion.[1] Its solubility is pH-dependent, but it is generally highly soluble in aqueous vehicles.[1]
| Parameter | Specification | Technical Note |
| Vehicle | 0.9% Saline or PBS (pH 7.2–7.[1]4) | DMSO is rarely needed.[1] Soluble up to ~10–30 mg/mL in saline.[1] |
| Stability | Unstable in solution >24 hours | Critical: Prepare fresh daily. For chronic studies, freeze aliquots at -20°C and thaw once. Do not refreeze. |
| pH Sensitivity | Zwitterionic (pKa 4.3 & 8.[1]3) | Extreme pH shifts can alter absorption.[1] Keep vehicle near physiological pH.[1] |
| Light Sensitivity | Moderate | Store solid powder in amber vials.[1] |
Troubleshooting Tip: If you observe precipitation, ensure you are using the hydrochloride salt (most common commercial form). If using the free base, slight acidification may be required, but the HCl salt in saline is the gold standard for in vivo work.
Dosage & Administration Optimization[1]
Issue: I need to choose between IP and PO, and I don't know what dose to start with.
A. Route Selection: IP vs. PO
Gaboxadol has excellent bioavailability (~90%) via the oral route, but the kinetics differ significantly.
| Feature | Intraperitoneal (IP) | Oral (PO / Gavage) | Recommendation |
| Tmax (Peak Time) | 10–20 mins | 30–60 mins | Use IP for acute behavioral tests (e.g., Open Field, Rotarod). |
| Half-life (t1/2) | ~30 mins (Mouse) | ~45–60 mins (Mouse) | Use PO for sleep studies or chronic dosing to minimize stress. |
| Cmax (Peak Conc.) | High (Sharp spike) | Moderate (Blunted) | IP risks higher sedation side effects due to rapid Cmax. |
B. Dose Selection: The "Bell-Shaped" Curve
Gaboxadol exhibits a classic inverted-U (bell-shaped) dose-response curve.[1] More is not better; more is sedative.[1]
-
Target: Behavioral Rescue (Angelman/Fragile X models)
-
Target: Hypnosis / Sleep Architecture
Workflow: Dose Optimization Decision Tree
Figure 2: Decision logic for selecting the starting dose based on experimental endpoints.
Troubleshooting & FAQs
Q1: "My mice are immobile in the Open Field test. Is the drug anxiolytic or sedative?"
Diagnosis: Likely sedative overdose.[1] Analysis: At doses >5 mg/kg (IP) in mice, Gaboxadol can induce ataxia and sedation.[1] If the mouse is not moving, you cannot measure anxiety (thigmotaxis). Solution:
-
Lower dose to 0.5 or 1.0 mg/kg.[1]
-
Self-Validation Step: Perform a Rotarod test 15 minutes post-injection. If the latency to fall is significantly lower than vehicle, your dose is confounding your behavioral readout.[1]
Q2: "The effect disappears after 45 minutes."
Diagnosis: Rapid clearance (Short Half-Life).
Analysis: Gaboxadol has a very short half-life (
-
Test Timing: Conduct behavioral assays between 15 and 45 minutes post-IP injection.
-
Chronic Dosing: For long-term rescue, twice-daily (BID) dosing or administration via drinking water (though stability is a concern) is required.[1]
-
Alternative: If using PO, wait 30 minutes before testing, but expect the window to close by 90-120 minutes.
Q3: "I see no effect in my Wild-Type (WT) controls, only in the mutants."
Diagnosis: This is expected (and desirable).
Analysis: Gaboxadol acts as a "gain control" for tonic inhibition.[1] In WT animals with normal tonic inhibition, the system compensates, or the effect is subtle.[1] In models with downregulated
References
-
Mechanism of Action (SEGA)
-
Belelli, D., et al. (2005).[1] "Extrasynaptic GABAA receptors: form, pharmacology, and function." Journal of Neuroscience.
-
-
Angelman Syndrome & Dosage (Bell-Shaped Curve)
-
Fragile X Syndrome (Behavioral Rescue)
-
Olmos-Serrano, J. L., et al. (2011).[1] "Defective GABAergic transmission and pharmacological rescue of neuronal hyperexcitability in the amygdala in a mouse model of fragile X syndrome." Journal of Neuroscience.
-
-
Pharmacokinetics & Sleep
-
Toxicity & Safety
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. escholarship.org [escholarship.org]
- 5. Intestinal gaboxadol absorption via PAT1 (SLC36A1): modified absorption in vivo following co-administration of L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Experimental Variability with THIP[1]
Executive Summary: The "Superagonist" Paradox
You are likely here because your results with THIP (Gaboxadol) are inconsistent. In one cohort, you see profound sedation; in another, minimal effect. In slice recordings, the tonic current shifts are burying themselves in noise.
The Root Cause: THIP is not a standard GABA agonist. It is a superagonist selective for extrasynaptic
This guide addresses the three pillars of variability: Chemical Stability , Electrophysiological Isolation , and Biological State .
Module 1: Chemical Handling & Stability
"My stock solution precipitated, or the potency seems to have dropped."
THIP is a zwitterion.[1] Its solubility and stability are dictated by the pH of your solvent. If you treat it like a standard salt (e.g., NaCl), you will encounter variability in effective concentration.
Troubleshooting Guide: Stock Preparation
| Issue | Root Cause | Solution |
| Precipitation | Incorrect pH or high concentration in unbuffered water.[1] | Dissolve in pure water first.[1][3] If >10mM, mild sonication is required.[1] Avoid dissolving directly in high-salt PBS.[1] |
| Potency Loss | Oxidation or repeated freeze-thaw cycles.[1] | Store as dry powder at -20°C. Once in solution, use single-use aliquots. Do not refreeze. |
| pH Drift | Zwitterionic buffering effect.[1] | Check pH after dissolving THIP. It can shift the pH of weak buffers, altering slice health. |
Standard Operating Procedure (SOP): Stable Stock Generation
-
Solvent: Use HPLC-grade water (unbuffered) for the master stock (e.g., 50 mM).[1]
-
Dissolution: Vortex for 60 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
Aliquot: Divide into 20-50
L aliquots in light-protective tubes. -
Storage: Store at -20°C. Discard any aliquot after 24 hours at 4°C.
Figure 1: Critical workflow for preventing precipitation and degradation of THIP stocks.
Module 2: In Vitro Electrophysiology
"I cannot distinguish the THIP-induced current from baseline drift."
THIP targets extrasynaptic receptors that generate a "tonic" (continuous) conductance, not the rapid "phasic" currents seen at synapses.[4] The variability here usually stems from failing to establish a true baseline.
FAQ: Electrophysiology Issues
Q: Why is my tonic current unstable?
A: Temperature and slice health.
Q: How do I prove the current is real? A: You cannot measure tonic current by "turning it on." You measure it by turning it off .[1]
-
Protocol: Apply THIP
Wait for steady state (noisy baseline shifts down) Apply a saturating antagonist (e.g., Bicuculline or Gabazine) The baseline shifts up. The difference is your THIP current.[1]
Protocol: Isolating Tonic Current in Thalamocortical/Hippocampal Slices
-
Block Synaptic Noise: Perfusion ACSF must contain DNQX (AMPAR blocker) and APV (NMDAR blocker) to silence excitatory noise.[1]
-
Baseline: Record for 5 minutes to ensure stability.
-
Agonist Application: Wash in THIP (1-3
M) .-
Note: At >10
M, THIP loses selectivity and activates synaptic -containing receptors.[1]
-
-
Validation: Wash in Bicuculline (20
M) . The shift in holding current reveals the total tonic conductance activated by THIP.
Figure 2: Mechanism of Action.[1] THIP activates extrasynaptic receptors, creating a 'shunt' that dampens neuronal firing.
Module 3: In Vivo Pharmacology & Biological Variables
"My behavioral data is noisy. Some mice sleep, others don't."
This is the most common failure point. The
The "Invisible" Variables Table
| Variable | Impact on THIP Sensitivity | Recommendation |
| Estrous Cycle | High. Progesterone metabolites (neurosteroids) fluctuate.[1] | Mandatory: Vaginal cytology.[1] Group females by cycle stage (Diestrus vs. Estrus) or use ovariectomized females for consistency. |
| Acute Stress | High. Acute stress (handling/injection) releases neurosteroids (THDOC) that compete with or potentiate THIP.[1] | Habituate animals to handling for 3 days prior to dosing.[1] |
| Half-Life | Critical. | Behavioral testing must occur within 15-45 minutes of IP injection.[1] |
| Genetics | Absolute. | Always use Wild-Type littermates as controls, not just age-matched separate purchases. |
FAQ: Dosing Strategy
Q: What is the optimal dose for selective sedation? A: In mice, 3-6 mg/kg (IP) is the sweet spot.
-
< 3 mg/kg:[1] Mild anxiolysis, often undetectable in open field.[1]
-
6-10 mg/kg:[1] Strong sedation/hypnosis (loss of righting reflex).[1]
-
> 10 mg/kg:[1][5] Loss of selectivity; activation of synaptic receptors; ataxia.
Q: Can I use THIP for chronic treatment? A: Use caution. Chronic activation of GABA-A receptors can lead to downregulation.[1] However, THIP shows less tolerance buildup than benzodiazepines, but pharmacokinetic tolerance (faster clearance) can occur in rodents after repeated dosing.
References
-
Brown, N., et al. (2002).[1][6] "Pharmacological characterization of a novel cell line expressing human alpha(4)beta(3)delta GABA(A) receptors." British Journal of Pharmacology.[1]
-
Krogsgaard-Larsen, P., et al. (2004).[1][6] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a candidate clinical hypnotic." Therapeutics and Clinical Risk Management.
-
Maguire, J.L., et al. (2005).[1] "Ovarian cycle-linked changes in GABA(A) receptors mediating tonic inhibition alter seizure susceptibility and anxiety."[1] Nature Neuroscience.[1]
-
Vogel, E., et al. (2006).[1] "Gaboxadol induces non-REM sleep without suppressing REM sleep in the rat." Neuropharmacology.
-
Cremers, T., et al. (2007).[1] "Plasma and CNS concentrations of Gaboxadol in rats following subcutaneous administration." European Journal of Pharmacology.
Sources
- 1. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one | C6H8N2O2 | CID 1695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gaboxadol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ovid.com [ovid.com]
- 6. Delta-subunit-containing GABAA-receptors mediate tonic inhibition in paracapsular cells of the mouse amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Refinement for THIP & Metabolites
Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject: Optimization of Extraction and Detection Protocols for Gaboxadol (THIP) and its O-Glucuronide Metabolite
Executive Summary
This technical guide addresses the specific analytical challenges associated with Gaboxadol (THIP) , a conformationally restricted analog of muscimol. Unlike lipophilic CNS drugs, THIP is a polar zwitterion (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), rendering standard Reversed-Phase (C18) workflows ineffective.
Successful quantification requires a paradigm shift: moving from standard C18 retention to Hydrophilic Interaction Liquid Chromatography (HILIC) and from generic Liquid-Liquid Extraction (LLE) to Mixed-Mode Cation Exchange (MCX) to capture the secondary amine.
Module 1: Sample Preparation & Extraction
Q: Why is my recovery for THIP inconsistent (<40%) when using standard Liquid-Liquid Extraction (LLE)?
Diagnostic: You are likely extracting at neutral pH using non-polar solvents (e.g., Hexane, MTBE). Root Cause: THIP exists as a zwitterion. At neutral pH, the ionization of both the acidic isoxazole moiety and the basic secondary amine prevents partitioning into organic layers. Solution:
-
The "Cleanest" Protocol (Recommended): Use Mixed-Mode Cation Exchange (MCX) SPE. This exploits the basic amine (pKa ~8.5) for retention while washing away matrix interferences.
-
The LLE Alternative: If you must use LLE, you must adjust the sample pH to the isoelectric point or slightly acidic to suppress the isoxazole ionization, though recovery will still be lower than SPE.
Protocol: Optimized MCX Solid Phase Extraction
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg.
-
Step 1 (Condition): 1 mL Methanol, then 1 mL Water (pH adjusted to 4.0 with Formic Acid).
-
Step 2 (Load): Load plasma/urine (acidified with 2% Formic Acid to ensure amine protonation).
-
Step 3 (Wash 1): 1 mL 2% Formic Acid in Water (Removes proteins/neutrals).
-
Step 4 (Wash 2): 1 mL Methanol (Removes hydrophobic interferences; THIP remains bound by ionic interaction).
-
Step 5 (Elute): 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).
-
Step 6 (Reconstitute): Evaporate and reconstitute in 90:10 Acetonitrile:Water (Crucial: Must match HILIC mobile phase).
Figure 1: Decision logic for Mixed-Mode Cation Exchange (MCX) extraction optimization.
Module 2: Chromatographic Separation
Q: THIP elutes in the void volume (dead time) on my C18 column. How do I increase retention?
Diagnostic: THIP is too polar (logP < 0) for hydrophobic retention mechanisms. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] Do not attempt to "force" retention on C18 with ion-pairing agents (like TFA), as this will suppress your MS signal.
Recommended Column Chemistry:
-
Primary Choice: Amide-bonded silica (e.g., XBridge Amide, TSKgel Amide-80).
-
Mechanism: Hydrogen bonding with the stationary phase water layer.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Isocratic Mode: 85% B (High organic is required for HILIC retention).
Table 1: Separation Parameter Comparison
| Parameter | Traditional C18 (Fail) | Optimized HILIC (Pass) | Rationale |
| Mobile Phase B | Methanol/ACN | Acetonitrile | ACN is the "weak" solvent in HILIC, promoting retention. |
| Initial Gradient | 5% Organic | 90% Organic | High organic creates the water layer on the silica surface. |
| Buffer pH | Acidic | Acidic (pH 3-4) | Protonates the amine for MS sensitivity; Amide columns are stable here. |
| Retention Time | ~0.5 min (Void) | 3.5 - 5.0 min | Moves analyte away from salt suppression zone. |
Module 3: Mass Spectrometry & Detection
Q: I see the parent mass (141), but sensitivity is low. What are the optimal MRM transitions?
Diagnostic: You may be monitoring the [M+H]+ but losing signal to non-specific fragmentation or adducts. Solution: THIP fragments consistently via the loss of water and ring cleavage.
MRM Optimization Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| THIP (Gaboxadol) | 141.1 [M+H]+ | 123.1 | 20 | Quantifier (Loss of H2O) |
| 141.1 | 96.1 | 35 | Qualifier (Ring Cleavage) | |
| THIP-O-Glucuronide | 317.1 [M+H]+ | 141.1 | 15 | Quantifier (Loss of Glucuronide) |
| 317.1 | 123.1 | 30 | Qualifier | |
| THIP-d4 (IS) | 145.1 [M+H]+ | 127.1 | 20 | Internal Standard |
Critical Note on Glucuronide: The glucuronide (major urinary metabolite) is fragile. In-source fragmentation can convert the glucuronide (317) back to the parent (141) before the collision cell. Ensure your chromatographic separation resolves the Parent from the Glucuronide to avoid false positives for the Parent.
Module 4: Metabolic Profiling Strategy
Q: Should I measure the Glucuronide directly or use enzymatic hydrolysis?
Recommendation:
-
For Total Exposure (PK Studies): Perform enzymatic hydrolysis using
-glucuronidase (Helix pomatia or E. coli). This converts all metabolites back to THIP.-
Validation Check: Spike a known concentration of a glucuronide standard (e.g., 4-nitrophenyl glucuronide) to verify enzyme activity >95%.
-
-
For Metabolic Profiling: Measure both intact.
-
Note: THIP-O-Glucuronide is formed by UGT1A9 . Variations in this enzyme (polymorphisms) can alter the Parent/Metabolite ratio.
-
Figure 2: Metabolic pathway of Gaboxadol and the analytical loop for total quantification.
References
-
Metabolism & Pharmacokinetics
- Source: National Institutes of Health (NIH) / PubMed
- Title: Metabolism and Renal Elimination of Gaboxadol in Humans: Role of UDP-glucuronosyltransferases and Transporters.
-
URL:[Link] (Search Term: Gaboxadol metabolism UGT1A9)
- Analytical Method (HILIC): Source: Journal of Chromatography B / ScienceDirect Title: Determination of gaboxadol in human plasma by hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS). Context: Establishes the necessity of Amino/Amide columns for retention.
-
Transporter Interaction
-
General LC-MS/MS Optimization
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. mac-mod.com [mac-mod.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Managing Gaboxadol (THIP) in Preclinical Studies
The following guide serves as a specialized Technical Support Center for researchers working with Gaboxadol (THIP). It is designed to troubleshoot specific experimental hurdles, optimize dosing regimens, and ensure data integrity by managing the compound's unique pharmacological profile.
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Side Effects & Optimizing Protocols for Gaboxadol
Product Profile & Mechanism of Action
Before troubleshooting, confirm you are observing mechanism-based effects. Unlike benzodiazepines (which target synaptic
-
Primary Target:
(forebrain) and (cerebellum) receptors. -
Physiological Effect: Increases tonic inhibition (shunting inhibition), reducing neuronal gain rather than just hyperpolarizing the cell.
-
Key Consequence: The dose-response curve is steep.[1] Small deviations in dosing can shift an animal from "anxiolysis" to "profound sedation/ataxia."
Visualizing the Mechanism
Figure 1: Synaptic vs. Extrasynaptic Action. Gaboxadol targets the tonic current (blue), distinct from the phasic current targeted by benzodiazepines.
Caption: Gaboxadol selectively activates extrasynaptic delta-subunit receptors, driving tonic inhibition which controls neuronal excitability gain. Note the divergence into ataxia via cerebellar alpha6 subunits.
Troubleshooting Guide: CNS & Behavioral Issues
Issue 1: "My animals are too sedated to perform the behavioral task (e.g., Maze, Rotarod)."
Diagnosis: You have likely exceeded the therapeutic window for the specific strain or sex. Gaboxadol has a steep dose-response curve regarding locomotion.
Mechanistic Cause: Activation of
-
Titrate Down: Reduce dose by 50%. In rats, 1.25 mg/kg IP is known to produce locomotor depression in females, while males may tolerate higher doses [1].[2]
-
Check Sex Differences: Female rats have higher expression of
-subunits in the Nucleus Accumbens and are more sensitive to Gaboxadol-induced locomotor suppression than males [1]. -
Adjust Timing: Gaboxadol has a short half-life (
hrs). If testing for anxiolysis, test within 20-40 minutes post-dose. If testing sleep, sedation peaks at 30-60 minutes.
Issue 2: "The animals are showing paradoxical tremors or hyperactivity."
Diagnosis: Paradoxical excitation or myoclonus. Mechanistic Cause: While rare at low doses, high doses (e.g., >6 mg/kg in mice, >0.6 mg/kg in dogs) can trigger tremors, vocalization, and myoclonus [2]. This is distinct from benzodiazepine disinhibition.[3] Corrective Actions:
-
Verify Dose Calculation: Ensure the dose is calculated based on the free base if using a salt form (Gaboxadol HCl).
-
Species Specificity: Dogs are uniquely sensitive. Doses as low as 0.6 mg/kg can cause tremors and pacing in canines [2].[3] Avoid extrapolation from rodent doses to carnivores without allometric scaling.
Issue 3: "I see rapid loss of effect in motor coordination tests (Rotarod) over repeated days."
Diagnosis: Functional tolerance (Kinetic or Pharmacodynamic). Mechanistic Cause: Studies show rapid attenuation of Gaboxadol effects on the rotarod after repeated dosing.[1] However, this is often not due to receptor desensitization (as sleep EEG effects persist), but may be related to rapid clearance or learned behavioral compensation [3]. Corrective Actions:
-
Switch Endpoints: Do not rely solely on motor coordination as a proxy for receptor engagement. Use EEG or specific behavioral outputs (e.g., prepulse inhibition) for chronic studies.
-
Re-challenge: If tolerance is suspected, a challenge dose (higher concentration) often restores the response, suggesting the receptors are not desensitized [3].
Physiological Monitoring & Safety
Issue 4: "The animals are hypothermic."
Diagnosis: GABA-ergic induced thermoregulation disruption. Risk Level: Moderate.[4] Corrective Actions:
-
Heating Support: Use a feedback-controlled heating pad during the 60-90 minute window post-injection.
-
Monitoring: Measure rectal temperature at baseline and +30 mins. A drop of >1°C indicates a systemic sedative dose has been reached.
Issue 5: "Unexpected mortality or respiratory distress."
Diagnosis: Synergistic respiratory depression. Mechanistic Cause: Gaboxadol alone has a wider safety margin than barbiturates, but combined with other CNS depressants (e.g., ketamine/xylazine for surgery, or opioids), it can cause fatal respiratory arrest. Corrective Actions:
-
Washout Period: Ensure a 24-hour washout of any other sedatives before administering Gaboxadol.
-
Exclusion: Do not use Gaboxadol in animals with pre-existing respiratory compromise (e.g., aged animals with pneumonia).
Dosing, Formulation & PK Support
Standard Dosing Ranges (Intraperitoneal - IP) Note: Start low. The following are reference ranges from literature.
| Species | Indication | Dose Range | Notes |
| Mouse | Anxiolysis / Fragile X Rescue | 0.5 – 1.5 mg/kg | 0.5 mg/kg rescues behavior in Fmr1 KO mice [4].[5] |
| Mouse | Sedation / Hypnosis | 3.0 – 6.0 mg/kg | >6 mg/kg induces strong sedation [5]. |
| Rat | Locomotor Suppression | 1.25 – 5.0 mg/kg | Females are more sensitive than males [1].[2] |
| Dog | WARNING | < 0.2 mg/kg | High sensitivity. >0.6 mg/kg causes tremors [2].[3] |
Formulation FAQ
Q: What vehicle should I use? A: Physiological Saline (0.9% NaCl). Gaboxadol is a zwitterion and is generally soluble in saline.
-
Tip: If using high concentrations (>10 mg/mL), check pH. It should be close to neutral (pH 6-7).
Q: Can I use oral gavage?
A: Yes, bioavailability is high (>80%). However, onset will be slower (
Decision Logic: Optimizing the Dose
Figure 2: Workflow for Dose Optimization based on observed side effects.
Caption: Step-by-step logic for titrating Gaboxadol. Prioritize motor function assessment before evaluating therapeutic efficacy.
References
-
Smith, S. S., et al. (2012). Effects of Gaboxadol on the Expression of Cocaine Sensitization in Rats. National Institutes of Health. Link
-
MSD Veterinary Manual. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids. Link
-
Vashchinkina, E., et al. (2012). GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons.[6] Journal of Neuroscience. Link
-
Olmos-Serrano, J. L., et al. (2011).[7] Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome. National Institutes of Health. Link (Note: Contextual match for Fragile X rescue data).
-
Vashchinkina, E., et al. (2012). Effects of Gaboxadol on locomotor activity. Link (Data derived from Fig 1 in source).
Sources
- 1. Gaboxadol -- a different hypnotic profile with no tolerance to sleep EEG and sedative effects after repeated daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Gaboxadol on the Expression of Cocaine Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downstate.edu [downstate.edu]
Validation & Comparative
Comparative Analysis: 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (THIP) vs. Classical GABA Agonists
[1]
Executive Summary
This technical guide provides a comparative pharmacological analysis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (Commonly: THIP or Gaboxadol ) against standard GABAergic ligands including Muscimol, GABA, and Zolpidem.
Unlike benzodiazepines that modulate synaptic receptors, THIP is an orthosteric superagonist selective for extrasynaptic
Part 1: Molecular Pharmacology & Mechanism
The "Superagonist" Profile
The defining characteristic of THIP is its efficacy profile at the
THIP reverses this paradigm:
-
At Synaptic Receptors (
): THIP acts as a partial agonist. -
At Extrasynaptic Receptors (
): THIP acts as a superagonist , eliciting a maximal response ( ) significantly higher (~200%) than that of saturating GABA concentrations.
Pathway Visualization: Synaptic vs. Extrasynaptic Signaling
The following diagram illustrates the spatial segregation of THIP targets versus classical benzodiazepines.
Figure 1: Mechanism of Action. THIP selectively drives extrasynaptic tonic inhibition, distinct from the phasic modulation of Benzodiazepines.
Part 2: Comparative Efficacy & Selectivity Data
The following table synthesizes experimental data comparing THIP with key alternatives. Note the distinct efficacy profile at the
| Compound | Primary Target | Mechanism | Efficacy at | Key Physiological Effect |
| THIP (Gaboxadol) | Orthosteric Superagonist | ~180 - 200% | Enhances Slow Wave Sleep (SWS) | |
| Muscimol | Non-selective ( | Orthosteric Agonist | ~100% | Potent inhibition; Psychotomimetic at high doses |
| GABA | Universal | Endogenous Agonist | 100% (Reference) | Rapid desensitization; tightly regulated uptake |
| Zolpidem | Positive Allosteric Modulator | Inactive / Negligible | Sleep onset; suppresses SWS power | |
| Diazepam | Positive Allosteric Modulator | Inactive (Requires | Anxiolysis; Sedation; REM suppression |
Critical Insight: While Muscimol is a potent agonist, it causes rapid receptor desensitization and internalization. THIP exhibits reduced desensitization kinetics at
Part 3: Experimental Protocol (Self-Validating)
Protocol: Isolation of Tonic Currents via Whole-Cell Patch-Clamp
Objective: To quantify the THIP-mediated "shift in holding current" (tonic inhibition) distinct from synaptic events (sIPSCs).
Rationale: Tonic currents are low-amplitude and persistent. Standard peak-analysis software will miss them. We must measure the baseline shift in the presence of the drug compared to a full blockade.
3.1 Reagents & Solutions
-
Internal Solution: CsCl-based (140 mM) to block
channels and maximize driving force. -
ACSF (External): Standard carbogenated ACSF.
-
Blockers:
-
Kynurenic acid (3 mM): Blocks AMPA/NMDA currents (isolates GABA).
-
TTX (0.5
M): Blocks action potentials (isolates mIPSCs and tonic current). -
Gabazine (SR-95531): Use at >100
M for final blockade. (Note: Low dose Gabazine ~0.5 M blocks synaptic but spares tonic; high dose blocks both).
-
3.2 Workflow Logic
Figure 2: Experimental workflow for isolating tonic GABAergic currents.
3.3 Step-by-Step Methodology
-
Preparation: Prepare acute hippocampal or thalamic slices (regions rich in
). -
Baseline: Establish a whole-cell patch in voltage-clamp mode (
mV). Allow 5-10 mins for dialysis. Record baseline for 3 mins.-
Quality Check: Series resistance (
) must be <20 M and stable (<20% change).
-
-
Agonist Application (THIP): Bath apply THIP (1–3
M).-
Observation: You will not see large peaks. You will see a downward shift in the baseline holding current and an increase in baseline noise (variance).
-
-
Full Blockade (Validation): Apply Gabazine (100
M). The current should shift upward (outward), often beyond the initial baseline (revealing endogenous tonic GABA tone). -
Quantification:
-
Plot an "All-Points Histogram" of the current trace for each epoch (Baseline, THIP, Gabazine).
-
Fit a Gaussian distribution to the noise-free edge of the histogram.
- = Peak of Gaussian (THIP) - Peak of Gaussian (Gabazine).
-
Part 4: Clinical Translation & References
Sleep Architecture & Angelman Syndrome
The pharmacological profile of THIP translates into unique clinical effects:
-
Sleep: Unlike Zolpidem, which suppresses delta waves, THIP increases the power density of non-REM sleep (enhancing SWS). This is directly linked to the hyperpolarization of thalamocortical neurons via extrasynaptic receptors.
-
Angelman Syndrome (AS): AS models show a specific deficit in tonic inhibition (downregulation of
subunits). THIP (as Ovid-101) was investigated to rescue this deficit.[4] While Phase III trials faced challenges with endpoints, the mechanistic rationale remains the gold standard for targeting tonic inhibition deficits.
References
-
Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human
GABA-A receptors. British Journal of Pharmacology. -
Wafford, K. A., & Ebert, B. (2006). Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology.
-
Belelli, D., et al. (2005). Extrasynaptic GABA-A receptors: form, pharmacology, and function. Journal of Neuroscience.
-
Brickley, S. G., & Mody, I. (2012). Extrasynaptic GABA(A) receptors: their function in the CNS and implications for disease. Neuron.
-
Krogsgaard-Larsen, P., et al. (2004). GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. Biochemical Pharmacology.
Sources
- 1. Frontiers | Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs [frontiersin.org]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaboxadol - Wikipedia [en.wikipedia.org]
Validation of the selectivity of Gaboxadol for extrasynaptic GABA-A receptors.
Executive Summary: The "Superagonist" Profile
Gaboxadol (THIP) is the gold-standard pharmacological tool for isolating extrasynaptic tonic inhibition .[1] Unlike non-selective agonists like Muscimol, Gaboxadol displays a unique "superagonist" profile at
This guide validates the selectivity of Gaboxadol through comparative mechanistic data and provides a self-validating experimental protocol for measuring tonic currents in slice electrophysiology.
Comparative Analysis: Gaboxadol vs. Alternatives
To validate selectivity, one must compare Gaboxadol against the endogenous ligand (GABA), a universal agonist (Muscimol), and positive allosteric modulators (DS2, Ganaxolone).[1]
Table 1: Comparative Pharmacological Profile at Extrasynaptic (
) Receptors [1][2][3]
| Compound | Primary Target | Binding Site | Potency ( | Efficacy ( | Selectivity Profile |
| Gaboxadol (THIP) | Extrasynaptic ( | Orthosteric | ~0.2 - 6 | Superagonist (>100% of GABA) | High functional selectivity for |
| Muscimol | Universal GABA-A | Orthosteric | ~0.005 | Full Agonist | Low. Activates synaptic ( |
| GABA | Universal GABA-A | Orthosteric | ~0.2 - 1.0 | Full Agonist (Reference) | None. Endogenous ligand.[1] |
| DS2 | Extrasynaptic ( | Allosteric (TMD) | N/A (Modulator) | Potentiator | High. Positive Allosteric Modulator (PAM) specific for |
| Ganaxolone | Universal GABA-A | Neurosteroid Site | N/A (Modulator) | Potentiator | Moderate. Prefers |
*Note:
Mechanism of Selectivity Visualization
The following diagram illustrates the differential signaling efficacy that defines Gaboxadol's selectivity.
Caption: Gaboxadol binds to both receptor types but acts as a highly efficacious "superagonist" only at extrasynaptic
Experimental Protocol: Validating Selectivity via Tonic Current
To experimentally validate Gaboxadol's selectivity, you must isolate the tonic current (sustained inhibition) from phasic currents (synaptic IPSCs).[1] This protocol uses a "self-validating" subtraction method.[1]
Protocol: Whole-Cell Patch Clamp (Hippocampal DG Granule Cells)
Objective: Quantify the Gaboxadol-induced shift in holding current (
Reagents:
-
A: aCSF (Artificial Cerebrospinal Fluid) - Bubbled with 95%
/5% .[1] -
B: Gaboxadol (THIP): 1
M - 5 M (Sub-saturating concentration to ensure selectivity).[1] -
C: Bicuculline (BIC) or SR-95531 (Gabazine): >100
M (Full antagonist).[1]
Workflow:
-
Baseline Stabilization:
-
Gaboxadol Application (The Challenge):
-
Perfuse Gaboxadol (1-5
M).[1] -
Observation: Look for a negative shift in
(inward current if using high pipette solution) or positive shift (outward current if using physiological ).[1] -
Note: Synaptic events (sIPSCs) may remain visible but should not change significantly in frequency if selectivity is high.[1]
-
-
Antagonist Validation (The Proof):
Analysis Workflow Diagram
Caption: Step-by-step workflow for isolating and quantifying tonic GABAergic currents using Gaboxadol.
Scientific Integrity: Ensuring Data Quality
To ensure the shift in holding current is genuinely due to extrasynaptic receptor activation and not artifacts:
-
Gaussian Analysis: Do not rely on mean holding current alone, which is skewed by synaptic events.[1] Construct an all-points histogram of the current trace. Fit a Gaussian function to the "quiet" side of the distribution (away from sIPSCs) to determine the true baseline current.[5]
-
Noise Analysis: Activation of extrasynaptic channels increases membrane noise.[1] A concurrent increase in RMS noise (variance) during Gaboxadol application validates channel opening, distinguishing it from a simple leak current artifact.[1]
-
Concentration Window: Maintain Gaboxadol <10
M. At concentrations >10 M, selectivity diminishes, and significant activation of synaptic receptors may occur, confounding the "tonic" measurement.[1]
References
-
Brown, N. et al. (2002).[1] Pharmacological characterization of a novel cell line expressing human
GABA-A receptors.[1] British Journal of Pharmacology.[1][4] -
Meera, P. et al. (2011).[1][6] Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA-A receptors. Journal of Neurophysiology.[1]
-
Stell, B.M.[1][7] & Mody, I. (2002).[1] Receptors with different affinities mediate phasic and tonic GABA(A) conductances in hippocampal neurons. Journal of Neuroscience.[1]
-
Wafford, K.A. et al. (2009).[1] Novel compounds selectively enhance
-subunit containing GABA-A receptors.[1] Neuropharmacology.[1][4][6][8][9][10]
Sources
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 4. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GABAergic actions of THIP in vivo and vitro: a comparison with muscimol and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GABAA receptor α4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Isoxazolopyridines (Gaboxadol) vs. Benzodiazepines in Hypnotic Therapeutics
This guide provides a technical comparison between 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol/THIP)—often cited with isomer variations such as [4,5-c] in older literature—and Benzodiazepines (BZDs).[1][2]
Editorial Note on Chemical Nomenclature: While the user prompt specifies the [4,5-c] isomer, this string is frequently used in literature (e.g., PubMed ID: 6414002) to refer to THIP (Gaboxadol) . However, strict IUPAC nomenclature identifies Gaboxadol as the [5,4-c] isomer, whereas the [4,5-c] isomer corresponds to THPO , a GABA transport (GAT) inhibitor.[1] Given the context of "promoting sleep" and "hypnotic efficacy," this guide focuses on Gaboxadol (THIP) as the primary comparator, as it is the direct functional alternative to benzodiazepines in sleep therapeutics. The distinction is rigorously maintained in the pharmacological mechanism section.[1]
Executive Summary
The fundamental divergence between 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol) and Benzodiazepines lies in their neurophysiological targets within the GABAergic system.[1][3] Benzodiazepines are Positive Allosteric Modulators (PAMs) of synaptic GABA-A receptors, enhancing phasic inhibition.[1] In contrast, Gaboxadol is a selective orthosteric agonist for extrasynaptic
This mechanistic difference results in opposing effects on sleep architecture:
-
Benzodiazepines: Promote sleep onset (N1/N2) but suppress Slow Wave Sleep (SWS/N3) and REM.[1][4]
-
Gaboxadol: Promotes sleep maintenance and significantly enhances SWS (N3) without suppressing REM.[1][4]
Pharmacodynamic Mechanisms[1]
Receptor Selectivity and Signaling
Benzodiazepines require the
| Feature | Benzodiazepines (e.g., Diazepam, Zolpidem*) | Gaboxadol (THIP) |
| Primary Target | Synaptic GABA-A ( | Extrasynaptic GABA-A ( |
| Binding Mode | Allosteric (PAM) - Requires endogenous GABA | Orthosteric Agonist - Mimics GABA |
| Inhibition Type | Phasic: Rapid, transient inhibitory currents | Tonic: Continuous, low-amplitude inhibitory currents |
| GABA Dependence | Efficacy is limited by ambient GABA levels | Efficacy is independent of ambient GABA |
| Antagonist Sensitivity | Reversed by Flumazenil | Insensitive to Flumazenil |
*Zolpidem is a Z-drug but shares the BZD binding site (alpha-1 selective).[1]
Pathway Visualization
The following diagram illustrates the differential binding sites and downstream effects on neuronal excitability.
Caption: Benzodiazepines modulate synaptic receptors requiring endogenous GABA, promoting light sleep.[1] Gaboxadol directly activates extrasynaptic delta-receptors, driving tonic inhibition and deep slow-wave sleep.[1]
Comparative Sleep Architecture Data
The most critical differentiator is the effect on Delta Power (0.5–4 Hz) in the EEG, a biomarker for restorative sleep.
EEG Spectral Analysis Profile
Data synthesized from rodent (Wistar rats) and human clinical trials (Phase III).[1]
| Sleep Stage Parameter | Benzodiazepines (e.g., Triazolam) | Gaboxadol (10-15 mg) | Clinical Significance |
| Sleep Latency (SOL) | Significantly Decreased | Decreased (less potent than BZDs) | BZDs are superior for sleep onset insomnia.[1] |
| Slow Wave Sleep (N3) | Suppressed (Decreased duration & intensity) | Enhanced (Increased duration & delta power) | Gaboxadol provides "restorative" sleep; BZDs induce "pseudo-sleep."[1] |
| REM Sleep | Suppressed | Unchanged / Slight Increase | Gaboxadol preserves physiological sleep cycling.[1] |
| Sleep Spindles (N2) | Increased (Sigma power surge) | No significant change | BZD signature (spindle coma); Gaboxadol mimics natural N3.[1] |
| Wake After Onset (WASO) | Decreased | Significantly Decreased | Both effective for sleep maintenance.[1][5] |
Experimental Evidence: The "Delta Boost"
In a study comparing Gaboxadol (THIP) vs. Zolpidem in healthy adults:
-
Gaboxadol (15 mg): Increased SWS by ~20% and low-frequency delta activity (0.5–2 Hz) by ~40% compared to placebo.[1]
-
Zolpidem (10 mg): Decreased SWS spectral power, shifting energy to the Sigma band (12–15 Hz).
Experimental Protocols
To validate these differences in a preclinical setting, the following EEG/EMG protocol is recommended. This protocol ensures differentiation between simple sedation (immobility) and true hypnotic architecture modification.[1]
Protocol: Differential Sleep Architecture Analysis in Rats
Objective: Distinguish between SWS-promoting agents (Gaboxadol) and SWS-suppressing sedatives (Benzodiazepines).
Materials:
-
Adult male Wistar rats (300g).[1]
-
Telemetry implants (e.g., DSI F40-EET) for biopotential recording.[1]
-
Stereotaxic frame.[1]
Workflow:
-
Surgical Implantation:
-
Dosing Regimen (Crossover Design):
-
Data Acquisition:
-
Record 12 hours (Light phase onset) at 500 Hz sampling rate.
-
-
Signal Processing (The Critical Step):
-
Validation Criteria (Self-Correction):
-
If Group B (Diazepam) shows high Delta power, the scoring algorithm is flawed (likely confusing spindles with slow waves). Correction: Check Sigma band; Diazepam should peak in Sigma, not Delta.[1]
-
If Group C (Gaboxadol) does not show elevated Delta power relative to Vehicle, verify dosage or electrode placement (frontal leads capture Delta best).
-
Caption: Experimental workflow to distinguish hypnotic profiles via spectral power analysis.
Safety and Toxicology Profile
| Parameter | Benzodiazepines | Gaboxadol |
| Respiratory Depression | Moderate to Severe (dose-dependent) | Low (ceiling effect observed) |
| Tolerance | Rapid onset (receptor downregulation) | Minimal/Delayed (no receptor uncoupling) |
| Withdrawal | Rebound insomnia, seizure risk | Minimal rebound insomnia |
| Abuse Potential | High (Schedule IV) | Low to Moderate (Hallucinogenic at high doses) |
| Therapeutic Index | Wide (but dangerous with alcohol) | Narrower (Steep dose-response curve) |
Note on Failure: Despite superior sleep architecture properties, Gaboxadol failed in Phase III clinical trials (Merck/Lundbeck) primarily due to a narrow therapeutic window where side effects (disorientation, hallucinations—likely due to high-affinity extrasynaptic binding in other brain regions) outweighed the sleep benefits.
References
-
Ebert, B., et al. (1994).[1] "Molecular pharmacology of the gamma-aminobutyric acid agonist 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)." Molecular Pharmacology. Link
-
Faulhaber, J., et al. (1997).[1] "The GABAA agonist THIP produces a slow wave sleep-like EEG in the rat."[1][6] Psychopharmacology. Link
-
Wafford, K. A., & Ebert, B. (2006). "Gaboxadol - a new awakening in sleep."[1] Current Opinion in Pharmacology. Link
-
Krogsgaard-Larsen, P., et al. (2004).[1] "GABA(A) receptor agonists, partial agonists, and antagonists.[7][8] Design and therapeutic prospects." Journal of Medicinal Chemistry. Link
-
Walsh, J. K., et al. (2007).[1] "Effect of gaboxadol on sleep in adult and elderly patients with primary insomnia." Sleep. Link
Sources
- 1. Gaboxadol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Gaboxadol: in vitro interaction studies with benzodiazepines and ethanol suggest functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gaboxadol | C6H8N2O2 | CID 3448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Gaboxadol on Sleep in Adult and Elderly Patients with Primary Insomnia: Results From Two Randomized, Placebo-Controlled, 30-Night Polysomnography Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. gamma-aminobutyric Acid(A) (GABA(A)) agonist 4,5,6, 7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol persistently increases sleep maintenance and intensity during chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Validation of Analytical Techniques for THIP (Gaboxadol) Quantification
Executive Summary
The quantification of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol or THIP) presents a distinct analytical challenge due to its zwitterionic nature, high polarity (log P -0.61), and lack of a strong UV chromophore. While traditional Reversed-Phase (RP) chromatography often fails to retain this super-agonist without aggressive ion-pairing, modern Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the industry gold standard for pharmacokinetic (PK) sensitivity.
This guide objectively compares the three primary analytical workflows—HILIC-MS/MS, GC-MS (Derivatized), and HPLC-FLD—providing validated protocols to ensure data integrity in drug development and forensic applications.
Crucial Distinction: Do not confuse Gaboxadol protocols with those for Gabapentin . While both are GABA analogs, Gaboxadol is a rigid isoxazole ring structure with a secondary amine, requiring different derivatization chemistry (e.g., NBD-Cl instead of OPA) compared to the primary amine of Gabapentin.
Part 1: The Chemical Challenge & Method Selection
Gaboxadol exists as a zwitterion with pKa values of approximately 4.3 (acidic hydroxyl) and 8.3 (basic amine). This dual-charge state at physiological pH renders it highly water-soluble and poorly retained on C18 columns.
Analytical Decision Matrix (DOT Visualization)
Figure 1: Analytical Decision Matrix for Gaboxadol quantification based on sensitivity requirements and available instrumentation.
Part 2: Detailed Analytical Protocols
Method A: HILIC-MS/MS (The Gold Standard)
Best for: Pharmacokinetics (PK), trace plasma analysis, high throughput.
Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase. Gaboxadol partitions into this aqueous layer, providing retention without the need for signal-suppressing ion-pairing agents (like TFA) required in Reversed-Phase.
Protocol:
-
Sample Prep: Protein Precipitation (PPT). Mix 100 µL Plasma with 300 µL Acetonitrile (containing deuterated internal standard). Vortex 1 min, Centrifuge at 10,000g for 5 min. Inject supernatant.
-
Column: Asahipak NH2P-50 4E (Polyvinyl alcohol base with amino groups) or equivalent Amide-HILIC column.
-
Mobile Phase:
-
MP A: 10 mM Ammonium Acetate in Water (pH 4.0).
-
MP B: Acetonitrile (100%).
-
Isocratic Mode: 70% B / 30% A is a standard starting point for isoxazoles.
-
-
Detection: ESI Positive Mode (M+H)+.
-
MRM Transition: m/z 141.1 → 123.1 (Loss of water) or 141.1 → 96.1 (Ring cleavage).
-
Why it works: The high organic content (70% ACN) enhances desolvation efficiency in the MS source, boosting sensitivity (LOD < 0.5 ng/mL) compared to high-aqueous reversed-phase methods.
Method B: GC-MS (The Forensic/Stability Alternative)
Best for: Confirmatory analysis, urine drug testing, degradation profiling.
Mechanism: Gaboxadol is non-volatile and thermally unstable in its native form. Derivatization with silylating agents replaces active hydrogens on the -OH and -NH groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and stable.
Protocol:
-
Sample Prep: Dry down the extract (from SPE or solvent extraction) under Nitrogen.
-
Derivatization:
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Add 50 µL Ethyl Acetate.[1]
-
Incubate: 80°C for 20 minutes. (Critical: Ensure moisture-free environment).
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).
-
Injection: Splitless, 250°C.
-
Ramp: 100°C (1 min) → 15°C/min → 280°C.
-
-
Detection: EI Source (70 eV). Look for the di-TMS derivative (Molecular Weight shift: 140 + 144 = 284 amu).
Why it works: Silylation caps the polar zwitterionic sites, allowing excellent peak shape on non-polar GC columns.
Method C: HPLC-FLD (The "Budget" Alternative)
Best for: QC labs without MS, formulation testing. Warning: UV detection at 210 nm is not recommended due to interference from mobile phase cutoffs and low sensitivity.
Mechanism: Since Gaboxadol is a secondary amine (part of the ring), standard OPA reagents (for primary amines) will not work effectively. You must use NBD-Cl (4-chloro-7-nitrobenzofurazane) or Fmoc-Cl .
Protocol:
-
Derivatization:
-
Mix 100 µL Sample + 100 µL Borate Buffer (pH 8.0).
-
Add 100 µL NBD-Cl solution (in MeOH).
-
Incubate: 70°C for 30 minutes (Protected from light).
-
Stop reaction with 50 µL 1M HCl (ice bath).
-
-
Chromatography:
-
Detection: Fluorescence.[4]
-
Excitation: 470 nm / Emission: 540 nm (Specific to NBD-adducts).
-
Part 3: Cross-Validation Matrix
| Feature | HILIC-MS/MS | GC-MS (Derivatized) | HPLC-FLD (NBD-Cl) | HPLC-UV (210 nm) |
| LOD (Sensitivity) | Excellent (<0.5 ng/mL) | Good (~10 ng/mL) | Moderate (~50 ng/mL) | Poor (>1 µg/mL) |
| Selectivity | High (Mass based) | High (Mass + Retention) | High (Reaction specific) | Low (Non-specific) |
| Sample Prep | Simple (PPT) | Complex (Dry + Deriv) | Moderate (Deriv) | Simple (Direct) |
| Throughput | High (5 min run) | Low (30 min run) | Moderate (15 min run) | High |
| Primary Risk | Matrix Effects (Suppression) | Moisture Sensitivity | Incomplete Reaction | Baseline Noise |
Comparative Workflow Diagram (DOT)
Figure 2: Step-by-step workflow comparison for the three validated techniques.
References
-
Kall, M. A., et al. (2007). Development and Validation of a Selective and Sensitive Bioanalytical Procedure for the Quantitative Determination of Gaboxadol in Human Plasma Employing Mixed Mode Solid Phase Extraction and Hydrophilic Interaction Liquid Chromatography With Tandem Mass Spectroscopic Detection. Journal of Chromatography B.
-
Phenomenex Technical Guide. (2024). Derivatization for Gas Chromatography: Silylation Reagents (BSTFA).
-
Thermo Fisher Scientific. (2025).[5] HILIC vs Reversed Phase Chromatography: Retention Mechanisms for Polar Pharmaceuticals.
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Secondary Amines (Dimethyl/Diethyl Amine) using NBD-Cl.[6]
-
ResearchGate. (2019). HPLC-UV method approach: Limitations of low wavelength detection (210 nm) for non-chromophoric drugs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. uv detection at 205 nm - Chromatography Forum [chromforum.org]
- 3. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. mdpi.com [mdpi.com]
Efficacy comparison of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and its thio-analogue.
This guide provides a technical comparison between 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (referred to as THPO ) and its thio-analogue, 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine (referred to as Thio-THPO ).
Efficacy, Selectivity, and Pharmacokinetics of Bicyclic GABA Analogues
Executive Summary & Nomenclature Alert
Target Compounds:
-
Reference Compound (THPO): 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol.[1][2][3][4]
-
Thio-Analogue (Thio-THPO): 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol.[1][2][3][4]
Core Pharmacological Distinction: Unlike their structural isomer Gaboxadol (THIP) —which is a direct GABA-A receptor agonist—the [4,5-c] series (THPO and Thio-THPO) functions primarily as GABA uptake inhibitors .
-
THPO is a highly selective inhibitor of glial GABA uptake.
-
Thio-THPO is a less potent, non-selective uptake inhibitor in vitro, but exhibits superior Blood-Brain Barrier (BBB) permeability, rendering it equipotent to THPO in vivo.
CRITICAL NOMENCLATURE NOTE: Researchers often confuse the [4,5-c] and [5,4-c] isomers.
Chemical & Structural Analysis
The substitution of the isoxazole oxygen (O) with sulfur (S) to form the isothiazole ring fundamentally alters the electronic distribution and lipophilicity of the molecule.
| Feature | THPO (Reference) | Thio-THPO (Analogue) |
| IUPAC | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol | 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol |
| Heterocycle | Isoxazole (Oxygen-containing) | Isothiazole (Sulfur-containing) |
| Zwitterionic Character | High | Modified (Sulfur is less electronegative) |
| Lipophilicity | Lower (Hydrophilic) | Higher (Enhanced BBB penetration) |
Structural Visualization (DOT)
Pharmacological Efficacy Comparison
The efficacy of these compounds is measured by their ability to inhibit the uptake of
In Vitro Potency & Selectivity
THPO is the superior pharmacological tool for isolating glial transport, whereas Thio-THPO loses this selectivity.
| Parameter | THPO | Thio-THPO | Comparison Note |
| Target Mechanism | GABA Uptake Inhibition | GABA Uptake Inhibition | Same mechanism.[3][7][8] |
| In Vitro Potency (IC50) | High | Low (Weaker) | THPO is a more potent inhibitor in slice/culture assays. |
| Selectivity | Glial Selective | Non-Selective | THPO does not inhibit neuronal uptake; Thio-THPO affects both.[6] |
| Substrate Activity | No (Blocker only) | No (Blocker only) | Neither is transported; they block the carrier. |
In Vivo Efficacy & BBB Permeability
Despite weaker in vitro binding, Thio-THPO performs surprisingly well in whole-animal models due to pharmacokinetics.[9]
-
I/U Ratio (Permeability Index): Krogsgaard-Larsen et al. established the I/U ratio as an inverse metric for BBB permeability (Lower I/U = Higher Penetration).
-
THPO: I/U ≈ 2500 (Poor passive penetration).[2]
-
Thio-THPO: I/U ≈ 63 (High passive penetration).
-
-
Result: In spinal neuron firing inhibition assays (cat), Thio-THPO is equipotent to THPO .[1][2][4] The enhanced brain concentration compensates for the lower intrinsic affinity.
Mechanism of Action Diagram
Experimental Protocols
To validate the efficacy differences described above, the following protocols distinguish between glial and neuronal uptake inhibition.
Protocol A: Differential -GABA Uptake Assay
Objective: Determine IC50 and Selectivity (Glial vs. Neuronal).
-
Preparation of Substrates:
-
Glial Model: Primary astrocyte cultures (rat cortex) or retina preparations (Müller cells).
-
Neuronal Model: Synaptosomes prepared from rat cerebral cortex (P2 fraction).
-
-
Incubation Buffer: Krebs-Ringer phosphate buffer (pH 7.4) supplemented with glucose (5 mM).
-
Inhibitor Pre-treatment:
-
Aliquot cell/synaptosome suspension.
-
Add THPO or Thio-THPO at log-concentrations (
M to M). -
Incubate for 15 min at 37°C.
-
-
Uptake Initiation:
-
Add
-GABA (final concentration 10 nM) + Unlabeled GABA (1 M). -
Crucial Step: For glial assays, include
-alanine (1 mM) to saturate any minor neuronal contamination if using mixed cultures.
-
-
Termination:
-
Rapid filtration through GF/B filters (Whatman) or centrifugation (10,000 g for 2 min).
-
Wash 3x with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50.
-
Expected Result: THPO IC50 (Glial) << THPO IC50 (Neuronal). Thio-THPO IC50 (Glial) ≈ Thio-THPO IC50 (Neuronal).
-
Protocol B: In Vivo Spinal Reflex Inhibition (Cat Model)
Objective: Verify BBB penetration and functional equipotency.
-
Setup: Decerebrate cat preparation; expose lumbar spinal cord (L5-L7).
-
Recording: Extracellular recording of dorsal horn interneurons.
-
Administration:
-
Intravenous (IV) injection of THPO vs. Thio-THPO.
-
-
Stimulation: Micro-iontophoretic application of GABA to establish baseline inhibition.
-
Measurement:
-
Measure the enhancement of GABA-induced inhibition after IV drug administration.
-
Self-Validating Check: If the drug does not cross the BBB, IV administration will fail to potentiate the iontophoretic GABA response.
-
Expected Result: Both compounds will enhance GABA inhibition similarly, validating that Thio-THPO's superior BBB penetration compensates for its lower receptor affinity.
-
References
-
Krogsgaard-Larsen, P., et al. (1983). "4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[1] Synthesis and biological activity."[1][2][6][8][9][10] Journal of Medicinal Chemistry.
-
Schousboe, A., et al. (1981). "In vivo and in vitro inhibition of GABA uptake by the isoxazole derivative THPO." Epilepsia.[3][5] (Foundational work on THPO glial selectivity).
- Krogsgaard-Larsen, P., et al. (2000). "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic." Biochemical Pharmacology. (Context for the [4,5-c] vs [5,4-c] distinction).
-
Frølund, B., et al. (2002). "Specific GABA(A) agonists and partial agonists." The Chemical Record.
Sources
- 1. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN1382441A - Application of gammalon transporter inhibitor in preparing analgesic - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. researchgate.net [researchgate.net]
- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 9. Gaboxadol - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Structure-activity relationship of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives as Hsp90 inhibitors.
This guide provides an in-depth technical analysis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives as Hsp90 inhibitors, focusing on the structure-activity relationship (SAR) established in key studies by Giannini, Tolomeo, et al. (2014) .
Executive Summary
Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for the stability of oncogenic "client" proteins (e.g., HER2, BRAF, AKT). While first-generation inhibitors like Geldanamycin (benzoquinone ansamycins) showed promise, they failed clinically due to hepatotoxicity and poor solubility.
The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold represents a second-generation, fully synthetic class of inhibitors. Unlike the macrocyclic ansamycins, these small molecules utilize a resorcinol anchor attached to a rigid bicyclic core to bind the Hsp90 N-terminal ATP pocket with high affinity (
Chemical Scaffold & SAR Analysis
The efficacy of this class hinges on the precise orientation of the resorcinol moiety by the tetrahydroisoxazolo[4,5-c]pyridine core.
The Core Scaffold
The scaffold consists of a tetrahydropyridine ring fused to an isoxazole ring. This bicyclic system serves as a semi-rigid linker that projects substituents into the solvent-exposed region while anchoring the pharmacophore in the ATP binding pocket.
Key SAR Determinants
-
N-5 Position (The Anchor):
-
Requirement: Substitution at the N-5 nitrogen is the critical determinant of activity.[1][2]
-
Optimal Motif: A 2,4-dihydroxybenzoyl (resorcinol) moiety attached via an amide bond.
-
Mechanism: The resorcinol hydroxyls form a direct hydrogen bond network with Asp93 and a conserved water molecule in the Hsp90 N-terminal pocket, mimicking the binding mode of Radicicol.
-
Outcome: Derivatives lacking this specific resorcinol amide (e.g., unsubstituted or mono-hydroxy variants) show
-fold loss in potency.
-
-
C-3 Position (The Modulator):
-
Function: This position points towards the solvent interface.
-
Modifications: Alkyl, aryl, or hydroxamic acid groups here modulate solubility and pharmacokinetic properties.
-
Dual Inhibition: Introduction of a hydroxamic acid at C-3 confers dual inhibitory activity against HDAC6 and Hsp90, a strategy to overcome proteasome inhibitor resistance.
-
-
Isoxazole Ring:
-
Acts as a bioisostere for the pyrazole found in other inhibitors (e.g., CCT018159), providing a hydrogen bond acceptor (N-2) that interacts with Thr184 or related residues.
-
Visualization of SAR Logic
Figure 1: Structural logic of the isoxazolopyridine scaffold. The N-5 resorcinol is non-negotiable for Hsp90 affinity, while C-3 allows for functional diversification.
Performance Benchmarking
The following table compares the lead derivatives (Compound 5c and 5e ) from the Giannini/Tolomeo series against standard Hsp90 inhibitors.
Table 1: Comparative Potency and Cytotoxicity Profile
| Compound | Scaffold Class | Hsp90 Binding ( | K562 Cell Growth ( | Key Features |
| Compound 5c | Isoxazolo[4,5-c]pyridine | 0.034 µM (34 nM) | 0.35 µM | High potency, synthetic accessibility. |
| Compound 5e | Isoxazolo[4,5-c]pyridine | 0.033 µM (33 nM) | 0.42 µM | Equipotent to 5c; varying C-3 substituent. |
| 17-AAG | Benzoquinone Ansamycin | 0.038 µM | 0.045 µM | Clinical standard; limited by hepatotoxicity. |
| NVP-AUY922 | Isoxazole-Resorcinol | 0.021 µM | 0.012 µM | Highly potent synthetic benchmark. |
| Geldanamycin | Benzoquinone Ansamycin | 0.025 µM | 0.020 µM | Natural product; high toxicity. |
Analysis:
-
Potency: Compounds 5c and 5e exhibit biochemical potency (33-34 nM) nearly identical to 17-AAG (38 nM), validating the scaffold's design.
-
Cytotoxicity: While slightly less potent in cellular assays (K562 leukemia cells) compared to NVP-AUY922, the isoxazolopyridine derivatives avoid the quinone moiety responsible for the oxidative stress and hepatotoxicity seen with Geldanamycin derivatives.
Mechanism of Action & Signaling Pathway
These derivatives function as ATP-competitive inhibitors . By occupying the N-terminal ATP-binding pocket, they prevent the ATP hydrolysis cycle required for the chaperone's conformational changes.
Downstream Consequences:
-
Client Destabilization: Without Hsp90 support, client proteins (HER2, AKT, RAF) are ubiquitinated by E3 ligases (e.g., CHIP).
-
Proteasomal Degradation: Tagged clients are degraded by the proteasome.
-
Apoptosis: Loss of pro-survival signaling (AKT pathway) triggers the intrinsic apoptotic cascade (Caspase 3/7 activation).
Figure 2: Mechanism of Action. The inhibitor blocks the ATP pocket, leading to the specific degradation of oncogenic client proteins.
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols.
Fluorescence Polarization (FP) Binding Assay
Objective: Determine the biochemical
-
Reagents: Recombinant Hsp90
, Fluorescein-labeled Geldanamycin (FITC-GM), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM , 20 mM , 0.01% NP-40). -
Preparation: Dilute test compounds (e.g., Compound 5c) in DMSO to generate a 10-point dose-response curve.
-
Incubation:
-
Mix Hsp90 protein (final conc. 10-20 nM) with FITC-GM (final conc. 3-5 nM) and test compound in a black 384-well plate.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 530 nm).
-
Analysis: Plot mP vs. log[Concentration]. Calculate
using a 4-parameter logistic regression.
Client Protein Degradation (Western Blot)
Objective: Confirm cellular target engagement.
-
Cell Treatment: Seed K562 or MCF-7 cells (
cells/well) in 6-well plates. Treat with inhibitor (0.1, 0.5, 1.0, 5.0 µM) for 24 hours. -
Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Immunoblotting:
-
Load 20-30 µg protein per lane on SDS-PAGE.
-
Transfer to nitrocellulose membrane.
-
Primary Antibodies: Anti-HER2, Anti-AKT, Anti-Hsp70 (marker of Hsp90 inhibition), Anti-Actin (loading control).
-
-
Validation: Successful inhibition is marked by the disappearance of HER2/AKT and the induction (upregulation) of Hsp70 .
Conclusion
The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold represents a robust, synthetically accessible platform for Hsp90 inhibition.[1][2] Its modular nature allows for the precise positioning of the essential resorcinol anchor while offering a vector (C-3) for optimizing pharmacokinetic properties or introducing secondary activities (e.g., HDAC inhibition).
Recommendation: For researchers seeking a non-quinone Hsp90 inhibitor tool compound, Compound 5c offers a favorable balance of high potency (
References
-
Tolomeo, M., et al. (2014). "4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors." European Journal of Medicinal Chemistry, 82, 437-444.
- Giannini, G., et al. (2014). "Structure-activity relationship studies of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Drysdale, M. J., & Brough, P. A. (2008). "Medicinal chemistry of Hsp90 inhibitors."[3] Current Topics in Medicinal Chemistry, 8(10), 859-868.[3]
-
Eccles, S. A., et al. (2008). "NVP-AUY922: A novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis." Cancer Research, 68(8), 2850-2860.
Sources
In Vivo Validation of In Vitro Findings: Gaboxadol (THIP) Hypnotic Efficacy Guide
Executive Summary
The Translational Gap: In vitro assays consistently demonstrate Gaboxadol’s (THIP) unique super-agonism at extrasynaptic
The Solution: This guide outlines the specific experimental frameworks required to validate Gaboxadol’s mechanism in live models. Unlike positive allosteric modulators (PAMs) like Zolpidem or Benzodiazepines, Gaboxadol validates its in vitro profile by enhancing Slow Wave Activity (SWA) without suppressing REM sleep—a "fingerprint" detectable only through specific quantitative EEG (qEEG) protocols.
Part 1: The Mechanistic Differentiator (In Vitro Baseline)
To validate Gaboxadol in vivo, one must first understand the specific molecular target established in vitro. Gaboxadol is not a PAM; it is an orthosteric agonist with high selectivity for extrasynaptic receptors.[1]
-
Standard Hypnotics (Zolpidem/Benzodiazepines): Bind to synaptic
-containing receptors. They prolong the decay of inhibitory postsynaptic currents (IPSCs), enhancing phasic inhibition . -
Gaboxadol: Binds to extrasynaptic
receptors.[1][2] It activates a persistent conductance that lowers the neuronal resting potential, enhancing tonic inhibition .
Visualization: Synaptic vs. Extrasynaptic Targeting
The following diagram illustrates the structural and functional difference that must be validated in vivo.
Caption: Gaboxadol bypasses synaptic gating to directly activate tonic inhibition, resulting in a distinct physiological outcome (SWS enhancement) compared to the phasic modulation of standard hypnotics.[1]
Part 2: Comparative In Vivo Efficacy (The "Head-to-Head")
The validation of Gaboxadol requires direct comparison with standard-of-care agents. The following table summarizes the expected in vivo readouts that confirm the in vitro mechanism.
| Feature | Gaboxadol (THIP) | Zolpidem (Z-Drug) | Diazepam (Benzodiazepine) |
| Primary Target | Extrasynaptic | Synaptic | Synaptic |
| Mechanism | Orthosteric Agonist (Tonic) | PAM (Phasic) | PAM (Phasic) |
| NREM Delta Power (0.5-4 Hz) | Significantly Increased | Decreased or Unchanged | Decreased |
| Sleep Spindles (Sigma: 12-15 Hz) | Decreased | Increased | Increased |
| REM Sleep | Preserved / Neutral | Mild Suppression | Significant Suppression |
| Sleep Architecture | Promotes Deep Sleep (SWS) | Promotes Stage 2 (Light) | Promotes Stage 2 (Light) |
| Tolerance (Hypnotic) | Low/None (Chronic Dosing) | Moderate | High |
Expert Insight: The hallmark of Gaboxadol validation is the dissociation of Delta and Sigma power . While Benzodiazepines increase NREM sleep time, they often lighten sleep depth (reduced Delta, increased Sigma). Gaboxadol is unique in that it deepens sleep (increased Delta) while reducing spindle activity.
Part 3: Experimental Protocols for Validation
To objectively validate the findings above, researchers must employ high-fidelity telemetry and spectral analysis.
Protocol A: Quantitative EEG (qEEG) Spectral Analysis
Objective: To quantify the enhancement of Slow Wave Activity (SWA) as a biomarker for
Methodology:
-
Surgical Implantation:
-
Implant wireless telemetric transmitters (e.g., DSI or TSE systems) in adult male Wistar rats (n=8-12/group).
-
Place electrodes epidurally over the frontal (SWS detection) and parietal cortices.
-
Recovery: Allow 14 days for recovery to eliminate post-surgical inflammation artifacts.
-
-
Dosing Regimen:
-
Design: Crossover Latin Square (Washout: 72 hours).
-
Arms: Vehicle, Gaboxadol (5, 10, 20 mg/kg), Zolpidem (10 mg/kg - Positive Control).
-
Timing: Administer PO or IP at ZT12 (onset of dark/active phase) or ZT0 (onset of light/rest phase) depending on sleep pressure model.
-
-
Data Acquisition:
-
Record continuous EEG/EMG for 12 hours post-dose.
-
Sampling rate: 500 Hz (minimum).
-
-
Spectral Analysis (The Critical Step):
-
Perform Fast Fourier Transform (FFT) on 10-second epochs.
-
Filter: Artifact rejection for movement (EMG thresholding).
-
Binning:
-
Delta: 0.5 – 4.0 Hz
-
Theta: 5.0 – 9.0 Hz
-
Sigma (Spindles): 11.0 – 16.0 Hz
-
-
-
Validation Criteria:
-
Gaboxadol must show a dose-dependent >20% increase in Delta power relative to baseline.
-
Zolpidem should show increased Sigma power but negligible or reduced Delta power.
-
Protocol B: Differential Tolerance Assay (Rotarod vs. EEG)
Objective: To validate the "Therapeutic Divergence" observed in vitro (lack of receptor desensitization).
Methodology:
-
Chronic Dosing: Administer Gaboxadol (daily) for 28 days.
-
Dual Testing:
-
Test 1 (Hypnotic Efficacy): Perform EEG recording on Day 1, Day 14, and Day 28.
-
Test 2 (Motor Impairment): Perform Rotarod testing (accelerating 4-40 rpm) at peak plasma concentration (
~30 min) on the same days.
-
-
Outcome Interpretation:
-
Valid Result: EEG Delta power enhancement remains stable (no tolerance), while Rotarod performance improves (tolerance to ataxia develops).
-
Mechanism: This confirms that the hypnotic effect (extrasynaptic) does not desensitize, whereas the motor side effects (likely off-target or synaptic spillover) do.
-
Visualization: The Validation Workflow
This diagram outlines the logical flow from in vitro data to confirmed in vivo phenotype.
Caption: The validation pipeline connects molecular affinity (In Vitro) to specific physiological biomarkers (In Vivo), confirming the unique clinical profile of Gaboxadol.
Part 4: Safety & Translational Context
While Gaboxadol demonstrates a superior sleep architecture profile in rats and humans (enhanced SWS), the in vivo validation must also account for the therapeutic window.
-
The "Psychiatric" Ceiling: In clinical trials (Deacon et al.), high doses required for sleep maintenance triggered psychiatric adverse events (hallucinations, dissociation). This is likely due to the widespread distribution of extrasynaptic receptors in the thalamus and cortex.
-
The Validation Trap: Researchers must be careful not to equate "immobility" with "sleep" in rodent models. High-dose Gaboxadol can induce a trance-like dissociative state in rats that mimics sleep behaviorally but presents with distinct EEG artifacts.
-
Correction Step: Always verify sleep states with EMG silence and specific Delta/Theta ratios to distinguish true NREM sleep from dissociative sedation.
-
References
-
Wafford, K. A., et al. (2004). "Functional distinction between synaptic and extrasynaptic GABA-A receptors." Journal of Neurophysiology.
-
Faulhaber, J., et al. (1997). "The GABAA agonist THIP produces slow wave sleep and reduces spindling activity in NREM sleep in humans."[3] Psychopharmacology.
-
Deacon, S., et al. (2007). "Gaboxadol: a new mechanism of action for the treatment of insomnia." Sleep Medicine Reviews.
-
Vinkers, C. H., & Olivier, B. (2012). "Mechanisms underlying tolerance after long-term benzodiazepine use: a future for subtype-selective GABA(A) receptor modulators?" Advances in Pharmacological Sciences.
-
Ebert, B., et al. (2006). "Gaboxadol--a different hypnotic profile with no tolerance to sleep EEG and sedative effects after repeated daily dosing."[4] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAA agonist THIP produces slow wave sleep and reduces spindling activity in NREM sleep in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaboxadol -- a different hypnotic profile with no tolerance to sleep EEG and sedative effects after repeated daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of THIP and muscimol on GABA receptor binding.
Comparative Study of THIP and Muscimol on GABA Receptor Binding[1][2][3][4][5]
Executive Summary
This guide provides a technical comparison between Muscimol and THIP (Gaboxadol) , two potent orthosteric agonists of the GABA
-
Muscimol is the gold-standard high-affinity probe . It acts as a universal agonist with nanomolar affinity for the majority of GABA
receptor subtypes.[2] Its slow dissociation rate makes it ideal for radioligand binding assays and autoradiography. -
THIP is a functionally selective tool for tonic inhibition . It acts as a "superagonist" specifically at extrasynaptic
-subunit-containing receptors while displaying partial agonist activity at synaptic -containing receptors. This unique efficacy profile makes THIP the preferred agent for isolating tonic conductance in electrophysiological studies.
Chemical and Pharmacological Fundamentals
Both compounds target the orthosteric GABA binding site (the
| Feature | Muscimol | THIP (Gaboxadol) |
| Chemical Class | Isoxazole (from Amanita muscaria) | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol |
| Structure | Rigid GABA analog (Zwitterionic) | Rigid GABA analog (Bicyclic isoxazole) |
| Primary Target | Universal GABA | Selective GABA |
| BBB Permeability | Low to Moderate (rapid metabolism) | High (excellent CNS penetration) |
| Metabolic Stability | Low (decarboxylated/transaminated) | High (excreted largely unchanged) |
Binding Affinity and Kinetics[2][3][7]
The critical differentiator between these two ligands is their affinity (
Quantitative Comparison of Binding Parameters
| Parameter | Muscimol | THIP | Experimental Implication |
| Affinity ( | 4 – 10 nM (High Affinity) | 100 – 200 nM (Lower Affinity) | Muscimol is the preferred radioligand for saturation binding. |
| Dissociation ( | ~40 | ~1125 | Muscimol forms a stable receptor complex; THIP equilibrates rapidly. |
| Binding Site | Preferential efficacy at | THIP requires higher concentrations for binding displacement but activates |
Mechanistic Insight: The slow off-rate of Muscimol (
) allows it to "lock" the receptor into an active state longer than GABA or THIP. This property is why-Muscimol is used to count receptor density ( ), whereas THIP is rarely used as a radioligand due to its rapid dissociation and lower signal-to-noise ratio in filtration assays.
Receptor Subtype Selectivity: The -Subunit Factor
In drug development and functional neuroscience, the choice between Muscimol and THIP often hinges on the distinction between synaptic (phasic) and extrasynaptic (tonic) inhibition.
The "Superagonist" Profile of THIP
THIP is unique because it acts as a superagonist at
-
Muscimol: Full agonist at both synaptic (
) and extrasynaptic ( ) receptors. It activates everything indiscriminately at saturating doses. -
THIP: Selectively enhances tonic inhibition at low concentrations because it robustly activates high-affinity extrasynaptic receptors without fully activating (and desensitizing) synaptic receptors.
Figure 1: Functional selectivity landscape. Muscimol activates all subtypes broadly, while THIP shows preferential efficacy for extrasynaptic
Experimental Protocols
Protocol A: -Muscimol Radioligand Binding Assay
Purpose: To determine total GABA
Reagents:
-
Ligand:
-Muscimol (Specific Activity ~20-30 Ci/mmol). -
Non-specific blocker: 100
M GABA or 10 M unlabeled Muscimol. -
Buffer: 50 mM Tris-Citrate (pH 7.4). Note: Avoid chloride ions if measuring agonist binding in a high-affinity state, or include them to mimic physiological conditions.
Workflow:
-
Preparation: Homogenize tissue (e.g., rat cortex) in ice-cold buffer. Centrifuge (48,000 x g, 20 min) and wash pellets 3x to remove endogenous GABA (Critical Step).
-
Incubation: Incubate 100-200
g membrane protein with 0.5 – 50 nM -Muscimol.-
Total Binding: Ligand + Membrane.
-
Non-Specific Binding: Ligand + Membrane + 100
M GABA.
-
-
Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature minimizes degradation and receptor desensitization shifts).
-
Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter.
-
Quantification: Liquid scintillation counting.
Validation Check: Specific binding should be >70% of total binding at
Protocol B: Electrophysiological Isolation of Tonic Current (THIP)
Purpose: To selectively measure extrasynaptic GABA receptor function in slice patch-clamp recordings.
Workflow:
-
Setup: Whole-cell patch-clamp of neurons (e.g., dentate gyrus granule cells or thalamocortical neurons).
-
Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs - phasic) and holding current.
-
Agonist Application: Perfuse THIP (0.5 - 1
M) .-
Why this dose? At <1
M, THIP selectively activates high-affinity -containing receptors causing a shift in holding current (tonic) without significantly altering sIPSC amplitude (phasic).
-
-
Control Comparison: Perfuse Muscimol (0.5 - 1
M) .-
Result: Muscimol will induce a holding current shift and likely depress synaptic events due to desensitization or non-selective activation.
-
-
Confirmation: Apply Gabazine (SR-95531) at high concentration (>100
M) to block the THIP-induced current, confirming GABA specificity.
Implications for Drug Development
When screening novel compounds or developing allosteric modulators:
-
Use Muscimol when you need to displace a ligand from the orthosteric site. Its high affinity ensures a stringent test for competitive binding.
-
Use THIP when you are developing drugs for insomnia, Angelman syndrome, or Fragile X , where restoring tonic inhibition is the therapeutic goal. THIP serves as the positive control for
-subunit activation.
Figure 2: Decision tree for selecting the appropriate GABAergic agonist.
References
-
Defining Affinity with the GABAA Receptor. Source: Journal of Neuroscience [Link]
-
Extrasynaptic
-GABAA receptors are high-affinity muscimol receptors. Source: Journal of Neurochemistry [Link] -
Muscimol as an Ionotropic GABA Receptor Agonist. Source: Neurochemical Research [Link][7]
-
Gaboxadol (THIP): A Review of its Pharmacological Profile. Source: Wikipedia (Summary of Clinical Data) [Link]
-
Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. Source: Neuropsychopharmacology [Link]
Sources
- 1. GABAergic actions of THIP in vivo and vitro: a comparison with muscimol and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.utu.fi [research.utu.fi]
- 4. researchgate.net [researchgate.net]
- 5. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Isoxazolo[4,5-c]pyridines: A Comparative Guide for GABAergic Ligand Profiling
Executive Summary
This guide outlines the technical framework for benchmarking novel isoxazolo[4,5-c]pyridine derivatives against established GABAergic standards (Diazepam, Zolpidem). While benzodiazepines (BZDs) remain the gold standard for anxiolysis and sedation, their therapeutic index is compromised by tolerance, dependence, and sedation. The isoxazolo[4,5-c]pyridine scaffold represents a compelling bioisostere to the classic benzodiazepine or imidazopyridine cores, offering potential for improved metabolic stability and subtype selectivity.
This document provides a self-validating workflow for researchers to rigorously evaluate these novel chemical entities (NCEs), focusing on affinity (
The Chemical Rationale: Why Isoxazolo[4,5-c]pyridines?
The isoxazolo[4,5-c]pyridine core is structurally distinct from the 1,4-benzodiazepine ring system yet maintains the requisite pharmacophore elements for high-affinity binding to the GABA-A receptor's benzodiazepine site (between
-
Bioisosterism: The fused isoxazole ring mimics the electron-rich functionality of the triazole ring in alprazolam or the imidazole in midazolam but alters the lipophilicity (
) and hydrogen bond acceptor profile. -
Metabolic Stability: Unlike the diazepine ring, which is prone to oxidative metabolism (N-dealkylation, C3-hydroxylation), the pyridine-fused isoxazole is designed to resist rapid hepatic clearance, potentially extending half-life (
) without active metabolite accumulation.
Mechanism of Action
The novel compounds are designed as Positive Allosteric Modulators (PAMs) . They do not open the chloride channel directly but increase the frequency of channel opening in the presence of GABA.
Figure 1: Mechanism of Positive Allosteric Modulation (PAM) at the GABA-A Receptor.
Comparative Profiling: The "Go/No-Go" Data
To validate a novel isoxazolo[4,5-c]pyridine (designated here as Lead-ISO ), it must be benchmarked against Diazepam (non-selective BZD) and Zolpidem (
Key Performance Indicators (KPIs)
The following data structure is required for a publishable comparison.
| Metric | Lead-ISO (Novel) | Diazepam (Control 1) | Zolpidem (Control 2) | Significance |
| Affinity ( | 12.5 nM | 8.6 nM | 21.0 nM | Lower |
| Efficacy ( | 65% | 100% | 85% | % of GABA max response. <80% suggests partial agonism (safer profile). |
| GABA Shift | 1.8 | 2.5 | 1.5 | Ratio of |
| Selectivity ( | 0.5 | 1.0 (Equipotent) | 10.0 (Selective) | Ratio of affinity. Low |
Interpretation:
-
Partial Agonism: If Lead-ISO shows an
of 65% (compared to Diazepam's 100%), it indicates a partial agonist profile. This is highly desirable to maintain anxiolysis while minimizing respiratory depression and sedation. -
GABA Shift: A lower GABA shift correlates with lower intrinsic efficacy, validating the partial agonist classification.
Experimental Protocols (Self-Validating Systems)
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
Workflow:
-
Membrane Prep: Harvest HEK293 cells stably expressing human
GABA-A receptors. Homogenize in 50 mM Tris-citrate buffer (pH 7.4). -
Incubation:
-
Total Binding: 1 nM [3H]-Flumazenil + Membrane + Vehicle.
-
Non-Specific Binding (NSB): Add 10
M Diazepam (saturating concentration). -
Test: Add Lead-ISO (10 concentrations:
M to M).
-
-
Equilibrium: Incubate for 60 min at 4°C (prevents receptor degradation/internalization).
-
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is flumazenil affinity).
Protocol B: Whole-Cell Patch Clamp (Functional Efficacy)
Objective: Measure the electrophysiological response (chloride current) to quantify efficacy (
Workflow:
-
Setup: Use HEK293 cells expressing
. -
Internal Solution: CsCl-based (140 mM) to block
channels and isolate currents. -
Voltage Clamp: Hold membrane potential at -60 mV.
-
Application:
-
Apply GABA
(concentration producing 20% max response) for 2 seconds. -
Washout (30s).
-
Co-apply GABA
+ Lead-ISO (Test Compound).
-
-
Normalization:
-
Validation: Run Diazepam (1
M) as a positive control. If Diazepam potentiation < 150%, the cell expression is invalid [2].
Screening Workflow Diagram
This workflow illustrates the critical path from synthesis to in vivo candidate selection.
Figure 2: Funnel Screening Workflow for GABAergic Drug Discovery.
In Vivo Behavioral Benchmarking
To claim "superiority" over Diazepam, the isoxazolo[4,5-c]pyridine must demonstrate a wider Therapeutic Window .
-
Elevated Plus Maze (EPM): Measures anxiolysis.
-
Success: Lead-ISO increases open arm time/entries significantly at Dose X.
-
-
Rotarod Test: Measures ataxia/sedation.
-
Success: Lead-ISO causes no motor impairment at Dose X (where Diazepam causes falls).
-
-
Calculation:
-
A higher index validates the novel scaffold's advantage.
-
References
-
Effect of neuroactive steroids on [3H]flumazenil binding to the GABAA receptor complex in vitro. Source: Neuropharmacology (PubMed) URL:[Link] Relevance: Establishes the protocol for using Flumazenil as a silent antagonist to measure affinity independent of allosteric modulation.
-
Whole-cell patch clamp recordings of spontaneous GABA-mediated inhibitory postsynaptic currents. Source: ResearchGate (Methods in Neuroscience) URL:[Link] Relevance: Provides the foundational method for isolating GABA-mediated Cl- currents and validating drug potentiation.
-
Inhibition of Thalamic Excitability by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: A Selective Role for delta-GABA(A) Receptors. Source: PubMed (Journal of Physiology) URL:[Link] Relevance: Validates the specific isoxazolo[4,5-c]pyridine scaffold's activity on GABA receptors and its use in electrophysiological studies.
-
Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link] Relevance: Demonstrates the synthetic feasibility and pharmacological relevance of pyridine-fused isoxazole systems as bioactive ligands.
Safety Operating Guide
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine proper disposal procedures
This guide outlines the critical safety, handling, and disposal protocols for 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (and its hydrochloride salt).[1][2]
Note on Isomer Specificity: This guide specifically addresses the [4,5-c] isomer (CAS: 53602-00-9 for free base; 157327-53-2 for HCl).[1][2] While structurally related to Gaboxadol (the [5,4-c] isomer), strict adherence to the specific isomer's safety profile is required for accurate regulatory compliance.[1][2]
Part 1: Chemical Profile & Hazard Identification
Before initiating disposal, you must verify the chemical state.[1][2] This compound is an amphoteric bicyclic heterocycle, often supplied as a hydrochloride salt to improve stability and water solubility.[1][2]
| Property | Specification | Implication for Disposal |
| Chemical Name | 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine | Verify label against CAS to prevent isomer confusion.[1][2] |
| CAS Number | 53602-00-9 (Free Base)157327-53-2 (HCl Salt) | Use these codes for waste manifesting.[1][2] |
| Physical State | Crystalline Solid (White to Off-White) | Requires "Solid Waste" segregation unless dissolved.[1][2] |
| Solubility | Water (High for HCl salt), DMSO, Methanol | Aqueous cleaning is effective; organic solvents required for base.[1][2] |
| Acidity/Basicity | Amphoteric (Isoxazole weak base + secondary amine) | Do not mix with strong oxidizers or acylating agents in waste drums.[1][2] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.) | Standard PPE (Nitrile gloves, N95/Fume hood) is mandatory.[1][2] |
Part 2: Pre-Disposal Stabilization & Segregation
Core Directive: Never dispose of the pure solid directly into a general trash or biohazard bin. It must be treated as Hazardous Chemical Waste .
Scenario A: Disposing of Pure Solid (Expired/Surplus)
-
Containment: Keep the substance in its original primary container if possible. If the container is compromised, transfer to a screw-top HDPE (High-Density Polyethylene) jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Ziploc type) to prevent particulate dispersion during transport to the central waste accumulation area.
Scenario B: Disposing of Reaction Mixtures/Mother Liquors
-
Solvent Compatibility: Ensure the carrier solvent is compatible with your facility's "Organic Non-Halogenated" or "Organic Halogenated" stream.[1][2]
-
Quenching (If reactive reagents present): If the waste stream contains residual coupling reagents (e.g., EDC, HATU) or strong bases (e.g., LiHMDS) used during synthesis, quench the reaction mixture before adding the isoxazolopyridine derivative to the waste carboy.[1][2]
-
pH Check: Adjust pH to neutral (pH 6-8) if the solution is highly acidic or basic to prevent drum pressurization.
Part 3: Decontamination of Glassware & Equipment
This protocol ensures that glassware is chemically neutral before leaving the fume hood.[1][2]
The "Solubility Check" Validation:
-
Step 1: Rinse contaminated glassware with Methanol (MeOH) or Water (if HCl salt).[1][2]
-
Step 2 (Visual Validation): Inspect the rinse.[1][2] The solid should dissolve completely.[1][2] If particulate remains, sonicate for 5 minutes.[1][2]
-
Step 3: Collect the first two rinses into the Liquid Chemical Waste container.[2]
-
Step 4: Perform a final wash with acetone and water.[1][2] This tertiary rinse can generally go down the drain only if your facility's permit allows trace organic washout (consult your EHS officer).[1][2] Otherwise, collect all rinses.[1][2]
Part 4: Disposal Workflow (Decision Tree)
The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision tree for the segregation and disposal of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine waste streams.
Part 5: Regulatory & Compliance (RCRA/EU)[2]
While 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is not explicitly listed on the EPA's "P-list" (Acutely Hazardous) or "U-list", it must be characterized by its properties.[1][2]
-
RCRA Classification (USA):
-
European Waste Code (EWC):
-
Disposal Method: High-temperature incineration is the industry standard for isoxazole derivatives to ensure complete thermal destruction of the heterocyclic ring.[1][2]
Part 6: Emergency Spill Procedures
-
Evacuate: If a large quantity (>50g) of powder is aerosolized, evacuate the immediate area to allow dust to settle.[1][2]
-
PPE: Don safety goggles, a lab coat, and double nitrile gloves .[1][2] Use a NIOSH N95 or P100 respirator if dust is visible.[1][2]
-
Containment: Cover the spill with a damp paper towel (dampened with water) to prevent dust generation.[1][2]
-
Cleanup: Scoop the damp material into a wide-mouth waste jar. Wipe the area 3 times with water/methanol.[1]
-
Disposal: Label the cleanup debris as hazardous solid waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1695, 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one | C6H8N2O2 | CID 1695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol | C6H8N2O2 | CID 130546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride | 157327-53-2 | Benchchem [benchchem.com]
Operational Safety Guide: Handling 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (Gaboxadol)
[1][2][3]
Executive Summary & Pharmacological Context[1][2][3][4]
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine, commonly known as Gaboxadol (THIP) , is a conformationally restricted analogue of muscimol [1].[1][2][3] Unlike standard laboratory reagents, its primary hazard is not merely chemical corrosivity but pharmacological potency .[1][2][3]
As a selective GABA_A receptor agonist (specifically targeting
Core Safety Directive: Treat this substance as a Potent Compound (OEB 3/4) . The primary safety objective is to prevent any mucosal absorption or inhalation of the solid powder.[2][3]
Hazard Profiling & Risk Assessment
Before selecting PPE, we must quantify the risk.[1][2][3] The following table synthesizes data from Safety Data Sheets (SDS) and pharmacological literature.
Table 1: Hazard Identification Matrix
| Hazard Category | Classification | H-Code | Critical Effect |
| Acute Toxicity (Oral) | Category 4 (Harmful) | H302 | Sedation, toxicity if swallowed.[1][2][3][4] |
| Skin Irritation | Category 2 | H315 | Localized dermatitis.[1][2][3] |
| Eye Irritation | Category 2A | H319 | Severe irritation to mucous membranes.[1][2][3] |
| STOT - Single Exposure | Category 3 | H335 | Respiratory tract irritation.[1][2][3][4][5] |
| Pharmacological | High Potency | N/A | CNS Depression: Drowsiness, dizziness, loss of coordination.[1][2][3] |
Scientist's Note: While standard SDSs often list it as "Harmful" (Category 4), the specific biological activity means that sub-milligram exposure via inhalation could impair a researcher's motor function.[1][2][3] We apply a safety factor of 10x, treating it with the rigor of a toxic compound [3].[2][3]
Personal Protective Equipment (PPE) Strategy
Effective protection relies on a "Barrier Redundancy" system.[1][2][3] We differentiate between handling the Solid (High Risk) and the Solution (Moderate Risk) .[2][3]
Table 2: PPE Requirements by State of Matter[2]
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Handling (<100 mM) | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) OR N95 + Fume Hood | Surgical Mask (if in hood) | Prevents inhalation of aerosolized dust which rapidly crosses the blood-brain barrier.[1][2][3] |
| Primary Dermal | Double Nitrile Gloves (0.11 mm min.[1][2][3] thickness) | Single Nitrile Gloves | Double gloving allows outer glove removal upon contamination without exposing skin.[1][2][3] |
| Secondary Dermal | Tyvek® Lab Coat (Wrist cuffs sealed) | Standard Cotton Lab Coat | Tyvek prevents dust entrapment in fabric fibers; cotton holds dust.[1][2][3] |
| Ocular | Chemical Goggles (Indirect Vent) | Safety Glasses w/ Side Shields | Goggles prevent dust migration into the tear ducts.[2][3] |
| Engineering | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood | Chemical Fume Hood | MANDATORY: Never handle the solid on an open bench.[1][2][3] |
Operational Protocols: The "Self-Validating" Workflow
Protocol A: Weighing & Solubilization (Critical Step)
Objective: Transform the high-risk solid into a manageable liquid form without generating airborne particulate.[1][2][3]
-
Pre-Operational Check:
-
The "Double-Glove" Technique:
-
Weighing:
-
Solubilization:
-
Decontamination:
Protocol B: Emergency Response
Because this is a psychoactive compound, the "buddy system" is recommended.[1][2]
-
Inhalation: Remove victim to fresh air immediately.[1][2][3] Alert medical personnel that the patient may have ingested a GABA agonist (sedative). Monitor respiration.[2][3]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][3][6] Do not use ethanol on skin (increases transdermal absorption).[1][2][3]
-
Spill Cleanup:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for handling Gaboxadol, ensuring researchers follow the correct safety tier based on the physical state of the compound.
Figure 1: Operational safety decision tree for Gaboxadol handling. Note the critical transition from Solid (Red) to Liquid (Yellow) to reduce risk.[1][2][3]
Disposal & Environmental Compliance
Gaboxadol is a bioactive organic amine.[1][2][3] It must not be released into the sewer system.[1][2][3]
-
Primary Waste: All solutions containing Gaboxadol must be collected in a container labeled "Toxic Organic Waste."[1][2][3]
-
Destruction: The preferred method of destruction is High-Temperature Incineration .[1][2][3]
-
Contaminated Solids: Weighing boats, gloves, and paper towels used in the "Solid" phase must be bagged and tagged as hazardous solid waste [5].[1][2][3]
References
Sources
- 1. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one | C6H8N2O2 | CID 1695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gaboxadol - Wikipedia [en.wikipedia.org]
- 3. Gaboxadol | C6H8N2O2 | CID 3448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
